Product packaging for 6-Oxaspiro[4.5]decan-9-OL(Cat. No.:CAS No. 855398-58-2)

6-Oxaspiro[4.5]decan-9-OL

Cat. No.: B3158087
CAS No.: 855398-58-2
M. Wt: 156.22 g/mol
InChI Key: QSDYJCBYXIBQAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-Oxaspiro[4.5]decan-9-OL is a useful research compound. Its molecular formula is C9H16O2 and its molecular weight is 156.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H16O2 B3158087 6-Oxaspiro[4.5]decan-9-OL CAS No. 855398-58-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-oxaspiro[4.5]decan-9-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c10-8-3-6-11-9(7-8)4-1-2-5-9/h8,10H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSDYJCBYXIBQAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CC(CCO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701312071
Record name 6-Oxaspiro[4.5]decan-9-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701312071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

855398-58-2
Record name 6-Oxaspiro[4.5]decan-9-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=855398-58-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Oxaspiro[4.5]decan-9-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701312071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-oxaspiro[4.5]decan-9-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 6-Oxaspiro[4.5]decan-9-ol: Synthesis, Characterization, and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Spirocyclic Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the pursuit of novel chemical matter with enhanced therapeutic profiles is a perpetual endeavor. Among the myriad of structural motifs available to medicinal chemists, spirocycles have emerged as a particularly compelling class of compounds. These unique structures, characterized by two rings sharing a single common atom, offer a distinct three-dimensional architecture that departs from the often flat, aromatic systems prevalent in many drug libraries. This inherent three-dimensionality allows for a more precise and rigid orientation of functional groups in space, which can lead to significant improvements in potency, selectivity, and pharmacokinetic properties.[1][2] The 6-oxaspiro[4.5]decane core, a specific type of spirocyclic ether, has garnered considerable attention as a privileged scaffold in the development of new therapeutic agents.[3] This guide provides a detailed technical overview of a key derivative, 6-Oxaspiro[4.5]decan-9-ol, covering its fundamental properties, a robust synthetic protocol, and its pivotal role in the development of next-generation therapeutics.

Core Compound Profile: this compound

This compound is a valuable building block for organic synthesis and a key intermediate in the preparation of complex pharmaceutical agents. Its structure features a tetrahydropyran ring fused to a cyclohexane ring at a single spiro-center, with a hydroxyl group on the cyclohexane ring, bestowing it with specific polarity and reactivity.

PropertyValueSource
CAS Number 855398-58-2--INVALID-LINK--
Molecular Formula C₉H₁₆O₂--INVALID-LINK--
Molecular Weight 156.22 g/mol --INVALID-LINK--
Appearance Not specified (precursor is a light yellow liquid)--INVALID-LINK--
Predicted XlogP 1.0--INVALID-LINK--

Synthetic Protocol: From Ketone to Alcohol

The most direct and efficient laboratory-scale synthesis of this compound involves the reduction of its corresponding ketone precursor, 6-Oxaspiro[4.5]decan-9-one (CAS Number: 855398-57-1). Lithium aluminum hydride (LiAlH₄) is a powerful and effective reducing agent for this transformation, quantitatively converting the carbonyl group to a hydroxyl group.[4]

Experimental Workflow: Reduction of 6-Oxaspiro[4.5]decan-9-one

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup (Fieser Method) cluster_purification Purification start Dissolve 6-Oxaspiro[4.5]decan-9-one in anhydrous THF reagent Prepare LiAlH₄ suspension in anhydrous THF in a separate flask under N₂ atmosphere cool_reagent Cool LiAlH₄ suspension to 0 °C reagent->cool_reagent add Add ketone solution dropwise to the cooled LiAlH₄ suspension cool_reagent->add react Stir at 0 °C, then warm to RT Monitor by TLC add->react cool_reaction Cool reaction mixture to 0 °C react->cool_reaction quench_h2o Slowly add x mL H₂O cool_reaction->quench_h2o quench_naoh Add x mL 15% aq. NaOH quench_h2o->quench_naoh quench_h2o2 Add 3x mL H₂O quench_naoh->quench_h2o2 stir Warm to RT and stir for 15 min quench_h2o2->stir dry Add anhydrous MgSO₄ stir->dry filter Filter to remove salts dry->filter concentrate Concentrate filtrate in vacuo filter->concentrate purify Purify by column chromatography (e.g., Silica gel, Ethyl Acetate/Hexane) concentrate->purify end Characterize pure This compound purify->end

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology

Materials:

  • 6-Oxaspiro[4.5]decan-9-one

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Deionized water

  • 15% aqueous sodium hydroxide (NaOH)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate, Hexanes (for chromatography)

  • Silica gel

Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, suspend lithium aluminum hydride (1.1 eq.) in anhydrous THF. Cool the suspension to 0 °C using an ice bath. In a separate flask, dissolve 6-Oxaspiro[4.5]decan-9-one (1.0 eq.) in anhydrous THF.

  • Addition: Slowly add the solution of the ketone to the stirred LiAlH₄ suspension at 0 °C via a dropping funnel. The addition should be controlled to maintain the reaction temperature.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Workup (Fieser Method): Cool the reaction mixture back to 0 °C. Cautiously and sequentially add the following reagents dropwise:

    • 'x' mL of water (where 'x' is the mass of LiAlH₄ in grams used).

    • 'x' mL of 15% aqueous NaOH.

    • '3x' mL of water. This procedure is designed to safely quench the excess LiAlH₄ and precipitate the aluminum salts as a granular solid that is easy to filter.[5]

  • Isolation: Allow the mixture to warm to room temperature and stir for 15 minutes. Add anhydrous magnesium sulfate to ensure complete removal of water. Filter the mixture through a pad of Celite®, washing the filter cake with THF or ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Characterization and Analytical Data

AnalysisPredicted Data
¹H NMR Complex multiplet patterns are expected. Key signals would include a proton on the carbon bearing the hydroxyl group (CH-OH) in the 3.5-4.0 ppm range, and protons adjacent to the spiro-ether oxygen (CH₂-O) also in the 3.5-4.0 ppm range. The remaining aliphatic protons would appear as overlapping multiplets between 1.2-2.0 ppm.
¹³C NMR The carbon attached to the hydroxyl group (C-OH) is predicted to be in the 65-75 ppm range. The carbon of the spiro-center is predicted around 80-90 ppm. The carbons adjacent to the ether oxygen (C-O) are expected in the 60-70 ppm range. The remaining aliphatic carbons would appear in the 20-40 ppm range.
IR (Infrared) A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol. A strong band in the 1050-1150 cm⁻¹ region corresponding to the C-O stretch of the ether and alcohol. C-H stretching vibrations will be observed around 2850-3000 cm⁻¹.
Mass Spec (MS) Predicted [M+H]⁺: 157.12232.[6]

Logical Flow of Characterization

G start Synthesized Product ms Mass Spectrometry (Confirm Molecular Weight) start->ms ir Infrared Spectroscopy (Confirm Functional Groups: -OH, C-O) start->ir nmr NMR Spectroscopy (¹H and ¹³C) (Confirm Connectivity and Structure) start->nmr purity Purity Analysis (e.g., HPLC, GC-MS) ms->purity ir->purity nmr->purity final Structurally Confirmed This compound purity->final

Caption: Logical workflow for the structural confirmation of the final product.

Application in Drug Development: The Case of Oliceridine

The true significance of this compound in the pharmaceutical sciences is exemplified by its role as a key intermediate in the synthesis of Oliceridine (brand name Olinvyk).[7] Oliceridine is a novel, FDA-approved intravenous opioid agonist for the management of moderate to severe acute pain.[8]

Causality in Design: The "Biased Agonism" Hypothesis

Traditional opioids, like morphine, exert their analgesic effects by activating the μ-opioid receptor (MOR), a G-protein-coupled receptor (GPCR). However, this activation also triggers a parallel signaling pathway involving a protein called β-arrestin 2, which is associated with many of the undesirable side effects of opioids, such as respiratory depression and constipation.[9]

Oliceridine was rationally designed to be a "biased agonist" of the MOR. Its unique chemical structure, which incorporates the 6-oxaspiro[4.5]decane scaffold, allows it to selectively activate the therapeutic G-protein signaling pathway with significantly less recruitment of the β-arrestin 2 pathway.[10] This "bias" provides a wider therapeutic window, offering potent analgesia with a potentially reduced risk of severe side effects compared to conventional opioids. The rigid, three-dimensional nature of the spirocyclic core is crucial for orienting the rest of the molecule within the MOR binding pocket to achieve this biased signaling.

Signaling Pathway Visualization

G cluster_receptor Receptor cluster_effects Physiological Effects oliceridine Oliceridine (Biased Agonist) mor μ-Opioid Receptor (MOR) oliceridine->mor Binds g_protein G-Protein Signaling morphine Morphine (Conventional Agonist) morphine->mor Binds b_arrestin β-Arrestin 2 Pathway mor->g_protein Strongly Activates mor->b_arrestin Weakly Recruits analgesia Analgesia (Therapeutic Effect) g_protein->analgesia side_effects Side Effects (e.g., Respiratory Depression) b_arrestin->side_effects

Caption: Biased agonism of Oliceridine at the μ-opioid receptor.

Conclusion

This compound is more than just a chemical intermediate; it is a testament to the power of spirocyclic scaffolds in modern medicinal chemistry. Its synthesis, while requiring careful handling of reagents, is straightforward, and its structure provides a rigid, three-dimensional framework that has been successfully leveraged to create a novel therapeutic with an improved safety profile. For researchers and drug development professionals, understanding the synthesis, characterization, and strategic application of such building blocks is paramount to the continued innovation of safer and more effective medicines.

References

An In-depth Technical Guide to the Spectroscopic Characterization of 6-Oxaspiro[4.5]decan-9-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed exploration of the spectroscopic properties of 6-Oxaspiro[4.5]decan-9-ol, a unique bicyclic molecule with potential applications in medicinal chemistry and materials science.[1] As a versatile scaffold, a thorough understanding of its structural and electronic characteristics is paramount for its application in research and development. This document will delve into the mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy of this compound, offering both experimental data where available and expert analysis based on established principles of organic spectroscopy.

Molecular Structure and Properties

This compound is a spirocyclic compound featuring a tetrahydropyran ring fused to a cyclohexane ring through a common carbon atom. The presence of a hydroxyl group on the cyclohexane ring and an ether linkage within the spiro system dictates its chemical reactivity and spectroscopic behavior.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₉H₁₆O₂--INVALID-LINK--[2]
Molecular Weight156.22 g/mol --INVALID-LINK--[2]
CAS Number855398-58-2--INVALID-LINK--[2]
Monoisotopic Mass156.11504 Da--INVALID-LINK--[3]

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. For this compound, both experimental and predicted data are available.

Experimental Mass Spectrum

An experimental mass spectrum for (+-)-6-oxaspiro[4.5]decan-9-ol is available through SpectraBase.[4] The gas chromatography-mass spectrometry (GC-MS) data provides valuable insights into the fragmentation of the molecule under electron ionization.

Predicted Mass Spectrometry Data

Computational predictions of mass-to-charge ratios (m/z) for various adducts of this compound offer a supplementary layer of data for structural confirmation.[3]

Table 2: Predicted Mass Spectrometry Data for this compound Adducts [3]

Adductm/z
[M+H]⁺157.12232
[M+Na]⁺179.10426
[M-H]⁻155.10776
[M+NH₄]⁺174.14886
[M+K]⁺195.07820
[M+H-H₂O]⁺139.11230
[M]⁺156.11449
Interpretation of Fragmentation Patterns

The fragmentation of spiro compounds in mass spectrometry can be complex. For this compound, key fragmentation pathways likely involve:

  • Loss of Water: The presence of a hydroxyl group makes the loss of a water molecule (18 Da) a highly probable fragmentation, leading to a significant peak at m/z 138.

  • Ring Cleavage: The spirocyclic system can undergo cleavage of the ether or cyclohexane ring. Cleavage of the tetrahydropyran ring can lead to characteristic fragments.

  • Alpha-Cleavage: The bond adjacent to the oxygen atom in the ether can break, leading to resonance-stabilized carbocations.

Infrared (IR) Spectroscopy

Predicted Infrared Absorption Bands

Table 3: Predicted IR Absorptions for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Characteristics
Hydroxyl (-OH)O-H Stretch3600 - 3200Strong, Broad
Alkane (C-H)C-H Stretch2960 - 2850Strong
Ether (C-O-C)C-O Stretch1150 - 1050Strong
Alcohol (C-O)C-O Stretch~1050Strong

The O-H stretching vibration is expected to be the most prominent feature in the IR spectrum, appearing as a broad and intense band due to hydrogen bonding.[5][6] The C-O stretching vibrations of the ether and the secondary alcohol will likely appear in the fingerprint region and may overlap.[7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. In the absence of experimental spectra for this compound, a detailed prediction of the ¹H and ¹³C NMR spectra is presented based on established chemical shift principles.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to be complex due to the number of non-equivalent protons in the spirocyclic system.

Table 4: Predicted ¹H NMR Chemical Shifts and Multiplicities

Proton(s)Predicted Chemical Shift (δ, ppm)MultiplicityRationale
H-93.4 - 4.5MultipletProton on the carbon bearing the hydroxyl group, deshielded by the electronegative oxygen.[6]
H-7, H-83.4 - 4.5MultipletsProtons on carbons adjacent to the ether oxygen, deshielded.[7][8]
Cyclohexane Ring Protons1.2 - 2.0Complex MultipletsTypical chemical shift range for aliphatic cyclohexane protons.
-OHVariable (1.0 - 5.0)Singlet (broad)The chemical shift is concentration and solvent dependent; typically does not couple with adjacent protons.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the number of unique carbon environments. Due to the asymmetry of the molecule, nine distinct carbon signals are expected.

Table 5: Predicted ¹³C NMR Chemical Shifts

Carbon(s)Predicted Chemical Shift (δ, ppm)Rationale
C-5 (Spiro Carbon)~70-80Quaternary carbon at the spiro junction.
C-960 - 70Carbon bonded to the hydroxyl group.
C-760 - 70Carbon adjacent to the ether oxygen.
Other Cyclohexane and Tetrahydropyran Carbons20 - 50Aliphatic carbons in the ring systems.

Experimental Protocols

For researchers aiming to acquire spectroscopic data for this compound or related novel compounds, the following workflows are recommended.

Gas Chromatography-Mass Spectrometry (GC-MS)

Caption: Workflow for GC-MS analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

Caption: Workflow for FTIR analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Caption: Workflow for NMR analysis.

Conclusion

The spectroscopic characterization of this compound relies on a combination of experimental mass spectrometry and predictive analysis of its IR and NMR spectra based on well-established principles. The provided data and workflows serve as a comprehensive guide for researchers and scientists in the positive identification and further investigation of this and structurally related spirocyclic compounds. The unique spectral features arising from its distinct molecular architecture underscore the importance of a multi-technique approach for unambiguous structural elucidation.

References

6-Oxaspiro[4.5]decan-9-ol: A Technical Guide to its Occurrence, Isolation, and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 6-Oxaspiro[4.5]decan-9-ol, a spiroketal of interest to researchers in natural product chemistry, drug discovery, and chemical synthesis. This document delves into the current understanding of its natural occurrence, outlines generalized methodologies for its isolation from natural sources, and provides detailed synthetic protocols.

Introduction to this compound

This compound belongs to the spiroketal class of organic compounds, characterized by a spirocyclic center where two rings are joined by a single common atom. The structure of this compound consists of a five-membered tetrahydrofuran ring and a six-membered cyclohexanol ring connected through a spiro center. Spiroketals are prevalent motifs in a wide array of natural products exhibiting diverse and potent biological activities, making them attractive targets for synthetic chemists and drug development professionals.[1][2][3][4] While the broader family of spiroketals is well-studied, this compound itself remains a less explored molecule.

Natural Occurrence: An Enigmatic Presence

The natural occurrence of this compound is not extensively documented in scientific literature. While the related ketone, 6-Oxaspiro[4.5]decan-9-one, has been suggested to be a naturally occurring compound, this is often a point of confusion with the structurally different monoterpene, carvone.[5] In fact, some research indicates that the closely related 1,6,9-trioxaspiro[4.5]decane framework has not been identified in living organisms, suggesting that the natural abundance of this compound may be rare or confined to specific, yet-to-be-discovered species.[6]

The search for novel bioactive compounds is a continuous effort, and it is plausible that this compound may be identified in novel plant, fungal, or marine sources in the future. The isolation methodologies detailed in the following section are based on established protocols for the broader class of spiroketals and can be readily adapted for the discovery and purification of this specific compound.

General Isolation Methodology for Spiroketals from Natural Sources

Given the lack of specific documented sources for this compound, this section provides a robust, generalized workflow for the isolation of spiroketal compounds from plant or fungal matrices. The causality behind each step is explained to allow for methodological adaptations based on the specific natural source and the physicochemical properties of the target molecule.

Extraction of Crude Material

The initial step involves the extraction of the raw biological material to obtain a crude extract containing the desired compound. The choice of solvent is critical and is dictated by the polarity of the target molecule.

Protocol: Solvent Extraction

  • Preparation of Material: The collected plant or fungal material should be dried (air-dried or freeze-dried) to remove water, which can interfere with the extraction process. The dried material is then ground into a fine powder to increase the surface area for solvent penetration.

  • Solvent Selection: For moderately polar compounds like this compound, a series of solvents with increasing polarity is recommended for sequential extraction. A common sequence is n-hexane, followed by ethyl acetate, and then methanol. This fractional extraction helps in the preliminary separation of compounds based on their polarity.

  • Extraction Process:

    • Macerate the powdered material in the chosen solvent (e.g., ethyl acetate) at room temperature for 24-48 hours with occasional agitation.

    • Alternatively, use a Soxhlet apparatus for a more efficient extraction, though this method is not suitable for thermolabile compounds.

  • Concentration: The solvent from the extract is removed under reduced pressure using a rotary evaporator to yield a crude extract.

Chromatographic Purification

The crude extract is a complex mixture of various compounds. Therefore, chromatographic techniques are essential for the isolation of the pure this compound.[7][8][9]

Protocol: Multi-step Chromatography

  • Column Chromatography (CC): This is the primary method for the initial fractionation of the crude extract.

    • Stationary Phase: Silica gel is a common choice for the separation of moderately polar compounds.

    • Mobile Phase: A gradient elution system is typically employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).

    • Fraction Collection: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the compound of interest.

  • Preparative Thin Layer Chromatography (pTLC): For further purification of the fractions obtained from column chromatography, pTLC can be a valuable tool.

  • High-Performance Liquid Chromatography (HPLC): For final purification to achieve high purity, HPLC is the method of choice.

    • Column: A reversed-phase column (e.g., C18) is often suitable for compounds of this polarity.

    • Mobile Phase: A mixture of water and an organic solvent (e.g., methanol or acetonitrile) is used as the eluent. An isocratic or gradient elution can be optimized for the best separation.

Isolation_Workflow Start Natural Source (e.g., Plant/Fungus) Drying Drying & Grinding Start->Drying Extraction Solvent Extraction (e.g., Ethyl Acetate) Drying->Extraction Concentration Concentration (Rotary Evaporator) Extraction->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Column_Chromatography Column Chromatography (Silica Gel) Crude_Extract->Column_Chromatography Fractions Fractions Column_Chromatography->Fractions TLC_Analysis TLC Analysis Fractions->TLC_Analysis HPLC HPLC Purification Fractions->HPLC Directly if sufficiently pure pTLC Preparative TLC TLC_Analysis->pTLC If necessary pTLC->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound

Caption: Generalized workflow for the isolation of this compound.

Chemical Synthesis of this compound

Due to its limited known natural availability, chemical synthesis is a crucial route for obtaining this compound for research purposes. A common and efficient strategy involves the synthesis of the corresponding ketone, 6-Oxaspiro[4.5]decan-9-one, followed by its reduction to the desired alcohol.

Synthesis of 6-Oxaspiro[4.5]decan-9-one

Several synthetic methods have been reported for the construction of the 6-oxaspiro[4.5]decane skeleton. One notable method is the tandem Prins/pinacol cascade reaction.[10][11]

Protocol: Tandem Prins/Pinacol Reaction

This reaction involves the acid-catalyzed cyclization of a homoallylic alcohol with an aldehyde or ketone, followed by a pinacol-type rearrangement to form the spiroketal core. While specific starting materials for 6-Oxaspiro[4.5]decan-9-one are not detailed in the provided search results, a general representation of this synthetic strategy is outlined below.

Synthesis_Pathway Starting_Materials Appropriate Homoallylic Alcohol + Aldehyde/Ketone Prins_Reaction Lewis Acid Catalyzed Prins Cyclization Starting_Materials->Prins_Reaction Intermediate Carbocation Intermediate Prins_Reaction->Intermediate Pinacol_Rearrangement Pinacol Rearrangement Intermediate->Pinacol_Rearrangement Ketone 6-Oxaspiro[4.5]decan-9-one Pinacol_Rearrangement->Ketone Reduction Reduction (e.g., NaBH4) Ketone->Reduction Alcohol This compound Reduction->Alcohol

Caption: A conceptual synthetic pathway to this compound.

Reduction of 6-Oxaspiro[4.5]decan-9-one to this compound

The conversion of the ketone to the alcohol is a standard reduction reaction in organic chemistry.

Protocol: Ketone Reduction

  • Reactant Setup: Dissolve 6-Oxaspiro[4.5]decan-9-one in a suitable protic solvent such as methanol or ethanol in a round-bottom flask.

  • Reducing Agent: Cool the solution in an ice bath and slowly add a reducing agent such as sodium borohydride (NaBH₄) in portions. The use of a milder reducing agent like NaBH₄ is advantageous as it selectively reduces the ketone without affecting other potential functional groups.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting material is completely consumed.

  • Workup:

    • Quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl) to neutralize the excess reducing agent.

    • Extract the product with an organic solvent like ethyl acetate.

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate solvent system to yield the pure alcohol.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques.

Technique Expected Observations
¹H NMR The spectrum would show characteristic signals for the protons on the two rings. The proton attached to the carbon bearing the hydroxyl group would appear as a multiplet in the region of 3.5-4.5 ppm. The protons adjacent to the spiroketal oxygen would also have distinct chemical shifts.
¹³C NMR The spectrum would display nine distinct carbon signals, confirming the number of carbon atoms in the molecule. The carbon attached to the hydroxyl group would resonate in the range of 60-75 ppm, and the spiro carbon would appear as a quaternary signal.
Infrared (IR) A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the presence of the hydroxyl (-OH) group. The C-O stretching vibrations would be observed in the fingerprint region (1000-1300 cm⁻¹).
Mass Spectrometry (MS) The mass spectrum would show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (156.22 g/mol ). A GC-MS spectrum of (+-)-6-oxaspiro[4.5]decan-9-ol is available in spectral databases for comparison.[12]

Biological Significance and Potential Applications

While the specific biological activities of this compound have not been extensively investigated, the spiroketal scaffold is a well-recognized pharmacophore present in numerous natural products with a wide range of biological properties, including antibacterial, antifungal, antiparasitic, and anticancer activities.[1][2][3][4] Therefore, this compound represents a valuable building block for the synthesis of novel spiroketal derivatives and could serve as a lead compound in drug discovery programs. Its potential applications could extend to agriculture as a pesticide or in materials science.

Conclusion

This compound is a fascinating molecule with a spiroketal core that holds promise for various scientific disciplines. Although its natural occurrence remains to be fully elucidated, this guide provides a comprehensive framework for its isolation from potential natural sources and its efficient chemical synthesis. The detailed protocols and the underlying scientific principles discussed herein are intended to empower researchers to explore the chemistry and biological potential of this and other related spiroketal compounds.

References

An In-Depth Technical Guide to the Stereoisomers and Chirality of 6-Oxaspiro[4.5]decan-9-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Oxaspiro[4.5]decan-9-ol is a spirocyclic compound of significant interest in medicinal chemistry and drug development, often serving as a key intermediate in the synthesis of complex pharmaceutical agents. Its rigid, three-dimensional structure, conferred by the spirocyclic core, presents unique stereochemical features that are critical to its biological activity and interaction with target molecules. This technical guide provides a comprehensive analysis of the stereoisomers and chirality of this compound, detailing the structural basis of its stereoisomerism, strategies for stereoselective synthesis and separation, and modern analytical techniques for the characterization and determination of absolute configuration. This document is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, analysis, and application of this important chiral building block.

Introduction: The Significance of Chirality in Spirocyclic Scaffolds

Spirocyclic scaffolds have emerged as privileged structures in drug discovery due to their inherent three-dimensionality and conformational rigidity. These characteristics can lead to enhanced binding affinity, improved selectivity for biological targets, and favorable pharmacokinetic properties. The 6-oxaspiro[4.5]decane framework, in particular, is a recurring motif in a variety of biologically active compounds.

The introduction of functional groups, such as the hydroxyl group in this compound, often introduces chiral centers, leading to the existence of multiple stereoisomers. It is a well-established principle in pharmacology that different stereoisomers of a chiral drug can exhibit significantly different biological activities, with one enantiomer often being responsible for the desired therapeutic effect while the other may be inactive or even contribute to undesirable side effects. Therefore, a thorough understanding and control of the stereochemistry of molecules like this compound are paramount for the development of safe and effective pharmaceuticals.

Structural Analysis of this compound Stereoisomers

The molecular structure of this compound contains two stereocenters, which gives rise to a total of four possible stereoisomers. These stereoisomers exist as two pairs of enantiomers.

  • Stereocenter 1: The Spirocyclic Carbon (C5) : The carbon atom at the junction of the tetrahydrofuran and cyclohexane rings is a spirocenter. This carbon is bonded to four different groups within the two rings, rendering it chiral. The configuration at this center is designated as either (R) or (S).

  • Stereocenter 2: The Hydroxyl-Bearing Carbon (C9) : The carbon atom to which the hydroxyl group is attached is also a stereocenter, as it is bonded to four different substituents: a hydrogen atom, the hydroxyl group, and two different carbon atoms within the tetrahydrofuran ring. Its configuration is also designated as (R) or (S).

The combination of these two stereocenters results in the following four stereoisomers:

  • (5R, 9R)-6-Oxaspiro[4.5]decan-9-ol

  • (5S, 9S)-6-Oxaspiro[4.5]decan-9-ol

  • (5R, 9S)-6-Oxaspiro[4.5]decan-9-ol

  • (5S, 9R)-6-Oxaspiro[4.5]decan-9-ol

The (5R, 9R) and (5S, 9S) isomers are a pair of enantiomers, as are the (5R, 9S) and (5S, 9R) isomers. The relationship between any other pairing of isomers is diastereomeric.

Table 1: Stereoisomers of this compound

StereoisomerConfiguration at C5Configuration at C9Relationship
1RREnantiomer of 2
2SSEnantiomer of 1
3RSEnantiomer of 4
4SREnantiomer of 3

Note: The relationship between isomer 1 (or 2) and isomer 3 (or 4) is diastereomeric.

Strategies for Stereoselective Synthesis and Separation

The preparation of enantiomerically pure this compound is a critical step in its application in drug development. This can be achieved through two primary strategies: stereoselective synthesis or separation of a racemic or diastereomeric mixture.

Stereoselective Synthesis via Reduction of 6-Oxaspiro[4.5]decan-9-one

A common and effective approach to introduce the C9 stereocenter with a degree of control is through the stereoselective reduction of the corresponding ketone, 6-Oxaspiro[4.5]decan-9-one. The choice of reducing agent and reaction conditions can influence the diastereoselectivity of the reduction, favoring the formation of either the syn or anti diastereomer with respect to the stereochemistry at the spirocenter.

Workflow for Stereoselective Reduction:

Caption: Stereoselective reduction of the ketone precursor.

Experimental Protocol: Stereoselective Reduction with a Chiral Reducing Agent

The following protocol is a representative example and may require optimization for specific stereochemical outcomes.

  • Preparation of the Reaction Mixture: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 6-Oxaspiro[4.5]decan-9-one (1.0 equivalent) in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Chiral Reducing Agent: Slowly add a solution of a chiral reducing agent, such as a derivative of borohydride (e.g., (R)- or (S)-CBS-oxazaborolidine followed by a borane source), in THF (1.1-1.5 equivalents) to the cooled ketone solution. The choice of the (R) or (S) catalyst will determine the facial selectivity of the hydride attack on the carbonyl group.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C and monitor the progress of the reduction by thin-layer chromatography (TLC).

  • Quenching: Once the starting material is consumed, quench the reaction by the slow addition of methanol, followed by an aqueous solution of Rochelle's salt or saturated ammonium chloride.

  • Workup: Allow the mixture to warm to room temperature and extract the product with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the resulting diastereomeric mixture of alcohols by flash column chromatography on silica gel. The diastereomeric ratio can be determined by techniques such as ¹H NMR spectroscopy or chiral gas chromatography.

Chiral Separation by High-Performance Liquid Chromatography (HPLC)

For the separation of enantiomeric pairs of this compound, chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique. This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus their separation.

Workflow for Chiral HPLC Separation:

Caption: Separation of enantiomers using chiral HPLC.

Experimental Protocol: Chiral HPLC Separation

The following is a general protocol for the analytical-scale separation of enantiomers. This can be adapted for preparative-scale separations.

  • Column Selection: Choose an appropriate chiral stationary phase. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for the separation of a wide range of chiral compounds, including alcohols.

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The ratio of these solvents will need to be optimized to achieve good resolution and reasonable retention times.

  • Sample Preparation: Dissolve a small amount of the racemic this compound in the mobile phase.

  • Chromatographic Conditions:

    • Flow Rate: Set a suitable flow rate (e.g., 0.5-1.0 mL/min for an analytical column).

    • Temperature: Maintain a constant column temperature, as temperature can affect the separation.

    • Detection: Use a UV detector at a wavelength where the compound has some absorbance, or a refractive index detector if the compound lacks a chromophore.

  • Injection and Data Acquisition: Inject the sample onto the column and record the chromatogram. The two enantiomers should appear as two separate peaks.

  • Optimization: If the resolution is not satisfactory, adjust the mobile phase composition, flow rate, or temperature.

Analytical Techniques for Characterization and Absolute Configuration Determination

The unambiguous characterization of the stereoisomers of this compound is crucial. This involves not only distinguishing between diastereomers but also determining the absolute configuration of each enantiomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for distinguishing between diastereomers. Diastereomers have different physical properties and will, in general, give rise to different NMR spectra. Key features to analyze include:

  • Chemical Shifts: The chemical shifts of protons and carbons in the vicinity of the stereocenters will likely differ between diastereomers.

  • Coupling Constants: The through-bond coupling constants (J-values) between protons can provide information about the relative stereochemistry of the molecule.

To distinguish between enantiomers by NMR, a chiral environment must be introduced. This can be achieved through:

  • Chiral Derivatizing Agents: Reacting the alcohol with a chiral derivatizing agent (e.g., Mosher's acid chloride) to form a mixture of diastereomeric esters. These diastereomers will have distinct NMR spectra, allowing for their differentiation and quantification.

  • Chiral Solvating Agents: Using a chiral solvent or a chiral lanthanide shift reagent to induce a chemical shift difference between the enantiomers in the NMR spectrum.

X-ray Crystallography

For crystalline derivatives of this compound, single-crystal X-ray crystallography provides a definitive method for determining the absolute configuration. This technique allows for the direct visualization of the three-dimensional arrangement of atoms in the molecule.

Vibrational Circular Dichroism (VCD)

Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique for determining the absolute configuration of chiral molecules in solution. By comparing the experimentally measured VCD spectrum with the spectrum predicted by quantum chemical calculations for a given enantiomer, the absolute configuration can be confidently assigned.

Conclusion

The stereochemistry of this compound is a critical aspect that profoundly influences its potential applications, particularly in the pharmaceutical industry. A comprehensive understanding of its stereoisomers, coupled with robust methods for their stereoselective synthesis, separation, and characterization, is essential for advancing research and development in this area. The methodologies and analytical techniques outlined in this guide provide a solid foundation for researchers and scientists working with this important chiral building block, enabling the rational design and synthesis of novel, stereochemically pure compounds with enhanced therapeutic potential.

The Strategic Role of 6-Oxaspiro[4.5]decan-9-ol Derivatives in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as an in-depth technical resource for researchers, medicinal chemists, and drug development professionals engaged in the exploration of novel therapeutic agents. It focuses on the 6-oxaspiro[4.5]decan-9-ol core, a versatile scaffold with significant potential in medicinal chemistry. By providing a comprehensive overview of its synthesis, chemical properties, and biological significance, this document aims to empower researchers to leverage this unique spirocyclic system in their drug discovery endeavors.

Introduction: The Allure of the Spirocyclic Scaffold

Spirocyclic systems, characterized by two rings sharing a single atom, have garnered considerable attention in contemporary drug discovery. Their inherent three-dimensionality offers a distinct advantage over flat, aromatic structures by enabling more precise and multifaceted interactions with biological targets. This often translates to enhanced potency, selectivity, and improved pharmacokinetic profiles. The 6-oxaspiro[4.5]decane framework, a key structural motif found in various biologically active compounds, represents a particularly attractive scaffold for the development of novel therapeutics. This guide will delve into the chemistry and biological applications of this compound and its analogs, providing a foundation for the rational design of new chemical entities.

The this compound Core: Physicochemical Properties

The parent compound, this compound, is a versatile building block for chemical synthesis.[1] Its fundamental properties are summarized below:

PropertyValueSource
Molecular FormulaC₉H₁₆O₂[2]
Molecular Weight156.22 g/mol [2]
CAS Number855398-58-2[1]
AppearanceNot specified (typically a solid or oil)
PurityAvailable up to ≥95%[2]

The presence of a hydroxyl group at the 9-position and an ether linkage within the spirocyclic system provides multiple avenues for chemical modification, allowing for the generation of diverse libraries of analogs for biological screening. The ketone precursor, 6-oxaspiro[4.5]decan-9-one, is also a key intermediate in the synthesis of these derivatives.[3][4]

Synthesis of this compound Derivatives and Analogs

The synthesis of the 6-oxaspiro[4.5]decane core and its derivatives can be achieved through various synthetic strategies. A common approach involves the reduction of the corresponding ketone, 6-oxaspiro[4.5]decan-9-one.

General Synthesis of the 6-Oxaspiro[4.5]decan-9-one Precursor

The 6-oxaspiro[4.5]decan-9-one scaffold can be constructed using several modern synthetic methodologies, including:

  • Tandem Prins/Pinacol Rearrangement: This acid-catalyzed cascade reaction offers an efficient route to oxaspirocycles from aldehydes and functionalized cyclobutanols.[3]

  • One-Pot Synthetic Methods: These approaches streamline the synthesis by combining multiple steps into a single reaction vessel, thereby improving overall efficiency and yield.[3]

  • Epoxidation and Ring-Opening: This strategy involves the epoxidation of a suitable precursor followed by an intramolecular ring-opening to form the spirocyclic ether.[3]

The following diagram illustrates a conceptual workflow for the synthesis of the 6-oxaspiro[4.5]decan-9-one core.

G cluster_0 Synthesis of 6-Oxaspiro[4.5]decan-9-one Aldehyde + Functionalized Cyclobutanol Aldehyde + Functionalized Cyclobutanol Prins/Pinacol Reaction Prins/Pinacol Reaction Aldehyde + Functionalized Cyclobutanol->Prins/Pinacol Reaction Lewis Acid 6-Oxaspiro[4.5]decan-9-one 6-Oxaspiro[4.5]decan-9-one Prins/Pinacol Reaction->6-Oxaspiro[4.5]decan-9-one Unsaturated Precursor Unsaturated Precursor Epoxidation Epoxidation Unsaturated Precursor->Epoxidation Intramolecular Ring Opening Intramolecular Ring Opening Epoxidation->Intramolecular Ring Opening Intramolecular Ring Opening->6-Oxaspiro[4.5]decan-9-one

Caption: Synthetic approaches to the 6-oxaspiro[4.5]decan-9-one core.

Synthesis of a Substituted 6-Oxaspiro[4.5]decan-9-yl Derivative: A Patent Example

A detailed synthetic procedure for a derivative of this compound is described in patent EP3354649B1.[5] This example illustrates the introduction of a pyridin-2-yl group at the 9-position, followed by further functionalization.

Experimental Protocol: Synthesis of (R)-2-(9-(pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)acetaldehyde [5]

  • Dissolution: Dissolve 2-(9-(pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)acetonitrile (500 mg, 1.95 mmol) in toluene (20 mL).

  • Cooling: Cool the solution to -78°C.

  • Reduction: Slowly add a 1 M solution of diisobutylaluminum hydride (DIBAL-H) in toluene (4.2 mL) dropwise.

  • Reaction: Stir the reaction mixture for 1.5 hours at -78°C.

  • Quenching: Add 2 M hydrochloric acid (18 mL) and stir for 30 minutes.

  • Basification: Adjust the pH of the solution to 9-10 by the dropwise addition of a 5 M sodium hydroxide solution.

  • Extraction and Purification: The resulting mixture is then extracted and purified to yield the desired aldehyde.

This aldehyde can then be used in a reductive amination reaction to introduce further diversity.[5]

Synthesis of an Azaspiro Analog: 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones

While not a direct derivative, the synthesis of azaspiro analogs provides valuable insights into the chemistry of this spirocyclic system. A metal-catalyzed cascade cyclization is a key step in the synthesis of these compounds.

Experimental Protocol: General Procedure for the Synthesis of Sulfonylazaspirodienones

A detailed protocol for a related aza-spiro[4.5]decane derivative provides a template for experimental write-ups.

Experimental Protocol: Synthesis of 6-Azaspiro[4.5]decan-7-one [4]

This two-step synthesis involves the oximation of spiro[4.5]decan-6-one followed by a Beckmann rearrangement.

  • Step 1: Oximation of Spiro[4.5]decan-6-one

    • Combine spiro[4.5]decan-6-one, hydroxylamine hydrochloride, and a base (e.g., sodium acetate) in a suitable solvent (e.g., ethanol/water).

    • Heat the mixture to reflux for a specified period.

    • Cool the reaction mixture and isolate the crude oxime by filtration or extraction.

    • Purify the oxime by recrystallization or chromatography.

  • Step 2: Beckmann Rearrangement of the Oxime

    • Treat the purified oxime with a strong acid (e.g., polyphosphoric acid or sulfuric acid) at a controlled temperature.

    • Carefully quench the reaction mixture with ice water.

    • Neutralize the solution with a base (e.g., sodium bicarbonate).

    • Extract the product with an organic solvent.

    • Dry the organic layer, concentrate, and purify the resulting lactam by chromatography.

Biological Activity and Therapeutic Potential

The 6-oxaspiro[4.5]decane scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.

Natural Products and Bioactive Analogs

Spiroketals, including the 1,6-dioxaspiro[4.5]decane motif, are central to the biological activity of numerous natural products, such as the antibiotic (+)-monensin A and the anticancer agent (−)-berkelic acid.[6] The synthesis of oxa-analogs, such as 1,6,9-trioxaspiro[4.5]decanes, is being explored to enable structure-activity relationship (SAR) studies for the development of novel antibiotics and anticancer agents.[6]

Applications in Drug Development

The versatility of the 6-oxaspiro[4.5]decane core is demonstrated by its incorporation into various therapeutic agents. For instance, 6-oxaspiro[4.5]decan-9-one is a key intermediate in the synthesis of Oliceridine, a novel opioid receptor agonist for the management of moderate to severe acute pain.[3]

Antitumor Activity of Azaspiro[4.5]decane Analogs

A series of novel 4-(aromatic sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-one derivatives have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. Several of these compounds demonstrated potent antitumor activity, with IC₅₀ values in the nanomolar range.

CompoundA549 IC₅₀ (µM)MDA-MB-231 IC₅₀ (µM)HeLa IC₅₀ (µM)
7j 0.170.050.07

Data extracted from a study on sulfonylazaspirodienone derivatives.

The mechanism of action for the most potent derivative, 7j , was found to involve cell cycle arrest in the G2/M phase and induction of apoptosis in MDA-MB-231 cells.

The following diagram illustrates the proposed mechanism of action for compound 7j .

G Compound 7j Compound 7j MDA-MB-231 Cells MDA-MB-231 Cells Compound 7j->MDA-MB-231 Cells G2/M Phase Arrest G2/M Phase Arrest MDA-MB-231 Cells->G2/M Phase Arrest Apoptosis Induction Apoptosis Induction MDA-MB-231 Cells->Apoptosis Induction Inhibition of Cell Proliferation Inhibition of Cell Proliferation G2/M Phase Arrest->Inhibition of Cell Proliferation Apoptosis Induction->Inhibition of Cell Proliferation

References

Biological activity of 6-Oxaspiro[4.5]decan-9-ol scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of the 6-Oxaspiro[4.5]decan-9-ol Scaffold

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

The this compound scaffold is a key structural motif present in a variety of natural products and synthetic molecules that exhibit a wide range of significant biological activities. As a privileged scaffold in medicinal chemistry, its unique three-dimensional structure allows for specific interactions with biological targets, leading to potent therapeutic effects.[1] This technical guide provides a comprehensive overview of the known and potential biological activities associated with this spiroketal core, including anticancer, antimicrobial, and antioxidant properties. We will delve into the mechanisms of action of related compounds, provide detailed experimental protocols for evaluating the biological activity of novel derivatives, and present a framework for future drug discovery efforts based on this promising scaffold.

Introduction: The Significance of the Spiroketal Moiety

Spiroketals are a class of bicyclic organic compounds characterized by a central tetrahedral carbon atom connected to two oxygen atoms, each part of a separate heterocyclic ring. This structural feature imparts a rigid, three-dimensional conformation that is often crucial for biological activity.[1] The this compound scaffold, a specific type of spiroketal, has garnered considerable interest in the field of drug discovery due to its presence in numerous bioactive natural products.[2][3] Its inherent chirality and defined spatial arrangement of functional groups make it an attractive starting point for the design of novel therapeutic agents with high target specificity and reduced off-target effects.[4]

The versatility of the this compound scaffold lies in its potential for stereocontrolled synthesis and facile derivatization, allowing for the systematic exploration of structure-activity relationships (SAR).[5] By modifying the substituents on the spiroketal core, researchers can fine-tune the pharmacokinetic and pharmacodynamic properties of lead compounds, optimizing them for clinical development. This guide will explore the biological landscape of this scaffold, providing the necessary technical details for its evaluation and exploitation in drug discovery programs.

Known and Potential Biological Activities

While direct biological data for the unsubstituted this compound is limited, the extensive research on more complex molecules containing this core provides a strong indication of its therapeutic potential. The following sections will discuss the key biological activities associated with this scaffold, drawing on examples from the scientific literature.

Anticancer Activity

The spiroketal moiety is a common feature in many natural products with potent anticancer properties.[6] The rigid spirocyclic system can effectively orient functional groups to interact with specific binding sites on cancer-related proteins, leading to the inhibition of tumor growth and proliferation.

Heliquinomycin , a natural product containing a complex spiroketal system, is a notable example. It has been shown to be a potent inhibitor of DNA helicase, an enzyme essential for DNA replication and repair.[7][8] By inhibiting this enzyme, heliquinomycin disrupts the cancer cell cycle, leading to cell death.[8] The compound has demonstrated significant cytotoxicity against a range of human tumor cell lines.[8][9]

Another spiroketal compound, Peniciketal A , isolated from the fungus Penicillium raistrickii, has been shown to exert anticancer effects on A549 lung cancer cells. It induces cell cycle arrest at the G0/G1 phase and promotes apoptosis through the mitochondrial pathway.[10] Furthermore, derivatives of the natural product diosgenin , where the opening of the spiroketal ring was a key modification, have shown significant anticancer activity.[11] This highlights the critical role of the spiroketal moiety in the observed cytotoxicity.

A synthetic spiroketal derivative has also been reported to exhibit high antitumor activity in a murine melanoma model, with a potent dose-dependent suppression of tumor growth.[12][13] This compound was found to induce apoptosis, inhibit cell migration, and reduce the expression of HIF1α, a key transcription factor in cancer progression.[12][13]

Antimicrobial Activity

The this compound scaffold is also a promising starting point for the development of novel antimicrobial agents. Heliquinomycin, in addition to its anticancer properties, has demonstrated activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[7][9] The unique three-dimensional structure of spiroketals can allow for novel interactions with bacterial targets, potentially overcoming existing resistance mechanisms. The synthesis and evaluation of heterocyclic derivatives of natural products have also yielded compounds with enhanced antimicrobial activity.[14]

Antioxidant Activity

Oxidative stress is implicated in a wide range of diseases, including neurodegenerative disorders, cardiovascular disease, and cancer.[15] Natural products with antioxidant properties are therefore of great interest for therapeutic development. Acortatarins A and B , two spiroalkaloids with a morpholine motif, have been shown to be potent antioxidants.[16][17] Acortatarin A, in particular, was found to significantly inhibit the production of reactive oxygen species (ROS) in high-glucose-stimulated mesangial cells, suggesting its potential for the treatment of diabetic nephropathy.[16] This finding suggests that the this compound scaffold could be a valuable template for the design of novel antioxidants.

Quantitative Data on Related Compounds

To provide a clearer picture of the potency of spiroketal-containing compounds, the following table summarizes the reported biological activity data for some of the key molecules discussed.

CompoundBiological ActivityTarget/Cell LineQuantitative DataReference(s)
HeliquinomycinDNA Helicase InhibitionHeLa cell DNA helicaseKi = 6.8 µM[7][9]
HeliquinomycinAnticancerHeLa S3, KB, LS180, K562, HL60IC50 = 0.96-2.8 µg/mL[8]
HeliquinomycinAntimicrobialGram-positive bacteriaMIC = 0.1-0.39 µM[9]
Peniciketal AAnticancerA549 lung cancer cellsIC50 = 22.33 µM (72 h)[10]
Synthetic SpiroketalAnticancerB16 melanoma cellsNanomolar IC50[12][13]

Experimental Protocols for Biological Evaluation

The following section provides detailed, step-by-step methodologies for assessing the key biological activities associated with the this compound scaffold.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[18][19] It is a standard initial screening tool for potential anticancer compounds.

Principle: Viable cells with active metabolism convert the yellow, water-soluble MTT into a purple, insoluble formazan precipitate. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO). Serially dilute the stock solution to obtain a range of desired concentrations. Add the compound solutions to the wells containing the cells. Include a vehicle control (solvent only) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well. Incubate for another 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Antimicrobial Activity Assessment: Disk Diffusion Method

The disk diffusion method is a widely used qualitative technique to determine the antimicrobial susceptibility of a compound.[20][21]

Principle: A filter paper disk impregnated with the test compound is placed on an agar plate that has been inoculated with a specific microorganism. The compound diffuses from the disk into the agar. If the compound is effective in inhibiting the growth of the microorganism, a clear zone of inhibition will appear around the disk.

Step-by-Step Protocol:

  • Media Preparation: Prepare and sterilize Mueller-Hinton agar for bacteria or Sabouraud dextrose agar for fungi and pour it into sterile Petri dishes.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: Uniformly swab the entire surface of the agar plate with the prepared inoculum.

  • Disk Application: Sterilize blank filter paper disks and impregnate them with a known concentration of the this compound derivative. Aseptically place the impregnated disks on the surface of the inoculated agar plate. Include a negative control (disk with solvent only) and a positive control (disk with a known antibiotic).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition (in millimeters) around each disk.

  • Interpretation: The size of the zone of inhibition is indicative of the antimicrobial activity of the compound.

Potential Mechanisms of Action and Signaling Pathways

Understanding the mechanism of action is crucial for the rational design of more potent and selective drugs. Based on the activities of related spiroketal compounds, several potential mechanisms for the this compound scaffold can be proposed.

Inhibition of DNA Helicase

As demonstrated by heliquinomycin, the spiroketal scaffold has the potential to inhibit DNA helicase.[22][23] This enzyme is crucial for unwinding the DNA double helix during replication, repair, and recombination. Its inhibition leads to the stalling of replication forks and the accumulation of DNA damage, ultimately triggering cell cycle arrest and apoptosis in cancer cells.

DNA_Helicase_Inhibition cluster_0 Normal DNA Replication cluster_1 Inhibition by Spiroketal DNA_Helix DNA Double Helix Helicase DNA Helicase DNA_Helix->Helicase binds Unwound_DNA Unwound ssDNA Helicase->Unwound_DNA unwinds Inhibited_Helicase Inhibited Helicase Replication DNA Replication Unwound_DNA->Replication Spiroketal This compound Scaffold Spiroketal->Helicase inhibits Replication_Stall Replication Fork Stall Apoptosis Apoptosis Replication_Stall->Apoptosis

Caption: Inhibition of DNA Helicase by the this compound Scaffold.

Induction of Apoptosis via the Mitochondrial Pathway

The anticancer activity of Peniciketal A suggests that the this compound scaffold may induce apoptosis through the intrinsic or mitochondrial pathway.[10] This pathway is initiated by cellular stress, leading to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, the executioners of apoptosis.

Apoptosis_Pathway Spiroketal This compound Derivative Cellular_Stress Cellular Stress Spiroketal->Cellular_Stress Mitochondrion Mitochondrion Cellular_Stress->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation (Executioner Caspase) Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Proposed Apoptotic Pathway Induced by the this compound Scaffold.

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the development of novel therapeutic agents. The prevalence of this structural motif in a diverse range of biologically active natural products underscores its significance as a privileged scaffold in medicinal chemistry. The potential for this scaffold to exhibit potent anticancer, antimicrobial, and antioxidant activities warrants further investigation.

Future research should focus on the synthesis and biological evaluation of a focused library of this compound derivatives to establish clear structure-activity relationships. Elucidating the precise molecular targets and mechanisms of action of the most active compounds will be crucial for their optimization as drug candidates. The detailed experimental protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to unlock the full therapeutic potential of the this compound scaffold.

References

The Strategic Utility of 6-Oxaspiro[4.5]decan-9-ol in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents and the efficient synthesis of complex natural products continually drives innovation in organic chemistry. Central to this endeavor is the identification and development of versatile building blocks that offer a blend of conformational rigidity and functional accessibility. 6-Oxaspiro[4.5]decan-9-ol, a spiroketal-containing scaffold, has emerged as a valuable intermediate in the synthesis of biologically active molecules. This technical guide provides a comprehensive overview of its synthesis, properties, and strategic application as a building block in modern organic synthesis, with a particular focus on its role in pharmaceutical development.

The Spiroketal Motif: A Privileged Structural Element

Spiroketals are bicyclic systems where two rings are joined by a single common atom, the spiro center. This structural feature imparts a well-defined three-dimensional geometry, which is often crucial for molecular recognition and biological activity.[1][2] The this compound framework, consisting of a tetrahydrofuran ring fused to a cyclohexane ring through a spirocyclic junction, is a key substructure in a variety of natural products and pharmaceutical agents.[3] Its rigid conformation can serve as a scaffold to present functional groups in precise spatial orientations, enhancing binding affinity and selectivity for biological targets.[4]

Synthesis of this compound: A Racemic Approach

The synthesis of this compound has been reported in the context of the development of novel μ-opioid receptor agonists. A key patent outlines a straightforward and scalable two-step process starting from commercially available precursors.[5]

Experimental Protocol: Synthesis of this compound[5]

Step 1: Preparation of this compound

  • To a reaction vessel, 3-buten-1-ol (10 g, 142 mmol) and cyclopentanone (6 g, 71 mmol) are added and cooled to 0 °C.

  • Concentrated sulfuric acid (75%) is slowly added dropwise to the reaction mixture.

  • The reaction is allowed to warm to room temperature and stirred overnight.

  • Water (100 ml) is added to the reaction system, and the pH is adjusted to 8 with sodium hydroxide.

  • The aqueous layer is extracted with diethyl ether (3 x 150 ml).

  • The combined organic layers are washed with saturated sodium bisulfite solution (40 ml), dried over magnesium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by distillation to yield this compound (4 g, 36% yield).

This acid-catalyzed reaction proceeds through the formation of a hemiketal from cyclopentanone and 3-buten-1-ol, followed by an intramolecular cyclization. The alkene moiety of the butenol attacks the oxonium ion generated from the hemiketal, leading to the formation of the spirocyclic system.

G cluster_0 Synthesis of this compound 3-buten-1-ol 3-Buten-1-ol Reaction H₂SO₄, 0 °C to RT 3-buten-1-ol->Reaction Cyclopentanone Cyclopentanone Cyclopentanone->Reaction Product This compound Reaction->Product

Caption: Synthesis of this compound.

Physicochemical and Spectroscopic Properties

This compound is a liquid at room temperature with a molecular formula of C₉H₁₆O₂ and a molecular weight of 156.22 g/mol .[6][7][8] Its key identifiers and properties are summarized in the table below.

PropertyValueReference
CAS Number 855398-58-2[6]
Molecular Formula C₉H₁₆O₂[6]
Molecular Weight 156.22 g/mol [7]
Appearance Liquid[9]
Purity Min. 95%[7]
Storage 2-8°C[6]

Reactivity and Application as a Synthetic Building Block

The primary utility of this compound lies in its role as a precursor to more complex molecules, particularly in the pharmaceutical industry. The hydroxyl group provides a handle for further functionalization, while the spiroketal core serves as a rigid scaffold.

Oxidation to 6-Oxaspiro[4.5]decan-9-one

A key transformation of this compound is its oxidation to the corresponding ketone, 6-Oxaspiro[4.5]decan-9-one. This ketone is a crucial intermediate in the synthesis of Oliceridine, a potent μ-opioid receptor agonist used for the management of moderate to severe acute pain.[10][11]

Experimental Protocol: Synthesis of 6-Oxaspiro[4.5]decan-9-one [5]

  • This compound (4 g, 25.6 mmol) is dissolved in dichloromethane (100 ml).

  • Pyridinium chlorochromate (PCC, 8.3 g, 39 mmol) is added to the solution.

  • The reaction is stirred at room temperature.

  • Upon completion, the reaction mixture is worked up to yield 6-Oxaspiro[4.5]decan-9-one.

G cluster_1 Application in Oliceridine Synthesis Start This compound Oxidation PCC, CH₂Cl₂ Start->Oxidation Ketone 6-Oxaspiro[4.5]decan-9-one Oxidation->Ketone Further_Steps Further Elaboration Ketone->Further_Steps Oliceridine Oliceridine Further_Steps->Oliceridine

Caption: Role in Oliceridine Synthesis.

The Importance of Stereochemistry and Future Directions

The reported synthesis of this compound yields a racemic mixture. However, in drug development, the stereochemistry of a molecule is often critical to its biological activity and safety profile. Many natural products containing the spiroketal motif are chiral and their biological functions are highly dependent on their specific stereoisomeric form.[3]

The development of stereoselective syntheses of this compound and its derivatives is therefore a key area for future research. Strategies could include:

  • Asymmetric catalysis: Employing chiral catalysts to induce enantioselectivity in the spirocyclization step.

  • Chiral pool synthesis: Starting from enantiomerically pure precursors to control the stereochemistry of the final product.

  • Enzymatic resolution: Using enzymes to selectively react with one enantiomer of a racemic mixture, allowing for their separation.

The development of such methods would significantly enhance the utility of this compound as a building block for the synthesis of enantiomerically pure pharmaceuticals and other complex chiral molecules.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its straightforward racemic synthesis and its demonstrated utility as a key intermediate in the preparation of the pharmaceutical agent Oliceridine highlight its importance. The rigid spiroketal scaffold provides a unique three-dimensional framework that is attractive for the design of new drugs and the synthesis of complex natural products. Future efforts in developing stereoselective synthetic routes to this compound will undoubtedly expand its applications and solidify its role as a strategic tool in the arsenal of the synthetic chemist.

References

A Technical Guide to the Solubility and Stability of 6-Oxaspiro[4.5]decan-9-ol for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Charting the Course for a Promising Scaffold

In the landscape of modern drug discovery, the selection of a candidate molecule is a multifaceted decision, hinging not only on its pharmacological activity but critically on its physicochemical properties. These properties, primarily solubility and stability, are the bedrock upon which a successful development program is built. Poor aqueous solubility can lead to low bioavailability and erratic clinical performance, while chemical instability can compromise safety, efficacy, and shelf-life.[1] This guide provides an in-depth technical framework for the comprehensive evaluation of 6-Oxaspiro[4.5]decan-9-ol, a versatile spiroketal scaffold with potential applications in pharmaceutical development.

As your partner in this scientific endeavor, my objective is not to provide a rigid set of instructions, but to impart a strategic, field-proven approach. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system designed to yield unambiguous, submission-quality data.

Molecular Architecture: Interpreting the Physicochemical Blueprint

A molecule's structure is the ultimate determinant of its behavior. This compound presents two key features that dictate its solubility and stability profile: the spiroketal core and the tertiary alcohol.

  • The Spiroketal Core: This rigid, three-dimensional motif is a privileged structure in many natural products.[2] Spiroketals are generally stable under neutral and basic conditions but can be susceptible to acid-catalyzed hydrolysis, where the ketal linkage is cleaved. The rate and extent of this degradation are highly dependent on the specific stereochemistry and substitution pattern of the rings.

  • The Tertiary Alcohol (-OH): The hydroxyl group is a potent modulator of physicochemical properties. Its ability to act as a hydrogen bond donor and acceptor significantly enhances interaction with polar solvents like water, thereby increasing aqueous solubility.[3] Importantly, as a tertiary alcohol, the hydroxyl group at the C9 position is resistant to metabolic oxidation, a common degradation pathway for primary and secondary alcohols. This intrinsic metabolic stability is a highly desirable feature in drug design.[3]

PropertyValue / InterpretationSource
Molecular Formula C₉H₁₆O₂-
Molecular Weight 156.22 g/mol -
CAS Number 855398-58-2-
Key Structural Features Spiroketal, Tertiary Alcohol-
Predicted Solubility Driver Tertiary alcohol (hydrogen bonding)[3]
Predicted Stability Liability Spiroketal (acid-catalyzed hydrolysis)-

Aqueous Solubility Assessment: The Gateway to Bioavailability

Thermodynamic solubility is the equilibrium concentration of a compound in a given solvent at a specific temperature and pressure. It represents the true solubility limit and is a critical parameter for biopharmaceutical classification (BCS). The shake-flask method is the universally recognized gold standard for its determination.[4][5][6]

Experimental Protocol: The Shake-Flask Method

This protocol is designed to determine the thermodynamic solubility of this compound in various aqueous media, which is essential for understanding its behavior in a physiological context.

Objective: To determine the equilibrium solubility of this compound in pharmaceutically relevant aqueous buffers.

Materials:

  • This compound (crystalline solid, purity >99%)

  • Phosphate buffered saline (PBS), pH 7.4

  • 0.01 N HCl, pH 2.0

  • Acetate buffer, pH 4.5

  • Type I deionized water

  • HPLC-grade acetonitrile and methanol

  • Calibrated analytical balance, orbital shaker, centrifuge, pH meter

  • HPLC-UV system

Methodology:

  • Preparation of Media: Prepare and verify the pH of all aqueous solubility media (pH 2.0, 4.5, 7.4).

  • Compound Addition: Add an excess amount of solid this compound to a series of glass vials containing a known volume (e.g., 2 mL) of each medium. "Excess" is critical; a visible slurry of undissolved solid must remain at the end of the experiment to ensure saturation.[4]

  • Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (typically 25°C or 37°C). Agitate for a minimum of 24 hours to ensure equilibrium is reached. Some compounds may require longer equilibration times (48-72 hours).

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour to permit sedimentation of the excess solid. Carefully collect the supernatant and clarify it by centrifugation (e.g., 14,000 rpm for 15 minutes) or filtration through a low-binding filter (e.g., 0.22 µm PVDF). Causality Note: This step is crucial to remove all particulate matter, which would otherwise lead to an overestimation of solubility.

  • Quantification: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile). Create a calibration curve by making serial dilutions of the stock solution into each corresponding aqueous medium.

  • Analysis: Analyze the clarified supernatant and the calibration standards by a validated HPLC-UV method. The concentration of the compound in the supernatant is its thermodynamic solubility.

  • pH Verification: Measure the final pH of the slurry in each vial to ensure the compound did not alter the buffer's pH.[4]

Data Presentation: Solubility Profile
MediumpH (Initial)pH (Final)Temperature (°C)Solubility (µg/mL)Solubility (mM)
0.01 N HCl2.025Experimental ValueCalculated Value
Acetate Buffer4.525Experimental ValueCalculated Value
PBS7.425Experimental ValueCalculated Value
PBS7.437Experimental ValueCalculated Value

Chemical Stability Evaluation: Ensuring Integrity and Safety

A comprehensive stability program is mandated by regulatory agencies to define storage conditions and shelf-life.[2][7][8][9][10] The strategy involves forced degradation (stress testing) to identify potential degradation products and develop a stability-indicating analytical method, followed by long-term and accelerated stability studies.

Workflow for Stability Assessment

Stability_Workflow cluster_0 Phase 1: Method Development & Stress Testing cluster_1 Phase 2: Formal Stability Studies A Develop Preliminary HPLC-UV/MS Method B Perform Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) A->B C Analyze Stressed Samples B->C D Identify Degradants & Optimize HPLC Method C->D E Validate Stability-Indicating Method (SIM) D->E F Place Batches on Stability (Long-Term & Accelerated) E->F Validated SIM is Prerequisite G Pull Samples at Timepoints (e.g., 0, 3, 6, 12 mo) F->G H Analyze using Validated SIM G->H I Assess Assay, Impurities, & Degradation Profile H->I

Caption: Workflow for comprehensive stability evaluation.

Forced Degradation (Stress Testing)

The goal of stress testing is to intentionally degrade the molecule to identify likely degradation pathways and to challenge the analytical method's ability to separate the parent compound from its byproducts.[11][12][13][14] A target degradation of 5-20% is generally considered optimal.[15]

Protocol: Prepare solutions of this compound (e.g., 1 mg/mL in a suitable solvent) and subject them to the following conditions. A control sample (stored at 2-8°C, protected from light) should be analyzed alongside all stressed samples.

Stress ConditionReagent / ConditionTypical DurationRationale
Acid Hydrolysis 0.1 M HCl2 - 72 hours at RT or 60°CTo test the stability of the spiroketal linkage under acidic conditions.[15]
Base Hydrolysis 0.1 M NaOH2 - 72 hours at RT or 60°CTo assess stability in alkaline environments.
Oxidation 3% H₂O₂2 - 24 hours at RTTo evaluate susceptibility to oxidative degradation.
Thermal 80°C (in solution and as solid)24 - 168 hoursTo assess the impact of heat on the molecule's integrity.
Photostability ICH Q1B conditions (UV/Vis light)Per ICH Q1B guidelinesTo determine light sensitivity, which informs packaging requirements.[2][8]
Development of a Stability-Indicating HPLC Method (SIM)

A SIM is a validated analytical procedure that can accurately quantify the active pharmaceutical ingredient (API) without interference from any degradation products, process impurities, or excipients.[16][17][18][19]

General Approach:

  • Initial Screening: Begin with a generic reversed-phase HPLC gradient method (e.g., C18 column, mobile phase A: 0.1% formic acid in water, mobile phase B: acetonitrile, gradient from 5% to 95% B).

  • Analysis of Stressed Samples: Inject the samples from the forced degradation study. The primary goal is to achieve baseline separation between the parent peak (this compound) and all degradant peaks.

  • Method Optimization: If co-elution occurs, systematically adjust parameters such as the gradient slope, mobile phase pH, column chemistry (e.g., C18, Phenyl-Hexyl), and temperature to improve resolution.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity for the API peak in all stressed samples. Coupling the HPLC to a mass spectrometer (MS) is invaluable for confirming the identity of the parent peak and obtaining mass information on the degradants.[17]

  • Validation: Once the method is optimized, validate it according to ICH Q2(R1) guidelines for parameters including specificity, linearity, accuracy, precision, and robustness.

Long-Term and Accelerated Stability Studies

These studies provide the definitive data for determining the re-test period or shelf-life.[2][8] At least three primary batches of the drug substance should be evaluated.

ICH Q1A(R2) Recommended Storage Conditions:

Study TypeStorage ConditionMinimum Duration
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 Months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 Months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 Months

Testing Frequency (for a proposed 24-month re-test period):

  • Long-Term: 0, 3, 6, 9, 12, 18, and 24 months.[8]

  • Accelerated: 0, 3, and 6 months.[8]

Conclusion: Synthesizing a Coherent Development Strategy

The successful advancement of this compound from a promising hit to a viable clinical candidate is contingent upon a thorough and early understanding of its solubility and stability. The tertiary alcohol group suggests favorable aqueous solubility, a hypothesis that must be confirmed quantitatively across a physiological pH range using the robust shake-flask method. The spiroketal core presents a potential liability to acid-catalyzed degradation, a characteristic that must be rigorously probed through forced degradation studies.

The protocols and strategies outlined in this guide provide a comprehensive, regulatory-compliant framework for this critical characterization. By executing these studies with precision and a clear understanding of the underlying scientific principles, development teams can generate the high-quality data necessary to make informed decisions, mitigate risks, and ultimately unlock the full therapeutic potential of this valuable molecular scaffold.

References

Methodological & Application

Synthesis of 6-Oxaspiro[4.5]decan-9-ol: A Detailed Guide to the Reduction of 6-Oxaspiro[4.5]decan-9-one

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive application note provides a detailed protocol for the synthesis of 6-Oxaspiro[4.5]decan-9-ol, a valuable building block in pharmaceutical and agricultural research.[1] The described method focuses on the efficient reduction of the corresponding ketone, 6-Oxaspiro[4.5]decan-9-one, utilizing sodium borohydride as a mild and selective reducing agent. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, and safety protocols to ensure a successful and safe synthesis.

Introduction

Spirocyclic systems are prominent structural motifs in a vast array of natural products and pharmacologically active compounds. The 6-oxaspiro[4.5]decane framework, in particular, serves as a key scaffold in the development of novel therapeutic agents and specialized agrochemicals.[1] The targeted synthesis of specific derivatives, such as this compound, is crucial for structure-activity relationship (SAR) studies and the advancement of new chemical entities. The conversion of the readily available ketone, 6-Oxaspiro[4.5]decan-9-one, to the desired secondary alcohol is a fundamental and critical transformation in the synthetic pathway of more complex molecules.[2]

This document outlines a robust and reproducible protocol for this reduction, leveraging the chemoselectivity of sodium borohydride to achieve a high-yielding and pure product.

Reaction Mechanism: The Hydride Reduction of a Ketone

The conversion of a ketone to a secondary alcohol is a classic example of a nucleophilic addition reaction.[3] In this synthesis, sodium borohydride (NaBH₄) serves as the source of the nucleophilic hydride ion (H⁻).[3] The reaction proceeds in two main stages:

  • Nucleophilic Attack: The carbon atom of the carbonyl group in 6-Oxaspiro[4.5]decan-9-one is electrophilic due to the electronegativity of the adjacent oxygen atom. The hydride ion, delivered from the borohydride complex, attacks this electrophilic carbon. This results in the formation of a new carbon-hydrogen bond and the breaking of the carbon-oxygen π-bond, with the electrons moving to the oxygen atom to form a tetrahedral alkoxide intermediate.[4]

  • Protonation: Following the nucleophilic addition, a protic solvent (in this case, methanol) provides a proton to the negatively charged oxygen of the alkoxide intermediate. This protonation step neutralizes the intermediate and yields the final secondary alcohol product, this compound.[3]

dot digraph "Ketone_Reduction_Mechanism" { graph [layout=dot, rankdir=LR, splines=ortho, nodesep=0.5]; node [shape=none, fontname="Arial", fontsize=12]; edge [arrowhead=vee, penwidth=1.5];

// Reactants ketone [label="6-Oxaspiro[4.5]decan-9-one"]; nabh4 [label="NaBH₄ (in MeOH)"];

// Intermediates transition_state [label="[Transition State]"]; alkoxide [label="Alkoxide Intermediate"];

// Product alcohol [label="this compound"];

// Edges ketone -> transition_state [label="Hydride Attack"]; nabh4 -> transition_state; transition_state -> alkoxide; alkoxide -> alcohol [label="Protonation (from MeOH)"]; } enddot Diagram 1: Mechanism of Ketone Reduction.

Experimental Protocol

This protocol is designed for a laboratory-scale synthesis and can be scaled with appropriate modifications.

Materials and Reagents
Reagent/MaterialGradeSupplier
6-Oxaspiro[4.5]decan-9-one (C₉H₁₄O₂)≥95%Commercial Source
Sodium borohydride (NaBH₄)≥98%Commercial Source
Methanol (CH₃OH), anhydrousACS GradeCommercial Source
Dichloromethane (CH₂Cl₂), anhydrousACS GradeCommercial Source
Saturated aqueous ammonium chloride (NH₄Cl)Reagent GradeIn-house prep.
Anhydrous magnesium sulfate (MgSO₄)Reagent GradeCommercial Source
Silica gel60 Å, 230-400 meshCommercial Source
Ethyl acetateACS GradeCommercial Source
HexanesACS GradeCommercial Source
Equipment
  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glass column for chromatography

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Standard laboratory glassware

Step-by-Step Procedure

1. Reaction Setup:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 6-Oxaspiro[4.5]decan-9-one (1.0 g, 6.40 mmol) in anhydrous methanol (20 mL).

  • Stir the solution at room temperature until the ketone is completely dissolved.

  • Cool the flask in an ice bath to 0 °C.

2. Reduction:

  • While maintaining the temperature at 0 °C, slowly add sodium borohydride (0.29 g, 7.68 mmol, 1.2 equivalents) to the stirred solution in small portions over 15 minutes. Caution: Hydrogen gas evolution may be observed.

  • After the addition is complete, continue to stir the reaction mixture at 0 °C for 1 hour.

  • Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent). The reaction is complete when the starting ketone spot is no longer visible.

3. Workup:

  • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (20 mL) to the cooled reaction mixture.

  • Remove the flask from the ice bath and allow it to warm to room temperature.

  • Reduce the volume of the mixture by approximately half using a rotary evaporator to remove most of the methanol.

  • Transfer the remaining aqueous mixture to a 250 mL separatory funnel and extract the product with dichloromethane (3 x 30 mL).[2]

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

4. Purification:

  • Purify the crude product by flash column chromatography on silica gel.[5]

  • Prepare a slurry of silica gel in hexanes and pack the column.

  • Load the crude product onto the column.

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting with 10% ethyl acetate and gradually increasing to 30%).

  • Collect fractions and analyze by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to afford this compound as a colorless oil or a white solid.

dot digraph "Experimental_Workflow" { graph [layout=dot, rankdir=TB, splines=ortho, nodesep=0.4]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowhead=vee, penwidth=1.5, color="#4285F4"];

// Nodes start [label="Dissolve Ketone in Methanol"]; cool [label="Cool to 0°C"]; add_nabh4 [label="Add NaBH₄"]; stir [label="Stir at 0°C"]; tlc [label="Monitor by TLC"]; quench [label="Quench with aq. NH₄Cl"]; concentrate [label="Concentrate"]; extract [label="Extract with CH₂Cl₂"]; dry [label="Dry and Concentrate"]; purify [label="Column Chromatography"]; product [label="Pure this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> cool; cool -> add_nabh4; add_nabh4 -> stir; stir -> tlc; tlc -> quench; quench -> concentrate; concentrate -> extract; extract -> dry; dry -> purify; purify -> product; } enddot Diagram 2: Experimental Workflow.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the structure of the product. The appearance of a new signal in the ¹H NMR spectrum corresponding to the carbinol proton (CH-OH) and the disappearance of the ketone carbonyl signal in the ¹³C NMR spectrum are indicative of a successful reduction.

  • Infrared (IR) Spectroscopy: The IR spectrum should show a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of an O-H stretch, and the absence of the strong carbonyl (C=O) stretch from the starting material (typically around 1710 cm⁻¹).

  • Mass Spectrometry (MS): The mass spectrum should show the correct molecular ion peak for C₉H₁₆O₂.[6]

Safety Precautions

  • Sodium Borohydride: Sodium borohydride is a flammable solid and is water-reactive, producing flammable hydrogen gas upon contact with water, acids, or alcohols.[1][7][8] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.[9][10] Avoid inhalation of dust.[7]

  • Solvents: Methanol and dichloromethane are toxic and flammable. Handle these solvents in a fume hood and avoid contact with skin and eyes.

  • General: Always follow standard laboratory safety procedures.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound from 6-Oxaspiro[4.5]decan-9-one using sodium borohydride. The procedure is straightforward, high-yielding, and utilizes common laboratory reagents and techniques. By following the outlined steps and adhering to the safety precautions, researchers can confidently prepare this valuable spirocyclic alcohol for further use in their research and development endeavors.

References

Application Note: High-Fidelity Reduction of 6-Oxaspiro[4.5]decan-9-one to Corresponding Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the experimental protocols for the chemical reduction of the spiroketone, 6-Oxaspiro[4.5]decan-9-one, to its corresponding alcohol, 6-Oxaspiro[4.5]decan-9-ol. This transformation is a critical step in the synthesis of various biologically active molecules and pharmaceutical intermediates, including the novel opioid receptor agonist Oliceridine Fumarate[1]. The protocols provided herein are designed for researchers, scientists, and drug development professionals, offering a blend of established methodologies and expert insights to ensure reliable and reproducible outcomes. We will explore two primary reduction strategies: a standard sodium borohydride protocol for general applications and a Luche-type reduction for enhanced diastereoselectivity. The causality behind experimental choices, self-validating system designs, and in-depth mechanistic considerations are elucidated to empower the user with a profound understanding of the transformation.

Introduction: The Significance of this compound

The 6-Oxaspiro[4.5]decane framework is a prevalent structural motif in natural products and synthetic molecules of pharmaceutical interest. The stereochemistry of the hydroxyl group at the C-9 position, generated through the reduction of the parent ketone, can profoundly influence the biological activity and pharmacokinetic properties of the final compound. Consequently, the ability to control the diastereoselectivity of this reduction is of paramount importance. This application note provides a robust foundation for achieving high-yield and stereocontrolled synthesis of this compound, a key building block for further chemical elaboration.

Mechanistic Considerations: The Challenge of Diastereoselectivity

The reduction of 6-Oxaspiro[4.5]decan-9-one with hydride reagents, such as sodium borohydride (NaBH₄), involves the nucleophilic addition of a hydride ion to the carbonyl carbon. Due to the spirocyclic nature of the ketone, the two faces of the carbonyl group are diastereotopic. The incoming hydride can attack from either the top face or the bottom face, leading to the formation of two possible diastereomeric alcohols: cis-6-Oxaspiro[4.5]decan-9-ol and trans-6-Oxaspiro[4.5]decan-9-ol.

The stereochemical outcome is governed by several factors, including steric hindrance and electronic effects. The Felkin-Anh model provides a useful framework for predicting the preferred direction of nucleophilic attack on cyclic ketones. The model posits that the nucleophile will approach the carbonyl carbon from the least hindered trajectory, typically anti-periplanar to the largest adjacent substituent. In the case of 6-Oxaspiro[4.5]decan-9-one, the steric bulk of the spirocyclic ring system will dictate the facial selectivity of the hydride attack.

Experimental Protocols

Two distinct protocols are presented below. Protocol A outlines a standard, cost-effective reduction using sodium borohydride, suitable for applications where diastereoselectivity is not a critical concern. Protocol B describes a Luche-type reduction, which often affords higher diastereoselectivity in the reduction of cyclic ketones by employing a lanthanide salt to modify the reactivity of the borohydride reagent[2][3].

Protocol A: Standard Reduction with Sodium Borohydride

This protocol is a reliable method for the general synthesis of this compound.

Materials:

  • 6-Oxaspiro[4.5]decan-9-one

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 6-Oxaspiro[4.5]decan-9-one (1.0 eq) in anhydrous methanol (to a concentration of approximately 0.1 M).

  • Cooling: Cool the solution to 0 °C in an ice bath with gentle stirring.

  • Addition of Reducing Agent: To the cooled solution, add sodium borohydride (1.5 eq) portion-wise over 10-15 minutes. Be mindful of potential effervescence.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) until all the starting material has been consumed (typically 1-2 hours).

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: Remove the methanol under reduced pressure using a rotary evaporator. To the aqueous residue, add dichloromethane and transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude this compound by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol B: Diastereoselective Luche-Type Reduction

This protocol is designed to enhance the diastereoselectivity of the reduction, favoring the formation of one diastereomer over the other. The use of cerium(III) chloride modifies the hardness of the borohydride reagent, which can lead to improved facial selectivity in the hydride attack on the ketone[4].

Materials:

  • 6-Oxaspiro[4.5]decan-9-one

  • Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 6-Oxaspiro[4.5]decan-9-one (1.0 eq) and cerium(III) chloride heptahydrate (1.1 eq) in anhydrous methanol (to a concentration of approximately 0.1 M with respect to the ketone). Stir until the cerium salt is fully dissolved.

  • Cooling: Cool the resulting solution to 0 °C in an ice bath with gentle stirring.

  • Addition of Reducing Agent: To the cooled solution, add sodium borohydride (1.5 eq) portion-wise over 10-15 minutes.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 30-60 minutes).

  • Quenching: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with dichloromethane (3 x volume of aqueous layer).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate under reduced pressure.

  • Purification and Analysis: Purify the product by column chromatography. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or by chiral gas chromatography/high-performance liquid chromatography (GC/HPLC) analysis of the purified product.

Data Presentation

ParameterProtocol A: Standard NaBH₄ ReductionProtocol B: Luche-Type Reduction
Key Reagents Sodium borohydrideSodium borohydride, Cerium(III) chloride
Solvent MethanolMethanol
Temperature 0 °C0 °C
Typical Reaction Time 1-2 hours30-60 minutes
Expected Yield >90%>90%
Diastereoselectivity ModeratePotentially high
Work-up Aqueous quench and extractionAqueous quench and extraction

Visualization of the Reduction Pathway

Reduction_Pathway cluster_start Starting Material cluster_products Diastereomeric Products Ketone 6-Oxaspiro[4.5]decan-9-one NaBH4 NaBH₄ Luche NaBH₄ / CeCl₃ cis_Alcohol cis-6-Oxaspiro[4.5]decan-9-ol NaBH4->cis_Alcohol Axial Attack (Major/Minor?) trans_Alcohol trans-6-Oxaspiro[4.5]decan-9-ol NaBH4->trans_Alcohol Equatorial Attack (Major/Minor?) Luche->cis_Alcohol Enhanced Selectivity Luche->trans_Alcohol Suppressed Pathway

Caption: Diastereoselective reduction of 6-Oxaspiro[4.5]decan-9-one.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Sodium borohydride is a flammable solid and reacts with water and acids to produce flammable hydrogen gas. Handle with care and avoid contact with moisture.

  • Methanol is flammable and toxic. Avoid inhalation, ingestion, and skin contact.

  • Dichloromethane is a suspected carcinogen. Handle with appropriate precautions.

References

Application Note & Protocols for the Stereoselective Synthesis of 6-Oxaspiro[4.5]decan-9-ol Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 6-oxaspiro[4.5]decane framework is a key structural motif present in a variety of natural products and biologically active molecules.[1] The stereochemistry of substituents on this spiroketal core is often crucial for its biological function, making the development of stereoselective synthetic routes to access specific isomers a significant endeavor in medicinal chemistry and drug development. This document provides a detailed guide for researchers, outlining several strategic approaches for the stereoselective synthesis of 6-oxaspiro[4.5]decan-9-ol isomers. The protocols described herein are designed to be robust and reproducible, with an emphasis on the principles of stereochemical control.

Introduction: The Significance of the 6-Oxaspiro[4.5]decane Scaffold

The 6-oxaspiro[4.5]decane skeleton is a privileged structural element found in numerous natural products, ranging from insect pheromones to complex polyether antibiotics.[2][3] The rigid, three-dimensional nature of the spiroketal system often plays a critical role in the specific binding interactions with biological targets. The presence and orientation of functional groups, such as the hydroxyl group in this compound, can significantly influence the pharmacological profile of a molecule. Consequently, the ability to synthesize stereochemically pure isomers of this scaffold is of paramount importance for structure-activity relationship (SAR) studies and the development of novel therapeutic agents.[4]

This guide details three primary strategies for achieving stereocontrol in the synthesis of this compound isomers:

  • Diastereoselective Reduction of a Prochiral Ketone: This approach involves the synthesis of a common precursor, 6-oxaspiro[4.5]decan-9-one, followed by a diastereoselective reduction to introduce the hydroxyl group at the C-9 position.

  • Substrate-Controlled Intramolecular Cyclization: This strategy utilizes a chiral precursor to direct the stereochemical outcome of the spiroketal formation.

  • Enzymatic Kinetic Resolution: For accessing enantiomerically pure isomers, enzymatic kinetic resolution of a racemic mixture of this compound offers a highly selective method.

Strategic Approaches and Methodologies

Strategy 1: Diastereoselective Reduction of 6-Oxaspiro[4.5]decan-9-one

This strategy hinges on the synthesis of the key intermediate, 6-oxaspiro[4.5]decan-9-one, which can then be subjected to various reducing agents to favor the formation of either the syn or anti diastereomer of the corresponding alcohol. The stereochemical outcome is dictated by the steric and electronic environment of the ketone and the nature of the reducing agent.

Workflow for Diastereoselective Reduction Strategy

cluster_0 Synthesis of Precursor cluster_1 Diastereoselective Reduction A Starting Materials B Synthesis of 6-Oxaspiro[4.5]decan-9-one A->B Multi-step synthesis C 6-Oxaspiro[4.5]decan-9-one B->C D syn-6-Oxaspiro[4.5]decan-9-ol C->D e.g., L-Selectride® E anti-6-Oxaspiro[4.5]decan-9-ol C->E e.g., NaBH4, CeCl3·7H2O (Luche Reduction)

Caption: Workflow for the diastereoselective reduction approach.

Protocol 1.1: Synthesis of 6-Oxaspiro[4.5]decan-9-one

This protocol describes a plausible synthesis of the spiroketone precursor.

  • Step 1: Alkylation of Cyclohexanone. To a solution of cyclohexanone (1.0 eq) in dry THF at -78 °C under an argon atmosphere, add lithium diisopropylamide (LDA) (1.1 eq, 2.0 M solution in THF/heptane/ethylbenzene). Stir for 1 hour, then add 4-bromo-1-butene (1.2 eq). Allow the reaction to warm to room temperature and stir overnight. Quench the reaction with saturated aqueous NH4Cl and extract with diethyl ether. The organic layers are combined, dried over MgSO4, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

  • Step 2: Ozonolysis. Dissolve the product from Step 1 in a mixture of CH2Cl2 and methanol at -78 °C. Bubble ozone through the solution until a blue color persists. Purge the solution with nitrogen gas to remove excess ozone. Add dimethyl sulfide (DMS) (3.0 eq) and allow the reaction to warm to room temperature and stir overnight. Concentrate the reaction mixture under reduced pressure and purify the resulting aldehyde by column chromatography.

  • Step 3: Intramolecular Spiroketalization. Dissolve the aldehyde from Step 2 in a suitable solvent such as toluene containing a catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid). Heat the reaction mixture to reflux with a Dean-Stark trap to remove water. Monitor the reaction by TLC until completion. Cool the reaction to room temperature, wash with saturated aqueous NaHCO3, and then brine. Dry the organic layer over MgSO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield 6-oxaspiro[4.5]decan-9-one.

Protocol 1.2: Diastereoselective Reduction to syn-6-Oxaspiro[4.5]decan-9-ol

This protocol aims for the syn diastereomer, often achieved with sterically hindered reducing agents.

  • Materials: 6-Oxaspiro[4.5]decan-9-one, L-Selectride® (1.0 M solution in THF), dry THF, saturated aqueous NH4Cl, diethyl ether, MgSO4.

  • Procedure:

    • Dissolve 6-oxaspiro[4.5]decan-9-one (1.0 eq) in dry THF under an argon atmosphere and cool to -78 °C.

    • Slowly add L-Selectride® (1.2 eq) dropwise via syringe.

    • Stir the reaction at -78 °C for 3 hours.

    • Quench the reaction by the slow addition of saturated aqueous NH4Cl.

    • Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 20 mL).

    • Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford syn-6-oxaspiro[4.5]decan-9-ol.

    • Characterize the product by ¹H NMR, ¹³C NMR, and MS to confirm structure and determine the diastereomeric ratio.

Protocol 1.3: Diastereoselective Reduction to anti-6-Oxaspiro[4.5]decan-9-ol (Luche Reduction)

The Luche reduction is a classic method for the 1,2-reduction of α,β-unsaturated ketones, but it is also effective for the diastereoselective reduction of saturated ketones, often favoring the more thermodynamically stable alcohol.[5]

  • Materials: 6-Oxaspiro[4.5]decan-9-one, CeCl3·7H2O, methanol, NaBH4, saturated aqueous NH4Cl, diethyl ether, MgSO4.

  • Procedure:

    • Dissolve 6-oxaspiro[4.5]decan-9-one (1.0 eq) and CeCl3·7H2O (1.1 eq) in methanol at 0 °C.

    • Stir the mixture for 15 minutes.

    • Add NaBH4 (1.5 eq) portion-wise over 10 minutes.

    • Stir the reaction at 0 °C for 1 hour.

    • Quench the reaction with saturated aqueous NH4Cl.

    • Extract with diethyl ether (3 x 20 mL).

    • Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford anti-6-oxaspiro[4.5]decan-9-ol.

    • Characterize the product by ¹H NMR, ¹³C NMR, and MS to confirm structure and determine the diastereomeric ratio.

Reduction Method Typical Reagent Expected Major Isomer Approximate Diastereomeric Ratio (d.r.)
Steric Hindrance ControlL-Selectride®syn>95:5
Chelation Control (Luche)NaBH4, CeCl3·7H2Oanti>90:10
Strategy 2: Substrate-Controlled Intramolecular Cyclization

In this strategy, a stereocenter is installed in the acyclic precursor, which then directs the stereochemical outcome of the spiroketalization step. This is a powerful method for establishing the relative stereochemistry of multiple centers in a single transformation.

Workflow for Substrate-Controlled Cyclization

A Chiral Starting Material B Synthesis of Chiral Acyclic Precursor A->B Asymmetric Synthesis C Diastereoselective Intramolecular Spiroketalization B->C Acid or Base Catalysis D Single Diastereomer of this compound C->D

Caption: Workflow for substrate-controlled spiroketalization.

Protocol 2.1: Asymmetric Synthesis of a Chiral Precursor and Cyclization

This protocol outlines the synthesis of a chiral hydroxy ketone that can undergo a diastereoselective intramolecular cyclization.

  • Step 1: Asymmetric Aldol Reaction. To a solution of a chiral auxiliary-derived ketone (e.g., Evans auxiliary) in CH2Cl2 at -78 °C, add a Lewis acid such as TiCl4. After stirring for 30 minutes, add a suitable aldehyde. The reaction is stirred for several hours and then quenched with saturated aqueous NH4Cl. The product is purified by column chromatography.

  • Step 2: Removal of Chiral Auxiliary. The chiral auxiliary is removed under standard conditions (e.g., LiBH4 for Evans auxiliaries) to yield a chiral diol.

  • Step 3: Selective Oxidation. The primary alcohol of the diol is selectively protected (e.g., as a silyl ether), and the secondary alcohol is oxidized to the corresponding ketone using a mild oxidizing agent like Dess-Martin periodinane (DMP).

  • Step 4: Deprotection and Intramolecular Cyclization. The protecting group on the primary alcohol is removed, and the resulting hydroxy ketone is treated with a catalytic amount of acid (e.g., camphorsulfonic acid) in an appropriate solvent to induce intramolecular spiroketalization. The stereochemistry of the newly formed spirocenter is directed by the existing stereocenter.

  • Step 5: Purification and Characterization. The final product is purified by column chromatography, and its stereochemistry is confirmed by spectroscopic methods, such as NOESY NMR experiments.

Strategy 3: Enzymatic Kinetic Resolution of Racemic this compound

Enzymatic kinetic resolution is an excellent method for separating enantiomers of a racemic mixture.[6][7][8] Lipases are commonly used enzymes that can selectively acylate one enantiomer of an alcohol, allowing for the separation of the acylated product from the unreacted alcohol.

Workflow for Enzymatic Kinetic Resolution

A Racemic this compound B Enzymatic Acylation A->B Lipase, Acyl Donor C (R)-6-Oxaspiro[4.5]decan-9-yl acetate B->C Selective acylation D (S)-6-Oxaspiro[4.5]decan-9-ol (unreacted) B->D

Caption: Workflow for enzymatic kinetic resolution.

Protocol 3.1: Lipase-Catalyzed Kinetic Resolution

This protocol describes a typical procedure for the enzymatic kinetic resolution of a racemic alcohol.

  • Materials: Racemic this compound, immobilized lipase (e.g., Novozym® 435), an acyl donor (e.g., vinyl acetate), a suitable organic solvent (e.g., toluene or MTBE).

  • Procedure:

    • To a solution of racemic this compound (1.0 eq) in the chosen organic solvent, add the immobilized lipase (typically 10-50% by weight of the substrate).

    • Add the acyl donor (0.6 eq to target ~50% conversion).

    • Stir the reaction mixture at a controlled temperature (e.g., 30-40 °C).

    • Monitor the reaction progress by chiral GC or HPLC to determine the enantiomeric excess (ee) of the substrate and product.

    • When the desired conversion (ideally close to 50%) is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.

    • Concentrate the filtrate under reduced pressure.

    • Separate the acylated product from the unreacted alcohol by column chromatography.

    • The acylated enantiomer can be deprotected (e.g., by hydrolysis with K2CO3 in methanol) to afford the corresponding enantiomerically pure alcohol.

    • Determine the ee of both the unreacted alcohol and the deprotected product by chiral chromatography.

Product Expected Enantiomeric Excess (ee) Theoretical Maximum Yield
Unreacted Alcohol>99%50%
Acylated Alcohol>99%50%

Conclusion

The stereoselective synthesis of this compound isomers can be achieved through several strategic approaches. The choice of method will depend on the desired stereoisomer and the available starting materials and resources. Diastereoselective reductions offer a straightforward route to diastereomeric mixtures that can be separated, while substrate-controlled cyclizations provide a more elegant solution for accessing single diastereomers. For the preparation of enantiomerically pure compounds, enzymatic kinetic resolution stands out as a highly efficient and selective method. The protocols provided herein serve as a comprehensive guide for researchers to undertake the synthesis of these valuable spiroketal building blocks.

References

Application Note: The Pivotal Role of 6-Oxaspiro[4.5]decan-9-ol in the Synthesis of Oliceridine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Oliceridine (Olinvyk®) is a novel µ-opioid receptor agonist approved for the management of moderate to severe acute pain.[1][2] Its distinct pharmacological profile as a G protein-biased agonist offers a wider therapeutic window compared to conventional opioids, potentially reducing the incidence of adverse effects like respiratory depression and gastrointestinal issues.[3][4][5] The chemical architecture of Oliceridine is distinguished by a unique spirocyclic core, which is fundamental to its mechanism of action. This document provides a detailed technical guide on the synthesis of a critical precursor, 6-Oxaspiro[4.5]decan-9-ol, and its subsequent transformation into the key intermediate required for the total synthesis of Oliceridine. We will elucidate the underlying chemical principles, provide field-proven protocols, and discuss the strategic importance of this foundational building block.

Strategic Importance of the 6-Oxaspiro[4.5]decane Core

The spirocyclic moiety is a cornerstone of Oliceridine's three-dimensional structure, presenting a rigid scaffold that correctly orients the pharmacophoric elements for optimal interaction with the µ-opioid receptor. This precise spatial arrangement is believed to be a key driver of its "biased agonism," preferentially activating the desired G protein signaling pathway responsible for analgesia while minimizing the recruitment of the β-arrestin pathway associated with many opioid-related adverse effects.[3][4] The synthesis of this spirocycle, therefore, is not merely a matter of molecular construction but a critical step in embedding the desired pharmacological activity into the final molecule. The journey to this core structure begins with the formation of its hydroxylated precursor, this compound.

Overall Synthetic Pathway for Oliceridine

The total synthesis of Oliceridine is a multi-step process that builds complexity upon a simple spirocyclic foundation. The initial phase, which is the focus of this guide, involves the creation of the 6-oxaspiro[4.5]decane ring system. The alcohol, this compound, is the first spirocyclic intermediate formed, which is then oxidized to the corresponding ketone. This ketone serves as the primary platform for subsequent carbon-carbon and carbon-nitrogen bond-forming reactions to complete the Oliceridine structure.

G cluster_0 Phase 1: Spirocycle Formation cluster_1 Phase 2: Molecular Elaboration cluster_2 Phase 3: Final Assembly A Cyclohexanone + But-3-en-1-ol B This compound A->B Prins Cyclization C 6-Oxaspiro[4.5]decan-9-one B->C Ley-Griffith Oxidation D Knoevenagel Condensation Product C->D Knoevenagel Condensation E Pyridyl Addition & Decarboxylation Product D->E 1,4-Addition F Primary Amine Intermediate ((9R)-enantiomer isolated) E->F Nitrile Reduction G Oliceridine F->G Reductive Amination

Figure 1: High-level workflow for the total synthesis of Oliceridine.

Protocol 1: Synthesis of this compound

This protocol details the acid-catalyzed Prins cyclization, which constructs the spiro-tetrahydrofuran ring system from acyclic precursors.

Mechanism Insight (Expertise): The Prins reaction involves the electrophilic addition of a ketone (protonated cyclohexanone) to the alkene of but-3-en-1-ol. The resulting secondary carbocation is then intramolecularly trapped by the hydroxyl group, forming the tetrahydrofuran ring. This reaction is a powerful and atom-economical method for creating cyclic ethers. The use of concentrated sulfuric acid serves both as a catalyst to activate the ketone and as a dehydrating agent to drive the reaction.

Experimental Protocol:

Materials & Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
Cyclohexanone98.1450.0 g0.51Reagent grade, freshly distilled
But-3-en-1-ol72.1136.8 g0.51Reagent grade
Sulfuric Acid (H₂SO₄)98.08~150 mL-75% (v/v) aqueous solution
Diethyl Ether (Et₂O)74.12As needed-Anhydrous
Sodium Bicarbonate (NaHCO₃)84.01As needed-Saturated aqueous solution
Magnesium Sulfate (MgSO₄)120.37As needed-Anhydrous

Procedure:

  • Reaction Setup: In a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add the 75% sulfuric acid solution. Cool the flask to 0-5 °C in an ice-water bath.

  • Reagent Addition: Premix cyclohexanone (50.0 g) and but-3-en-1-ol (36.8 g). Add this mixture dropwise to the cold, stirred sulfuric acid via the dropping funnel over a period of 60-90 minutes. Causality: Slow addition is critical to maintain the internal temperature below 10 °C, preventing unwanted polymerization and side reactions.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2 hours, then let it warm to room temperature and stir for another 18 hours.

  • Work-up & Quenching: Carefully pour the reaction mixture over a large volume of crushed ice (~500 g) in a 2 L beaker with vigorous stirring. Trustworthiness: This step must be performed slowly in a well-ventilated fume hood, as the quenching of concentrated acid is highly exothermic.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 200 mL).

  • Neutralization: Combine the organic extracts and wash them sequentially with water (1 x 150 mL), saturated sodium bicarbonate solution (2 x 150 mL, until effervescence ceases), and finally with brine (1 x 150 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound as an oil.

  • Purification: The crude product can be purified by vacuum distillation or flash column chromatography to afford the pure alcohol.

Protocol 2: Oxidation to 6-Oxaspiro[4.5]decan-9-one

The synthesized alcohol is a mixture of stereoisomers and is directly oxidized to the achiral ketone, a more stable and versatile intermediate for subsequent reactions.[6][7]

Mechanism Insight (Expertise): The Ley-Griffith oxidation utilizes a catalytic amount of tetrapropylammonium perruthenate (TPAP) with a stoichiometric co-oxidant, N-methylmorpholine N-oxide (NMO). TPAP is a mild and highly selective oxidant for primary and secondary alcohols. The catalytic cycle involves the oxidation of the alcohol by the Ru(VII) species, which is then regenerated from its reduced Ru(V) state by NMO. This method avoids the harsh conditions and heavy metal waste associated with other oxidants like chromium reagents.

G Start This compound Oxidation Ley-Griffith Oxidation (TPAP, NMO) Start->Oxidation Product 6-Oxaspiro[4.5]decan-9-one Oxidation->Product

Figure 2: Key transformation of the alcohol to the ketone intermediate.

Experimental Protocol:

Materials & Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
This compound170.2510.0 g58.7 mmolFrom Protocol 1
N-Methylmorpholine N-oxide (NMO)117.1510.3 g88.1 mmol50 wt% solution in water can be used
Tetrapropylammonium perruthenate (TPAP)351.431.03 g2.9 mmolCatalyst
Molecular Sieves 4Å-10 g-Powdered, activated
Dichloromethane (DCM)84.93200 mL-Anhydrous
Silica Gel-As needed-For filtration/chromatography

Procedure:

  • Reaction Setup: To a 500 mL round-bottom flask charged with a magnetic stir bar, add this compound (10.0 g), NMO (10.3 g), and powdered 4Å molecular sieves (10 g) in anhydrous dichloromethane (200 mL).

  • Catalyst Addition: Stir the suspension at room temperature for 15 minutes. Then, add TPAP (1.03 g) in one portion. Causality: The molecular sieves are crucial for sequestering water from the NMO solution, which can otherwise deactivate the catalyst and reduce yield.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically complete within 2-4 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting alcohol is consumed.

  • Work-up: Upon completion, filter the reaction mixture through a short plug of silica gel, eluting with additional dichloromethane or ethyl acetate. This removes the molecular sieves and the majority of the ruthenium byproducts.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product is typically of high purity but can be further purified by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure 6-Oxaspiro[4.5]decan-9-one as a clear oil or low-melting solid.[8]

Analytical Characterization Summary

Proper characterization of the intermediates is essential for ensuring the quality and success of subsequent synthetic steps.

CompoundTechniqueExpected Data
This compound ¹H NMRComplex multiplets in the aliphatic region (1.2-2.0 ppm), signals for -CH-OH proton (e.g., ~3.8 ppm), and protons adjacent to the ether oxygen (~3.5-4.0 ppm).
¹³C NMRSignal for the spiro-quaternary carbon, signal for the carbinol carbon (~65-75 ppm), and other aliphatic signals.
MS (EI/ESI)[M]+ or [M+H]+ corresponding to C₁₀H₁₈O₂ (m/z 170.13 or 171.14).
IR (neat)Strong, broad absorption around 3300-3400 cm⁻¹ (O-H stretch), C-O stretch around 1050-1150 cm⁻¹.
6-Oxaspiro[4.5]decan-9-one ¹H NMRDisappearance of the -CH-OH proton signal. Protons alpha to the carbonyl will show a characteristic downfield shift.
¹³C NMRAppearance of a carbonyl carbon signal (~200-210 ppm). Disappearance of the carbinol carbon signal.
MS (EI/ESI)[M]+ or [M+H]+ corresponding to C₉H₁₄O₂ (m/z 154.10 or 155.11).[8]
IR (neat)Strong, sharp absorption around 1710-1725 cm⁻¹ (C=O stretch). Disappearance of the broad O-H stretch.

Conclusion

This compound is the inaugural spirocyclic intermediate in the patented synthesis of Oliceridine.[9] Its efficient formation via a robust Prins cyclization and subsequent mild oxidation to 6-Oxaspiro[4.5]decan-9-one provides a reliable and scalable route to the essential spirocyclic ketone. This ketone is the cornerstone upon which the remainder of the complex Oliceridine molecule is assembled. The protocols and insights provided herein offer researchers a validated pathway for accessing these critical intermediates, facilitating further research and development in the field of novel analgesics.

References

Application Notes and Protocols: The Chemistry of 6-Oxaspiro[4.5]decan-9-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Spiroketal Moiety

Spiroketals are a fascinating and important class of heterocyclic compounds characterized by a spirocyclic junction where two rings share a single carbon atom, which is flanked by two oxygen atoms. This structural motif is not merely a chemical curiosity; it is a privileged scaffold found in a vast array of natural products exhibiting a wide range of biological activities, including antibiotic, antifungal, antiparasitic, and anticancer properties.[1][2] The rigid, three-dimensional architecture of the spiroketal unit often serves as a conformational anchor, pre-organizing appended functional groups for specific molecular interactions with biological targets.[1] 6-Oxaspiro[4.5]decan-9-ol, with its accessible secondary alcohol, represents a versatile building block for the synthesis of novel spiroketal-containing molecules in drug discovery and materials science. This guide provides a detailed exploration of the reactivity of this compound with both electrophiles and nucleophiles, offering insights into reaction mechanisms and practical, field-tested protocols for its chemical modification.

PART 1: Reactions of the Hydroxyl Group with Electrophiles

The secondary hydroxyl group in this compound is a nucleophilic center and readily reacts with a variety of electrophilic reagents. These reactions allow for the introduction of diverse functional groups, enabling the exploration of structure-activity relationships in medicinal chemistry programs.

Esterification: Introducing Acyl Groups

The esterification of this compound is a straightforward method to introduce acyl moieties. This can be achieved through several standard protocols, with the choice of method depending on the substrate's sensitivity and the desired scale of the reaction.

Causality of Experimental Choices:

  • Fischer Esterification: This classic method involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst.[3][4] While effective for simple alcohols and carboxylic acids, the harsh acidic conditions can be detrimental to the spiroketal moiety, which is susceptible to acid-catalyzed hydrolysis and ring-opening.[5][6] Therefore, this method should be used with caution for this particular substrate.

  • Acylation with Acid Chlorides or Anhydrides: A milder and more common approach is the use of activated carboxylic acid derivatives like acid chlorides or anhydrides in the presence of a non-nucleophilic base such as pyridine or triethylamine.[7] The base neutralizes the HCl or carboxylic acid byproduct, preventing acid-catalyzed degradation of the spiroketal. This method is generally high-yielding and proceeds under mild conditions.[7]

Protocol 1: Esterification of this compound with an Acid Chloride

Materials:

Reagent/SolventMolecular Weight ( g/mol )Amount (mmol)Equivalents
This compound156.221.01.0
Acyl Chloride (e.g., Acetyl Chloride)Varies1.21.2
Pyridine79.102.02.0
Dichloromethane (DCM), anhydrous84.93--
1 M Hydrochloric Acid (HCl)36.46--
Saturated Sodium Bicarbonate (NaHCO₃) solution84.01--
Brine (Saturated NaCl solution)58.44--
Anhydrous Magnesium Sulfate (MgSO₄)120.37--

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 mmol) in anhydrous dichloromethane (5 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine (2.0 mmol, 2.0 equiv) to the solution.

  • Slowly add the acyl chloride (1.2 mmol, 1.2 equiv) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting alcohol.

  • Quench the reaction by adding 1 M HCl (10 mL).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired ester.

Etherification: Formation of Alkyl and Silyl Ethers

The formation of ethers from this compound provides a stable linkage for attaching various molecular fragments. The Williamson ether synthesis is a classic and reliable method for forming alkyl ethers, while silylation offers a route to silyl ethers, which can also serve as protecting groups.

Causality of Experimental Choices:

  • Williamson Ether Synthesis: This SN2 reaction involves the deprotonation of the alcohol with a strong base to form an alkoxide, which then displaces a halide from an alkyl halide.[8][9] For secondary alcohols like this compound, a strong, non-nucleophilic base such as sodium hydride (NaH) is typically used to generate the alkoxide.[10] The choice of the alkyl halide is generally limited to methyl or primary halides to avoid competing elimination reactions.[8] The spiroketal is stable under these basic conditions.

  • Silylation: The hydroxyl group can be readily converted to a silyl ether by reaction with a silyl chloride (e.g., trimethylsilyl chloride (TMSCl), tert-butyldimethylsilyl chloride (TBDMSCl)) in the presence of a base like imidazole or triethylamine.[11][12][13] Silyl ethers are valuable as protecting groups due to their ease of formation and selective removal under specific conditions (e.g., with fluoride ions).[14]

Protocol 2: Williamson Ether Synthesis with this compound

Materials:

Reagent/SolventMolecular Weight ( g/mol )Amount (mmol)Equivalents
This compound156.221.01.0
Sodium Hydride (NaH), 60% dispersion in mineral oil24.001.21.2
Alkyl Halide (e.g., Methyl Iodide)141.941.11.1
Tetrahydrofuran (THF), anhydrous72.11--
Saturated Ammonium Chloride (NH₄Cl) solution53.49--
Diethyl Ether (Et₂O)74.12--
Brine58.44--
Anhydrous Magnesium Sulfate (MgSO₄)120.37--

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of NaH (1.2 mmol, 1.2 equiv) in anhydrous THF (5 mL).

  • Cool the suspension to 0 °C.

  • Slowly add a solution of this compound (1.0 mmol) in anhydrous THF (2 mL) to the NaH suspension.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 mmol, 1.1 equiv) dropwise.

  • Stir the reaction at room temperature overnight, or until TLC analysis shows complete consumption of the starting material.

  • Carefully quench the reaction by the slow addition of saturated NH₄Cl solution (10 mL) at 0 °C.

  • Extract the aqueous layer with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Oxidation: Synthesis of 6-Oxaspiro[4.5]decan-9-one

The oxidation of the secondary alcohol in this compound to the corresponding ketone, 6-Oxaspiro[4.5]decan-9-one, is a key transformation that opens up further synthetic possibilities, such as nucleophilic additions to the carbonyl group.

Causality of Experimental Choices:

  • Chromium-Based Reagents (PCC): Pyridinium chlorochromate (PCC) is a classic reagent for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[15][16] It is a milder alternative to other chromium(VI) reagents and typically provides good yields.[17][18] However, chromium-based reagents are toxic and generate hazardous waste, making them less desirable from a green chemistry perspective.[17]

  • Swern Oxidation: The Swern oxidation is a widely used, metal-free alternative that employs dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base like triethylamine.[19][20][21] This method is highly efficient and proceeds under mild, low-temperature conditions (-78 °C), making it compatible with a wide range of functional groups.[22] A notable drawback is the formation of the volatile and malodorous dimethyl sulfide byproduct.[19]

Protocol 3: Swern Oxidation of this compound

Materials:

Reagent/SolventMolecular Weight ( g/mol )Amount (mmol)Equivalents
Oxalyl Chloride126.931.51.5
Dimethyl Sulfoxide (DMSO)78.133.03.0
This compound156.221.01.0
Triethylamine (Et₃N)101.195.05.0
Dichloromethane (DCM), anhydrous84.93--
Water18.02--
Brine58.44--
Anhydrous Sodium Sulfate (Na₂SO₄)142.04--

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a thermometer and under an inert atmosphere, dissolve oxalyl chloride (1.5 mmol, 1.5 equiv) in anhydrous DCM (5 mL).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of DMSO (3.0 mmol, 3.0 equiv) in anhydrous DCM (1 mL) to the oxalyl chloride solution, ensuring the internal temperature does not rise above -65 °C. Stir for 15 minutes.

  • Add a solution of this compound (1.0 mmol) in anhydrous DCM (2 mL) dropwise, maintaining the temperature below -65 °C. Stir for 30 minutes.

  • Add triethylamine (5.0 mmol, 5.0 equiv) to the reaction mixture and stir for an additional 30 minutes at -78 °C.

  • Remove the cooling bath and allow the reaction to warm to room temperature.

  • Add water (10 mL) and transfer the mixture to a separatory funnel.

  • Separate the layers and extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude ketone by flash column chromatography.

PART 2: Reactivity of the Spiroketal Ring System

While the hydroxyl group is the primary site of reactivity with electrophiles, the spiroketal moiety itself can participate in reactions, particularly under acidic conditions or with strong nucleophiles.

Stability and Reactivity with Nucleophiles

Spiroketals are generally stable under neutral and basic conditions. This stability allows for a wide range of reactions to be performed on other parts of the molecule without affecting the spiroketal core.

  • Reaction with Strong Nucleophiles (e.g., Grignard Reagents): The carbon atoms of the spiroketal are generally not electrophilic enough to react with common nucleophiles. However, if the molecule contains other electrophilic sites, such as a ketone or aldehyde, nucleophiles like Grignard reagents will preferentially react at those positions.[23][24][25] The spiroketal itself is typically inert to these reagents.

Acid-Catalyzed Ring Opening

The primary vulnerability of the spiroketal is its susceptibility to acid-catalyzed hydrolysis. This reaction is the reverse of spiroketal formation and proceeds through a stabilized oxocarbenium ion intermediate.[5][26][27]

Mechanism of Acid-Catalyzed Spiroketal Opening:

G cluster_0 Acid-Catalyzed Ring Opening of this compound A This compound B Protonated Spiroketal A->B H+ C Oxocarbenium Ion Intermediate B->C Ring Opening D Hydroxy Ketone C->D + H2O - H+

Caption: Acid-catalyzed ring opening of the spiroketal.

This reactivity has important implications for experimental design. Reactions involving this compound should be conducted under neutral or basic conditions whenever possible to preserve the spiroketal structure. If acidic conditions are unavoidable, careful control of the reaction time, temperature, and acid concentration is crucial.

Conclusion

This compound is a valuable synthetic intermediate with a rich and predictable reactivity profile. The secondary hydroxyl group serves as a versatile handle for the introduction of a wide array of functional groups through well-established synthetic methodologies such as esterification, etherification, and oxidation. The spiroketal core, while robust under neutral and basic conditions, is sensitive to acid-catalyzed cleavage. A thorough understanding of these reactivity patterns is essential for the successful application of this building block in the synthesis of complex molecules for pharmaceutical and materials science research. The protocols provided in this guide offer a solid foundation for the exploration of the chemistry of this compound and its derivatives.

References

The 6-Oxaspiro[4.5]decan-9-ol Scaffold: A Privileged Motif in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Allure of Spirocycles in Drug Design

In the landscape of medicinal chemistry, the quest for novel molecular architectures that confer improved pharmacological properties is perpetual. Among these, spirocyclic systems—molecules featuring two rings connected by a single common atom—have garnered significant attention. Their inherent three-dimensionality provides a rigid and well-defined orientation of substituents in space, which can lead to enhanced binding affinity and selectivity for biological targets. The 6-oxaspiro[4.5]decane framework, a specific class of spiroketals, has emerged as a particularly valuable scaffold. This application note provides an in-depth guide to the utility of 6-Oxaspiro[4.5]decan-9-ol, a key building block in this class, with a focus on its application in the development of the novel analgesic, Oliceridine.

The 6-oxaspiro[4.5]decane core is a key structural motif found in various biologically active compounds. This guide will delve into the synthesis, applications, and biological significance of this compound, offering detailed protocols and insights for researchers and drug development professionals.

The Rise of a Privileged Scaffold: The Oliceridine Story

The most prominent exemplar of the 6-oxaspiro[4.5]decane scaffold's success is the U.S. FDA-approved drug Oliceridine (Olinvyk®).[1] Oliceridine is a novel intravenous opioid agonist indicated for the management of moderate to severe acute pain in adults.[2] Its development highlights the power of scaffold-based drug design, where a core structure is strategically functionalized to achieve a desired pharmacological profile.

Mechanism of Action: A Biased Approach to Pain Relief

Traditional opioids, such as morphine, exert their analgesic effects by agonizing the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR). However, this activation indiscriminately triggers two downstream signaling pathways: the G-protein pathway, which is responsible for analgesia, and the β-arrestin pathway, which is associated with many of the undesirable side effects of opioids, including respiratory depression and constipation.[2]

Oliceridine is a "biased agonist" that preferentially activates the G-protein signaling cascade while only weakly engaging the β-arrestin pathway.[1][2] This biased signaling is thought to be the key to its improved safety profile compared to conventional opioids. By uncoupling the desired analgesic effects from the detrimental side effects, Oliceridine represents a significant advancement in pain management.

Visualizing the Mechanism: Oliceridine's Biased Signaling at the µ-Opioid Receptor

G_protein_biased_agonism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Oliceridine Oliceridine MOR µ-Opioid Receptor (MOR) Oliceridine->MOR Binds to G_protein G-protein (Gi/Go) MOR->G_protein Preferentially Activates beta_arrestin β-Arrestin MOR->beta_arrestin Weakly Engages G_protein_activation Activation G_protein->G_protein_activation beta_arrestin_recruitment Minimal Recruitment beta_arrestin->beta_arrestin_recruitment Analgesia Analgesia (Desired Effect) Side_Effects Adverse Effects (e.g., Respiratory Depression) G_protein_activation->Analgesia Leads to beta_arrestin_recruitment->Side_Effects Reduced Contribution to synthesis_workflow Reactants Cyclohexanone & But-3-en-1-ol Prins_Reaction Prins Reaction (Acid Catalyst, e.g., H2SO4) Reactants->Prins_Reaction Intermediate Hemiketal Intermediate Prins_Reaction->Intermediate Pinacol_Rearrangement Pinacol Rearrangement Intermediate->Pinacol_Rearrangement Product 6-Oxaspiro[4.5]decan-9-one Pinacol_Rearrangement->Product

References

Application Notes & Protocols: Asymmetric Synthesis of 6-Oxaspiro[4.5]decan-9-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 6-oxaspiro[4.5]decane framework is a privileged structural motif found in a multitude of biologically active natural products, including pheromones and antibiotics.[1][2] Its rigid, three-dimensional architecture makes it an attractive scaffold in medicinal chemistry and drug discovery for creating compounds with high target specificity. The synthesis of these molecules, particularly with stereochemical control, presents a significant challenge. The spirocyclic center is often a stereocenter that can be prone to isomerization under acidic conditions, making its controlled formation crucial.[3][4] Furthermore, substituents on the rings, such as the hydroxyl group in 6-oxaspiro[4.5]decan-9-ol, introduce additional stereocenters that must be installed with precision.

This guide provides an in-depth analysis of two robust and distinct strategies for the asymmetric synthesis of this compound. We will first explore a classic, substrate-controlled approach leveraging the renowned Sharpless Asymmetric Epoxidation to set key stereochemistry in an acyclic precursor. Subsequently, we will detail a modern, catalyst-controlled cascade reaction using organocatalysis, which offers an elegant and efficient route from an achiral starting material. Each section includes the strategic rationale, a detailed step-by-step protocol, and guidance on characterization and data interpretation.

Section 1: Strategic Design & Retrosynthetic Analysis

The primary challenge in synthesizing a specific enantiomer of this compound lies in the concurrent control of the stereochemistry at the C5 spiro-carbon and the C9 hydroxyl-bearing carbon. A logical retrosynthetic analysis breaks the target molecule down into more manageable acyclic precursors.

The spiroketal linkage can be disconnected through a conceptual hydrolysis, revealing a key intermediate: a linear dihydroxy ketone. The stereocenters in this precursor directly dictate the stereochemistry of the final product upon cyclization. This acyclic intermediate is the central target for our asymmetric strategies.

G target This compound (Target Molecule) intermediate Acyclic Dihydroxy Ketone (Key Intermediate) target->intermediate Spiroketal Disconnection precursor1 Allylic Alcohol + Side Chain (Strategy 1 Precursor) intermediate->precursor1 Strategy 1: Substrate Control (Sharpless Epoxidation) precursor2 Hydroxy-enone (Strategy 2 Precursor) intermediate->precursor2 Strategy 2: Catalyst Control (Organocatalytic Cascade) G cluster_0 Protocol I Workflow start 1. Acyclic Allylic Alcohol Synthesis epox 2. Sharpless Asymmetric Epoxidation (AE) start->epox open 3. Epoxide Opening & Chain Elaboration epox->open cyclize 4. Deprotection & Acid-Catalyzed Spiroketalization open->cyclize end Final Product: (R,S)-6-Oxaspiro[4.5]decan-9-ol cyclize->end G catalyst Chiral Bifunctional Catalyst (C*) complex [C* • S] Complex (H-Bonding Activation) catalyst->complex + S substrate Achiral Hydroxy-Enone (S) substrate->complex product Enantioenriched Spiroketal (P) complex->product Intramolecular Cascade product->catalyst - P (Catalyst Turnover)

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Side Reactions in the Reduction of 6-Oxaspiro[4.5]decan-9-one

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis and purification of 6-Oxaspiro[4.5]decan-9-ol. This guide is designed for researchers, scientists, and drug development professionals who are utilizing its precursor, 6-Oxaspiro[4.5]decan-9-one, a key intermediate in the synthesis of complex molecules such as Oliceridine.[1] The reduction of this spiroketone, while seemingly straightforward, is prone to specific side reactions that can impact yield, purity, and stereochemical outcome.

This document provides in-depth troubleshooting advice in a direct question-and-answer format to address the most common issues encountered in the laboratory. Our focus is on explaining the mechanistic origins of these problems and providing validated protocols to overcome them.

Frequently Asked Questions & Troubleshooting Guides
FAQ 1: My reaction is producing a significant amount of an unexpected, more polar lactone byproduct. What is happening and how can I prevent it?

Answer: The formation of a lactone from a cyclic ketone is a classic indicator of a Baeyer-Villiger (BV) Oxidation side reaction.[2] In this reaction, an oxygen atom is inserted adjacent to the carbonyl group, converting the ketone into a lactone.[3][4]

Causality & Mechanism: The Baeyer-Villiger oxidation is typically carried out with peroxyacids (like m-CPBA) or other peroxides.[3] While you are not intentionally adding these reagents, the most common culprit is the presence of peroxide contaminants in your reaction solvent, particularly in aged bottles of tetrahydrofuran (THF) or diethyl ether. The reaction proceeds through the formation of a "Criegee intermediate" after the peroxide attacks the carbonyl carbon.[2][5] The subsequent rearrangement and migration of one of the alpha-carbons lead to the formation of the lactone.[6]

baeyer_villiger ketone 6-Oxaspiro[4.5]decan-9-one criegee Criegee Intermediate ketone->criegee Peroxide Attack peroxide R-O-O-H (e.g., THF-peroxide) peroxide->criegee lactone 1,7-Dioxaspiro[5.5]undecan-2-one (Unwanted Lactone) criegee->lactone Migratory Insertion acid R-OH criegee->acid

Caption: Baeyer-Villiger oxidation side reaction pathway.

Troubleshooting & Prevention Protocol:

  • Solvent Purity is Paramount:

    • Action: Always use freshly distilled or newly opened anhydrous solvents from a reputable supplier. Ethers like THF are particularly susceptible to peroxide formation upon storage and exposure to air and light.

    • Validation: Before use, test your solvent for peroxides.

  • Protocol: Peroxide Test for Ethereal Solvents

    • Materials: 1 mL of solvent, 1 mL of glacial acetic acid, 100 mg of sodium or potassium iodide.

    • Step 1: In a clean test tube, add 1 mL of the solvent to be tested.

    • Step 2: Add 1 mL of glacial acetic acid.

    • Step 3: Add approximately 100 mg of solid potassium iodide.

    • Step 4: Shake the mixture. The development of a yellow to brown color indicates the presence of peroxides (iodide is oxidized to iodine). A colorless solution indicates the absence of significant peroxide levels.

    • Action: If peroxides are detected, either discard the solvent or purify it by distillation over sodium/benzophenone or by passing it through an activated alumina column.

  • Reaction Quenching:

    • Action: During the reaction workup, quenching with a mild reducing agent like saturated aqueous sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) can destroy any unreacted peroxides, preventing further side reactions.

FAQ 2: I'm getting a mixture of diastereomers of the desired alcohol. How can I improve the stereoselectivity of the reduction?

Answer: The reduction of the prochiral ketone at C9 creates a new stereocenter, leading to two possible diastereomeric alcohols (the syn and anti isomers, relative to the spirocyclic oxygen). The ratio of these isomers is determined by the facial selectivity of the hydride attack on the carbonyl. This selectivity is governed by steric hindrance.

Causality & Mechanism: Hydride reagents can attack the carbonyl from two faces. The stereochemical outcome depends on the steric bulk of both the reducing agent and the substrate.

  • Less Bulky Reagents (e.g., Sodium Borohydride, NaBH₄): These reagents can attack from the less hindered face, but may show lower selectivity, leading to a mixture of diastereomers.[7]

  • Bulky Reagents (e.g., L-Selectride®, K-Selectride®): These sterically demanding reagents will preferentially attack from the least hindered face of the ketone, leading to a much higher diastereoselectivity.

stereoselectivity cluster_paths Hydride Attack Trajectories start 6-Oxaspiro[4.5]decan-9-one path1 Attack from Less Hindered Face (e.g., L-Selectride) start->path1 Bulky Hydride path2 Attack from More Hindered Face (e.g., NaBH₄) start->path2 Small Hydride product1 Major Diastereomer (Thermodynamically Favored Alcohol) path1->product1 product2 Minor Diastereomer (Kinetically Favored Alcohol) path2->product2

Caption: Controlling stereoselectivity via choice of reducing agent.

Troubleshooting & Optimization Protocol:

To enhance the diastereoselectivity, employ a sterically hindered reducing agent at low temperatures.

ReagentTypical ConditionsExpected Outcome
Sodium Borohydride (NaBH₄) Methanol (MeOH), 0 °C to RTModerate selectivity, may yield significant mixtures.[8]
Luche Reduction (NaBH₄, CeCl₃) MeOH, 0 °CCan improve selectivity by coordinating to the carbonyl, but may vary.[9]
L-Selectride® THF, -78 °CHigh selectivity for the thermodynamically more stable alcohol.[10]
K-Selectride® THF, -78 °CSimilar high selectivity to L-Selectride®.

Protocol: High-Stereoselectivity Reduction using L-Selectride®

  • Safety: L-Selectride® is pyrophoric and moisture-sensitive. All operations must be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and proper personal protective equipment.

  • Step 1: Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add 6-Oxaspiro[4.5]decan-9-one (1.0 eq). Dissolve it in anhydrous THF (approx. 0.1 M solution).

  • Step 2: Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Step 3: Reagent Addition: Slowly add L-Selectride® (1.0 M solution in THF, 1.2 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

  • Step 4: Reaction Monitoring: Stir the reaction at -78 °C for 2-4 hours. Monitor the consumption of the starting material by TLC.

  • Step 5: Quenching: While still at low temperature, very cautiously quench the reaction by the slow, dropwise addition of water, followed by 1 M NaOH solution, and finally 30% hydrogen peroxide. (Caution: Exothermic and gas evolution).

  • Step 6: Workup: Allow the mixture to warm to room temperature. Extract with ethyl acetate or dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Step 7: Purification: Purify the resulting crude alcohol via flash column chromatography on silica gel to isolate the major diastereomer.

FAQ 3: My yield is low, and I'm seeing multiple unidentified spots on my TLC. What are other potential side reactions?

Answer: Low yields and a complex crude mixture can point towards issues with reaction conditions, workup, or substrate stability.

Potential Issue 1: Acid-Catalyzed Rearrangement

  • Causality: The spirocyclic ether linkage can be sensitive to acidic conditions, which might be introduced during an aqueous workup (e.g., using HCl to neutralize excess base). This can lead to ring-opening or rearrangement products. The synthesis of the starting material itself can involve acid-catalyzed Prins/Pinacol reactions, indicating a predisposition to rearrangement.[1]

  • Troubleshooting:

    • Action: Use a buffered or mildly basic workup. Instead of a strong acid quench, use a saturated aqueous solution of ammonium chloride (NH₄Cl) or sodium bicarbonate (NaHCO₃).

    • Protocol: After the reaction is complete, quench by adding saturated NH₄Cl solution at 0 °C. Stir for 15-20 minutes before proceeding with the extraction.

Potential Issue 2: Incomplete Reaction

  • Causality: The reactivity of the ketone can be influenced by steric hindrance around the spiro center. Insufficient reducing agent, low temperature for a less reactive agent, or short reaction times can lead to incomplete conversion.

  • Troubleshooting:

    • Action: Ensure you are using a slight excess of the reducing agent (1.1-1.5 equivalents).

    • Validation: Monitor the reaction progress meticulously using TLC (stain with p-anisaldehyde or potassium permanganate to visualize both ketone and alcohol). If the reaction stalls, consider allowing it to warm slightly (e.g., from -78 °C to -40 °C) or extending the reaction time.

Potential Issue 3: Over-Reduction

  • Causality: While less common with NaBH₄, stronger and less selective reducing agents like Lithium Aluminum Hydride (LiAlH₄) could potentially reduce the ether linkage, leading to diol byproducts.

  • Troubleshooting:

    • Action: Avoid using overly harsh reducing agents like LiAlH₄ unless specifically required. NaBH₄ and its sterically hindered derivatives (Selectrides) are the preferred reagents for this transformation as they are chemoselective for aldehydes and ketones over esters and ethers.[7]

References

Technical Support Guide: Stereochemical Control in 6-Oxaspiro[4.5]decan-9-ol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced synthetic challenges. This guide is designed for researchers, medicinal chemists, and process development scientists grappling with the nuanced stereochemical issues inherent in the synthesis of the 6-Oxaspiro[4.5]decan-9-ol scaffold. This spiroketal framework, featuring stereocenters at the spirocyclic carbon (C5), the hydroxyl-bearing carbon (C9), and potentially others, presents a significant synthetic puzzle where precise spatial arrangement is paramount for biological activity. This document provides in-depth, field-tested insights in a direct question-and-answer format to address the most common and critical issues encountered during its synthesis.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the strategy and analysis of this compound synthesis.

Q1: What are the principal synthetic strategies for constructing the 6-Oxaspiro[4.5]decane core, and what are the stereochemical implications of each?

A1: The construction of the spiroketal core is the crux of the synthesis, and the choice of strategy directly dictates the stereochemical outcome at the C5 spirocenter. There are two primary philosophies:

  • Thermodynamically Controlled Spiroketalization: This is the classical approach, typically involving the acid-catalyzed cyclization of a linear precursor, such as a δ,ε-dihydroxy ketone. The reaction is allowed to reach equilibrium, and the product distribution reflects the relative stability of the possible spiroketal diastereomers. The stereochemical outcome is governed by a combination of stabilizing electronic and steric effects, most notably the anomeric effect , which favors an axial orientation of the lone pairs on the endocyclic oxygen atom. While reliable for producing the most stable isomer, this method offers little to no access to less stable, yet potentially more biologically active, isomers.[1][2]

  • Kinetically Controlled Spiroketalization: To access diastereomers that are not the thermodynamic product, a kinetically controlled cyclization is necessary.[3][4] This approach involves forming the spiroketal under non-equilibrating conditions, where the product ratio is determined by the relative activation energies of the competing transition states. A prominent example is the epoxide-opening cascade , where an intramolecular nucleophilic attack on an epoxide by a distal hydroxyl group is triggered. The stereochemistry of the starting epoxide and the geometry of the transition state control the outcome, allowing for the selective formation of a single diastereomer, independent of its thermodynamic stability.[3][4] This method provides superior stereocontrol but requires a more complex, stereodefined precursor.

Q2: How is the stereochemistry of the C9-hydroxyl group typically established and controlled?

A2: The C9-hydroxyl group introduces another critical stereocenter. Its stereochemistry can be set either before or after the spirocyclization event:

  • Pre-Cyclization Control: The hydroxyl group's stereochemistry is established in the linear precursor. This is often achieved through asymmetric synthesis, for example, using a chiral auxiliary or an asymmetric reduction of a precursor ketone. The advantage here is that this pre-existing stereocenter can exert diastereocontrol during the subsequent spirocyclization step, influencing the facial selectivity of the ring closure.

  • Post-Cyclization Control: The spiroketal core is formed first, containing a ketone at the C9 position (6-Oxaspiro[4.5]decan-9-one). This ketone is then reduced in a separate step. The stereochemical outcome of this reduction depends heavily on the steric environment of the carbonyl group and the choice of reducing agent. Bulky reducing agents (e.g., L-Selectride®) will typically attack from the less sterically hindered face, offering a degree of predictability.

Q3: What are the definitive analytical techniques for assigning the relative and absolute stereochemistry of the synthesized this compound isomers?

A3: Unambiguous stereochemical assignment is non-trivial and requires a multi-faceted analytical approach.

  • NMR Spectroscopy for Relative Stereochemistry: High-field NMR is the workhorse for determining relative stereochemistry.[5]

    • ¹H-¹H Coupling Constants (J-values): The magnitude of three-bond coupling constants (³JHH) can indicate the dihedral angle between protons, which is invaluable for defining the conformation of the six-membered ring.

    • Nuclear Overhauser Effect (NOE) Spectroscopy: 2D NOESY or ROESY experiments are critical.[5] An NOE correlation between two protons indicates they are close in space (typically <5 Å), allowing for the determination of the relative orientations of substituents across the spirocyclic system. For example, an NOE between a proton on the five-membered ring and the C9-proton can establish their relative facial orientation.

  • Chiral Chromatography for Enantiomeric Purity: To determine the enantiomeric excess (e.e.) of a chiral product, chiral High-Performance Liquid Chromatography (HPLC) is the gold standard.[] A suitable chiral stationary phase is used to separate the enantiomers, and the ratio of their peak areas gives the e.e.

  • X-ray Crystallography for Absolute Confirmation: If a single crystal of sufficient quality can be grown, X-ray crystallography provides the most definitive and unambiguous assignment of both relative and absolute stereochemistry.

Section 2: Troubleshooting Guide

This section addresses specific experimental failures in a problem/cause/solution format.

Problem 1: Poor Diastereoselectivity at the Spirocenter (C5)

  • Symptom: You perform an acid-catalyzed spiroketalization and obtain a nearly 1:1 mixture of diastereomers at the C5 position, as confirmed by ¹H NMR analysis.

  • Underlying Cause: The energy difference between the two diastereomeric products under thermodynamic equilibrium is minimal. This means that stabilizing factors like the anomeric effect are being counteracted by other forces, such as unfavorable 1,3-diaxial interactions, leading to a mixture of products.

  • Solution Pathway:

    • Confirm Thermodynamic Equilibrium: Re-subject the isolated mixture to the reaction conditions. If the ratio of products does not change, you have confirmed you are at the thermodynamic minimum.

    • Shift to Kinetic Control: The most robust solution is to abandon the thermodynamic approach and redesign the synthesis to use a kinetically controlled cyclization. The glycal epoxide approach is highly recommended.[3][4] This involves synthesizing a glycal, performing a stereoselective epoxidation, and then inducing an intramolecular epoxide-opening spirocyclization. The stereochemical outcome will be dictated by the stereochemistry of the epoxide and the reaction conditions, not the stability of the final product.[3]

    • Solvent and Catalyst Screening: In some kinetically controlled reactions, the solvent itself can act as a catalyst or inhibitor. For instance, methanol has been shown to act as a hydrogen-bonding catalyst in certain epoxide-opening spirocyclizations, enhancing stereoselectivity.[3] It is worthwhile to screen a variety of solvents and Lewis/Brønsted acids to optimize the energy gap between the competing transition states.[7]

Problem 2: Low Diastereoselectivity in the C9-ol Reduction

  • Symptom: You have successfully synthesized 6-Oxaspiro[4.5]decan-9-one with the correct spirocenter stereochemistry, but its reduction yields an inseparable mixture of C9-hydroxyl diastereomers.

  • Underlying Cause: The facial bias of the C9-ketone is insufficient to direct a simple reducing agent like sodium borohydride (NaBH₄) to one face.

  • Solution Pathway:

    • Employ Sterically Demanding Reagents: The key is to use a reducing agent whose steric bulk forces it to attack from the less hindered face of the carbonyl.

    • Systematic Reagent Screening: A structured screening of reducing agents is the most efficient path forward.

Reducing AgentTypical Selectivity MechanismRecommended Use Case
Sodium Borohydride (NaBH₄) Small, often low selectivity unless there is a strong electronic bias.Baseline, for simple, unhindered ketones.
L-Selectride® / K-Selectride® Very bulky tri-sec-butylborohydride. Attacks from the least hindered face.The first choice for improving selectivity in sterically biased systems.
DIBAL-H Lewis acidic aluminum hydride. Can coordinate to other heteroatoms.Useful at low temperatures; coordination to the ring oxygen may alter facial bias.
Luche Reduction (NaBH₄, CeCl₃) CeCl₃ coordinates to the carbonyl, increasing its electrophilicity without chelating.Effective for reducing enones or when chelation control is undesirable.

Problem 3: Epimerization of the Spirocenter (C5) During Purification

  • Symptom: The crude reaction mixture shows a single, clean diastereomer by NMR, but after silica gel column chromatography, you isolate a mixture of C5 epimers.

  • Underlying Cause: The spiroketal linkage is susceptible to acid-catalyzed hydrolysis and re-formation.[1] Standard silica gel is inherently acidic and can facilitate on-column equilibration, scrambling your hard-won kinetic stereocenter.

  • Solution Pathway:

    • Neutralize Workup: Ensure all aqueous workup steps are buffered or basic. A wash with saturated sodium bicarbonate (NaHCO₃) solution before extraction is critical.

    • Deactivate Silica Gel: Before performing chromatography, neutralize the silica gel. This is easily done by preparing the column slurry in a solvent system containing a small amount of a tertiary amine, such as 1% triethylamine (Et₃N) in the eluent.

    • Consider Alternative Purification: If the compound remains sensitive, consider alternatives to silica gel chromatography, such as preparative HPLC on a neutral stationary phase or crystallization.

Section 3: Key Experimental Protocols

Protocol 1: Kinetically Controlled Epoxide-Opening Spirocyclization This protocol is a representative example based on methodologies developed for stereocontrolled spiroketal synthesis and should be adapted for the specific substrate.[3][4]

  • Precursor Synthesis: Synthesize the linear hydroxy-epoxide precursor with the desired absolute stereochemistry for the C9-hydroxyl and the epoxide.

  • Reaction Setup: Dissolve the hydroxy-epoxide precursor (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.01 M in an oven-dried flask under an argon atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Initiation: Add a solution of scandium(III) triflate (Sc(OTf)₃) (0.1 eq) in anhydrous DCM dropwise to the cooled solution. Rationale: Sc(OTf)₃ is a Lewis acid that activates the epoxide for nucleophilic attack by the distal hydroxyl group.

  • Monitoring: Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.

  • Quenching: Upon completion, quench the reaction by adding a few drops of triethylamine. Allow the mixture to warm to room temperature.

  • Workup: Dilute the mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography using deactivated silica gel (1% Et₃N in eluent) to afford the pure this compound diastereomer.

Protocol 2: Chiral HPLC Analysis for Enantiomeric Excess (e.e.) Determination

  • Sample Preparation: Prepare a stock solution of the final product in the mobile phase (e.g., 1 mg/mL).

  • Column Selection: Use a chiral stationary phase column, such as a Chiralcel® OD-H or Chiralpak® AD-H column.

  • Method Development: Start with a standard mobile phase, typically a mixture of hexanes and isopropanol (e.g., 90:10). Run an isocratic elution at a flow rate of 1.0 mL/min and monitor with a UV detector at a suitable wavelength (e.g., 210 nm).

  • Optimization: If baseline separation of the enantiomers is not achieved, systematically vary the ratio of hexanes to isopropanol. Small changes can have a large impact on resolution.

  • Quantification: Once baseline separation is achieved, integrate the peak areas for the two enantiomers. The enantiomeric excess is calculated as: e.e. (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] * 100

Section 4: Visualizations & Workflows

Retrosynthesis Target This compound Spiroketone 6-Oxaspiro[4.5]decan-9-one Target->Spiroketone Diastereoselective Reduction HydroxyEpoxide Linear Hydroxy Epoxide (Kinetic Route) Target->HydroxyEpoxide Kinetic Spiroketalization LinearPrecursor Linear Dihydroxy Ketone (Thermodynamic Route) Spiroketone->LinearPrecursor Thermodynamic Spiroketalization

Caption: Retrosynthetic analysis of this compound.

Troubleshooting Start Poor Diastereoselectivity at Spirocenter (C5) CheckRoute What is the cyclization strategy? Start->CheckRoute Thermo Thermodynamic (Acid-catalyzed) CheckRoute->Thermo Thermodynamic Kinetic Kinetic (e.g., Epoxide opening) CheckRoute->Kinetic Kinetic SolutionThermo Undesired isomer is more stable. Switch to Kinetic Route. Thermo->SolutionThermo SolutionKinetic Transition states are close in energy. Optimize T, solvent, catalyst. Kinetic->SolutionKinetic

Caption: Workflow for troubleshooting poor spirocenter diastereoselectivity.

References

Technical Support Center: Separation of 6-Oxaspiro[4.5]decan-9-ol Diastereomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the challenging task of separating 6-Oxaspiro[4.5]decan-9-ol diastereomers. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating these specific stereoisomers. As a Senior Application Scientist, I understand that diastereomer separation is often a critical bottleneck in synthesis and purification workflows. This resource synthesizes fundamental chromatographic principles with practical, field-tested advice to empower you to overcome common hurdles and achieve baseline resolution of your target compounds.

The spirocyclic core of this compound presents a unique stereochemical puzzle. The rigidity of the fused ring system can lead to subtle differences in the spatial orientation of the diastereomers, making their separation a non-trivial pursuit. This guide is structured to anticipate the questions and challenges you may encounter, providing not just protocols, but the underlying scientific rationale to inform your experimental design and troubleshooting efforts.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions regarding the separation of this compound diastereomers.

Q1: Why is the separation of this compound diastereomers so challenging?

The primary challenge lies in the structural similarity of the diastereomers. Unlike enantiomers, which are mirror images, diastereomers have different physical properties. However, for rigid structures like spiroketals, the differences in polarity and shape can be minimal, leading to co-elution or poor resolution on standard chromatographic systems. The key to a successful separation is to exploit these subtle differences through highly selective chromatographic conditions.

Q2: Should I use a chiral or an achiral stationary phase to separate diastereomers?

This is a common point of confusion. While chiral stationary phases (CSPs) are essential for separating enantiomers, they are not always necessary for diastereomers. Since diastereomers have distinct physical properties, they can often be separated on standard achiral stationary phases like silica gel, C18, or other modified silica phases.[1] However, chiral columns can sometimes offer unique selectivities that prove beneficial for separating closely related diastereomers. A comprehensive screening approach that includes both achiral and chiral columns is often the most effective strategy.

Q3: What are the most promising initial chromatographic techniques to try?

For the separation of polar compounds like this compound, several techniques are worth exploring:

  • Normal-Phase High-Performance Liquid Chromatography (NP-HPLC): This is often a good starting point for separating diastereomers of polar compounds. The hydroxyl group on your molecule will interact strongly with a silica stationary phase.

  • Supercritical Fluid Chromatography (SFC): SFC is an excellent green chemistry alternative that often provides unique selectivity for chiral and achiral separations of polar molecules.[1] It can be particularly effective for spiroketal compounds.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): While less common for this type of polar molecule, derivatization of the hydroxyl group can make RP-HPLC a viable option.

Q4: Can I use Nuclear Magnetic Resonance (NMR) to confirm the separation of my diastereomers?

Absolutely. NMR spectroscopy is a powerful tool for distinguishing between diastereomers. The different spatial arrangements of atoms in diastereomers will result in distinct chemical shifts and coupling constants in their NMR spectra. This makes NMR an invaluable technique for confirming the identity and purity of your separated fractions.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during the separation of this compound diastereomers.

Problem 1: Poor or No Resolution of Diastereomers

This is the most frequent challenge. If your diastereomers are co-eluting or showing very little separation, consider the following steps.

Workflow for Improving Diastereomer Resolution

G start Initial Observation: Poor or No Resolution opt_mp Optimize Mobile Phase start->opt_mp Step 1 change_sp Change Stationary Phase opt_mp->change_sp If still no resolution success Baseline Resolution Achieved opt_mp->success Success change_mode Switch Chromatographic Mode change_sp->change_mode If limited success change_sp->success Success derivatize Consider Derivatization change_mode->derivatize If all else fails change_mode->success Success derivatize->change_sp Re-screen on different columns

Caption: A decision tree for systematically improving diastereomer resolution.

Step-by-Step Troubleshooting:

  • Optimize the Mobile Phase:

    • NP-HPLC: Systematically vary the ratio of your polar and non-polar solvents (e.g., isopropanol in hexane). Small changes in the percentage of the polar modifier can have a significant impact on selectivity.[2]

    • SFC: Adjust the co-solvent (e.g., methanol, ethanol) percentage and consider adding additives like diethylamine (for basic compounds) or trifluoroacetic acid (for acidic interactions), even though your compound is neutral, these can modify the stationary phase surface.

  • Change the Stationary Phase:

    • If mobile phase optimization is insufficient, the stationary phase is the next critical parameter. Screen a variety of column chemistries.

    • Achiral Options: Silica, diol, and cyano-bonded phases are excellent candidates for NP-HPLC.

    • Chiral Options: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly versatile and can provide unique selectivity for diastereomers.[2]

  • Switch Chromatographic Modes:

    • If you started with NP-HPLC and had limited success, consider SFC. The different solvation properties of supercritical CO2 can dramatically alter selectivity.

  • Consider Derivatization:

    • If direct separation is proving intractable, derivatizing the hydroxyl group of this compound can be a powerful strategy.[3] Esterification with a bulky achiral reagent can amplify the subtle structural differences between the diastereomers, making them easier to separate on a standard achiral column.

Problem 2: Poor Peak Shape (Tailing or Fronting)

Poor peak shape can obscure resolution and affect quantitation.

Step-by-Step Troubleshooting:

  • Check for Column Overload: Inject a smaller sample volume or a more dilute sample. Overloading is a common cause of peak fronting.

  • Assess Secondary Interactions: Peak tailing, especially in NP-HPLC, can be due to strong interactions with active sites on the silica surface.

    • Add a Mobile Phase Modifier: A small amount of a polar solvent like ethanol or a basic additive can help to block these active sites and improve peak shape.

  • Ensure Proper Column Equilibration: Always allow sufficient time for the column to equilibrate with the mobile phase before starting your analysis. This is particularly important when using mobile phase additives.[4]

  • Investigate Sample Solvent Effects: Ensure your sample is dissolved in a solvent that is weaker than or the same as your mobile phase. Injecting in a stronger solvent can cause peak distortion.[5]

Problem 3: Irreproducible Retention Times

Fluctuating retention times can make peak identification and quantification unreliable.

Step-by-Step Troubleshooting:

  • Check for Leaks: Perform a thorough inspection of your HPLC or SFC system for any leaks, from the pump heads to the detector.

  • Ensure Mobile Phase Consistency: If preparing mobile phases manually, ensure accurate and consistent measurements. For online mixing, check the performance of your pump's proportioning valves.

  • Control Column Temperature: Use a column oven to maintain a constant temperature. Even small fluctuations in ambient temperature can affect retention times, especially in chiral separations.[2]

  • Monitor for Column Degradation: Over time, stationary phases can degrade, leading to changes in retention. If you suspect column degradation, try flushing the column according to the manufacturer's instructions or replace it.[5]

Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments in developing a separation method for this compound diastereomers.

Protocol 1: Chiral Stationary Phase Screening using HPLC

This protocol outlines a systematic approach to screening different chiral columns to find a suitable stationary phase for your separation.

Chiral HPLC Screening Workflow

G prep Prepare Sample and Mobile Phases screen_cellulose Screen Cellulose-based CSPs (e.g., Chiralcel OD-H, OJ-H) prep->screen_cellulose screen_amylose Screen Amylose-based CSPs (e.g., Chiralpak AD-H, AS-H) prep->screen_amylose eval Evaluate Chromatograms (Resolution, Peak Shape) screen_cellulose->eval screen_amylose->eval optimize Optimize Mobile Phase on Best Performing Column eval->optimize

Caption: A streamlined workflow for chiral column screening in HPLC.

Materials:

  • This compound diastereomeric mixture

  • HPLC-grade n-hexane, isopropanol (IPA), ethanol (EtOH)

  • A selection of chiral columns (e.g., Chiralpak IA, IB, IC, AD-H, Chiralcel OD-H, OJ-H)

  • HPLC system with UV detector

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of the diastereomeric mixture in IPA.

  • Initial Mobile Phase Screening:

    • Mobile Phase A: 90:10 (v/v) n-hexane:IPA

    • Mobile Phase B: 80:20 (v/v) n-hexane:IPA

    • Mobile Phase C: 95:5 (v/v) n-hexane:EtOH

  • Column Screening:

    • Install the first chiral column and equilibrate with Mobile Phase A for at least 30 minutes at a flow rate of 1.0 mL/min.

    • Inject 5-10 µL of the sample and monitor the chromatogram at an appropriate wavelength (e.g., 210 nm if no strong chromophore is present, or use a refractive index or evaporative light scattering detector).

    • Repeat the injection with Mobile Phases B and C, ensuring proper equilibration between each run.

    • Repeat this process for each chiral column in your screening set.

  • Data Analysis:

    • For each run, calculate the resolution (Rs) between the diastereomer peaks. A value of Rs ≥ 1.5 indicates baseline separation.

    • Note the peak shape and retention times.

  • Selection of Lead Conditions: Identify the column and mobile phase combination that provides the best initial separation. This will be the starting point for further method optimization.

Table 1: Example Chiral Column Screening Data

ColumnMobile Phase (Hexane:Alcohol, v/v)Resolution (Rs)Observations
Chiralpak IA90:10 IPA0.8Partial separation, good peak shape.
Chiralpak IA80:20 IPA1.2Improved separation.
Chiralcel OD-H90:10 IPA0.5Poor resolution.
Chiralcel OD-H95:5 EtOH1.6Baseline separation!
Protocol 2: Derivatization of this compound for Improved Separation

This protocol describes a general procedure for esterifying the hydroxyl group, which can enhance the separability of the diastereomers on an achiral column.

Materials:

  • This compound diastereomeric mixture

  • Anhydrous dichloromethane (DCM)

  • Pyridine or triethylamine

  • Benzoyl chloride (or other suitable acyl chloride)

  • Saturated aqueous sodium bicarbonate

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the this compound mixture (1 equivalent) in anhydrous DCM.

  • Addition of Reagents: Add pyridine (1.5 equivalents) and cool the mixture to 0 °C in an ice bath.

  • Acylation: Slowly add benzoyl chloride (1.2 equivalents) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate. Separate the organic layer, wash with water and brine, then dry over anhydrous magnesium sulfate.

  • Purification: Concentrate the solution under reduced pressure and purify the resulting diastereomeric esters by flash column chromatography on silica gel.

  • Analysis: Analyze the purified ester mixture by NP-HPLC on a silica column to assess the separation.

References

Optimization of reaction conditions for 6-Oxaspiro[4.5]decan-9-ol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Oxaspiro[4.5]decan-9-ol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the challenges of this synthesis. Our focus is on providing practical, experience-driven insights to optimize your reaction conditions and ensure the successful formation of this valuable spiroketal alcohol.

Overview of the Synthetic Strategy

The synthesis of this compound is typically achieved through a two-step sequence. The first step involves the formation of the spiroketone precursor, 6-Oxaspiro[4.5]decan-9-one, via an acid-catalyzed intramolecular cyclization. This is followed by the reduction of the ketone to the desired secondary alcohol. This guide will address potential issues and optimization strategies for both of these critical transformations.

Visualizing the Workflow

SynthesisWorkflow Start Starting Materials Step1 Step 1: Spiroketalization (Prins-Pinacol Rearrangement) Start->Step1 Ketone 6-Oxaspiro[4.5]decan-9-one Step1->Ketone Step2 Step 2: Reduction Ketone->Step2 Alcohol This compound Step2->Alcohol Purification Purification & Characterization Alcohol->Purification

Caption: Synthetic workflow for this compound.

Part 1: Synthesis of 6-Oxaspiro[4.5]decan-9-one (The Precursor)

The formation of the spiroketone core is arguably the most challenging step, often relying on a tandem Prins/pinacol rearrangement. This reaction involves the acid-catalyzed cyclization of a suitable precursor, such as a hydroxy-alkene, to form the spirocyclic system.

Frequently Asked Questions (FAQs) - Spiroketalization

Q1: What is a common starting material and reaction mechanism for the synthesis of 6-Oxaspiro[4.5]decan-9-one?

A common and effective approach is the acid-catalyzed Prins-pinacol cascade reaction.[1] This involves the reaction of an aldehyde with a homoallylic alcohol, leading to the formation of the spiroketone. The reaction proceeds through a Prins cyclization followed by a pinacol-type rearrangement to expand one of the rings and form the stable spiroketal structure.[2][3]

Q2: Which acid catalyst is most effective for the Prins-pinacol rearrangement?

The choice of acid catalyst is critical and can significantly impact the reaction yield and selectivity. Lewis acids such as boron trifluoride etherate (BF₃·OEt₂) and trimethylsilyl trifluoromethanesulfonate (TMSOTf) have been shown to be effective in promoting this type of transformation.[4] Brønsted acids can also be used, but Lewis acids often offer better control and milder reaction conditions. The optimal catalyst and its loading should be determined empirically for your specific substrate.

Q3: What are the typical reaction conditions for the spiroketalization step?

The reaction is typically carried out in an anhydrous aprotic solvent, such as dichloromethane (DCM) or hexanes, under an inert atmosphere (e.g., nitrogen or argon) to prevent the quenching of the Lewis acid catalyst.[5] The reaction temperature can range from 0 °C to room temperature, depending on the reactivity of the substrate and the strength of the Lewis acid. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.

Troubleshooting Guide - Spiroketalization
Problem Potential Cause(s) Suggested Solution(s)
Low or no conversion of starting material 1. Inactive Catalyst: The Lewis acid may have been deactivated by moisture. 2. Insufficient Catalyst Activity: The chosen catalyst may not be strong enough for your specific substrate. 3. Low Reaction Temperature: The activation energy for the reaction may not be reached.1. Ensure all glassware is oven-dried and the reaction is run under a strictly inert atmosphere. Use freshly distilled, anhydrous solvents. 2. Switch to a stronger Lewis acid (e.g., from BF₃·OEt₂ to TMSOTf or SnCl₄). Increase the catalyst loading incrementally (e.g., from 5 mol% to 10 mol%).[5] 3. Gradually increase the reaction temperature, for example, from 0 °C to room temperature, while carefully monitoring for side product formation.
Formation of multiple products (low selectivity) 1. Unfavorable Reaction Pathway: The reaction may be proceeding through alternative cyclization or rearrangement pathways. 2. Isomerization of the Product: The desired spiroketone may be isomerizing under the reaction conditions.1. Screen different Lewis acids and solvents to find conditions that favor the desired pathway. Sometimes a less reactive catalyst at a slightly higher temperature can improve selectivity. 2. Monitor the reaction closely by TLC and quench the reaction as soon as the starting material is consumed to minimize post-reaction isomerization. A milder workup procedure may also be necessary.
Formation of polymeric or tar-like side products 1. Strongly Acidic Conditions: The use of a very strong Lewis acid or high temperatures can lead to polymerization of the starting material or product.1. Use a milder Lewis acid or decrease the catalyst loading. Running the reaction at a lower temperature may also help to suppress polymerization.

Part 2: Reduction of 6-Oxaspiro[4.5]decan-9-one to this compound

The reduction of the spiroketone to the corresponding alcohol is a more straightforward transformation. However, careful selection of the reducing agent and reaction conditions is still necessary to ensure a high yield and purity of the final product.

Frequently Asked Questions (FAQs) - Reduction

Q4: What is the recommended reducing agent for the conversion of 6-Oxaspiro[4.5]decan-9-one to the corresponding alcohol?

Sodium borohydride (NaBH₄) is a mild and selective reducing agent that is highly effective for the reduction of ketones to secondary alcohols.[6] It is generally preferred over stronger reducing agents like lithium aluminum hydride (LiAlH₄) for this type of transformation due to its greater functional group tolerance and easier handling.[7]

Q5: What is a typical experimental procedure for the reduction with NaBH₄?

A general procedure involves dissolving the spiroketone in a protic solvent such as methanol or ethanol.[8] The solution is then cooled in an ice bath, and sodium borohydride is added portion-wise. The reaction is typically stirred at 0 °C for a short period and then allowed to warm to room temperature. The progress of the reaction should be monitored by TLC.

Q6: How is the reaction worked up and the product purified?

After the reaction is complete, it is typically quenched by the slow addition of water or a dilute acid (e.g., 1 M HCl) to destroy any excess NaBH₄. The product is then extracted into an organic solvent like ethyl acetate or dichloromethane. The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Troubleshooting Guide - Reduction
Problem Potential Cause(s) Suggested Solution(s)
Incomplete reduction of the ketone 1. Insufficient Reducing Agent: Not enough NaBH₄ was used to fully reduce the ketone. 2. Decomposition of NaBH₄: The NaBH₄ may have decomposed due to prolonged exposure to the protic solvent at room temperature.1. Use a slight excess of NaBH₄ (e.g., 1.5-2.0 equivalents) to ensure complete reduction. 2. Add the NaBH₄ at 0 °C and monitor the reaction closely. If the reaction is sluggish, additional portions of NaBH₄ can be added.
Formation of side products 1. Over-reduction: While less common with NaBH₄, other reducible functional groups in the molecule could be affected. 2. Epimerization: If there are stereocenters adjacent to the carbonyl group, epimerization could occur under certain conditions.1. Ensure that NaBH₄ is the appropriate reducing agent for your substrate. If other sensitive functional groups are present, a more selective reducing agent might be necessary. 2. Run the reaction at low temperatures (e.g., -78 °C to 0 °C) to minimize the risk of epimerization.
Difficult purification 1. Boron Salts in the Crude Product: Boron-containing byproducts from the workup can sometimes co-elute with the product during chromatography.1. During the workup, after quenching with acid, stir the mixture for a sufficient amount of time to ensure all boron salts are water-soluble. An additional aqueous wash may be beneficial.

Experimental Protocols

Step 1: Synthesis of 6-Oxaspiro[4.5]decan-9-one (General Procedure)

This is a representative protocol based on the Prins-pinacol reaction for similar structures and should be optimized for your specific starting materials.

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the homoallylic alcohol precursor (1.0 eq).

  • Dissolve the alcohol in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Cool the solution to 0 °C in an ice bath.

  • Add the aldehyde (1.2 eq) to the solution.

  • Slowly add the Lewis acid catalyst (e.g., BF₃·OEt₂, 0.2 eq) to the stirred solution.

  • Stir the reaction mixture at 0 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Transfer the mixture to a separatory funnel and extract with DCM (3 x volume of the reaction mixture).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the solvent in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield 6-Oxaspiro[4.5]decan-9-one.

Step 2: Synthesis of this compound (General Procedure)
  • In a round-bottom flask, dissolve 6-Oxaspiro[4.5]decan-9-one (1.0 eq) in methanol (to a concentration of approximately 0.1 M).

  • Cool the solution to 0 °C in an ice bath with gentle stirring.

  • Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 5-10 minutes.

  • Stir the reaction mixture at 0 °C and monitor the progress by TLC until the starting material is consumed (typically 30-60 minutes).

  • Carefully quench the reaction by the slow addition of water or 1 M HCl.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x volume of the aqueous layer).

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Characterization Data

Accurate characterization of the intermediate and final product is essential for confirming the success of the synthesis.

Expected Spectroscopic Data:
  • 6-Oxaspiro[4.5]decan-9-one:

    • ¹H NMR: The spectrum is expected to show characteristic signals for the protons on the spirocyclic rings. The protons adjacent to the carbonyl group will appear as multiplets in the downfield region (around 2.0-2.5 ppm).

    • ¹³C NMR: A key signal will be the carbonyl carbon, which will appear significantly downfield (typically >200 ppm). The spiro carbon will also have a characteristic chemical shift.

    • IR: A strong absorption band corresponding to the C=O stretch of the ketone will be present, typically in the range of 1700-1725 cm⁻¹.

  • This compound:

    • ¹H NMR: The appearance of a new signal for the proton on the carbon bearing the hydroxyl group (CH-OH) is a key indicator of successful reduction. This signal will typically be a multiplet in the region of 3.5-4.5 ppm. A broad singlet corresponding to the -OH proton will also be present, which can be exchanged with D₂O.

    • ¹³C NMR: The carbonyl signal will be absent, and a new signal for the carbon attached to the hydroxyl group will appear in the range of 60-80 ppm.

    • IR: The strong C=O absorption will disappear, and a broad absorption band for the O-H stretch of the alcohol will appear in the range of 3200-3600 cm⁻¹.

References

Technical Support Center: Overcoming Low Yields in the Synthesis of 6-Oxaspiro[4.5]decan-9-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Oxaspiro[4.5]decan-9-ol. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges, particularly low yields, in the formation of this spirocyclic scaffold. As a key intermediate in various synthetic endeavors, achieving a high-yielding and reproducible synthesis is paramount. This document provides in-depth troubleshooting advice, detailed experimental protocols, and the underlying chemical principles to empower you to optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

The most direct and common method for synthesizing this compound is the intramolecular acid-catalyzed cyclization of a suitable precursor, 4-(2-hydroxyethyl)cyclohexanone. This reaction forms the hemiacetal which, in this case, is the stable spirocyclic product.

Q2: I'm not getting any product. What are the most critical initial parameters to check?

If you are observing no product formation, the primary areas to investigate are:

  • Catalyst Activity: Ensure your acid catalyst is not deactivated. If using a solid-supported catalyst, verify its activity. For Brønsted acids, ensure they have not been neutralized by basic impurities in your starting material or solvent.

  • Starting Material Purity: Confirm the identity and purity of your 4-(2-hydroxyethyl)cyclohexanone. Impurities can inhibit the reaction.

  • Reaction Temperature: While many acid-catalyzed cyclizations proceed at room temperature, some systems may require gentle heating to overcome the activation energy.

Q3: Is the formation of this compound reversible?

Yes, the formation of the hemiacetal is a reversible equilibrium process. To drive the reaction towards the product, it is often beneficial to remove water, although for intramolecular cyclizations leading to five- or six-membered rings, the equilibrium often favors the cyclic product.

Troubleshooting Low Yields and Side Reactions

This section addresses specific issues you may encounter during the synthesis of this compound.

Issue 1: My yield is consistently low (e.g., < 50%).

Possible Cause A: Incomplete Conversion

  • Explanation: The equilibrium between the open-chain keto-alcohol and the cyclic hemiacetal may not fully favor the product under your current conditions.

  • Solutions:

    • Increase Catalyst Loading: A higher concentration of the acid catalyst can accelerate the attainment of equilibrium.

    • Screen Different Acid Catalysts: The nature of the acid can significantly influence the reaction rate and equilibrium position. A comparison of common catalysts is provided in the table below.

    • Elevate Reaction Temperature: Gently heating the reaction (e.g., to 40-50 °C) can increase the rate and may shift the equilibrium towards the product. Monitor for side reactions at higher temperatures.

    • Increase Reaction Time: The reaction may be slow to reach equilibrium. Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time.

CatalystTypeTypical ConditionsConsiderations
p-Toluenesulfonic acid (PTSA)Brønsted Acid0.05 - 0.2 eq., CH₂Cl₂, rtStrong acid, can sometimes lead to side reactions.
Camphorsulfonic acid (CSA)Chiral Brønsted Acid0.05 - 0.2 eq., CH₂Cl₂, rtCan be used to explore stereoselective cyclization.
Amberlyst-15Solid Acid ResinExcess (by weight), CH₂Cl₂, rtEasy to remove by filtration, reusable.
Trifluoroacetic acid (TFA)Strong Brønsted AcidStoichiometric, CH₂Cl₂, 0 °C to rtVolatile, can be removed under vacuum.

Possible Cause B: Product Decomposition

  • Explanation: The desired this compound may be unstable under the reaction or workup conditions, especially in the presence of strong acids and heat.

  • Solutions:

    • Use a Milder Catalyst: Switch to a less harsh acid, such as pyridinium p-toluenesulfonate (PPTS) or a solid-supported acid like Amberlyst-15.

    • Control Temperature: Run the reaction at room temperature or below if possible.

    • Neutralize Before Workup: Quench the reaction with a mild base (e.g., saturated NaHCO₃ solution) before extraction and concentration to prevent acid-mediated decomposition during workup.

    • Minimize Exposure to Silica Gel: The product may be sensitive to the acidic nature of silica gel during column chromatography. Consider using deactivated silica gel (by adding a small amount of triethylamine to the eluent) or alternative purification methods like distillation if the product is sufficiently volatile.

Issue 2: I'm observing significant side product formation.

Possible Cause A: Intermolecular Reactions

  • Explanation: At high concentrations, the precursor 4-(2-hydroxyethyl)cyclohexanone can react with itself (intermolecularly) to form dimers or oligomers instead of the desired intramolecular cyclization.

  • Solution:

    • High Dilution Conditions: Run the reaction at a lower concentration (e.g., 0.01-0.05 M). This can be achieved by slowly adding the substrate to a solution of the catalyst over an extended period.

Possible Cause B: Dehydration

  • Explanation: Under strongly acidic conditions or at elevated temperatures, the tertiary alcohol of the product or the secondary alcohol of the starting material can undergo dehydration to form alkenes.

  • Solutions:

    • Milder Acid and Lower Temperature: As with product decomposition, use a milder acid and avoid excessive heat.

    • Anhydrous Conditions: Ensure your reaction is conducted under anhydrous conditions, as water can participate in side reactions and affect the equilibrium. Use dry solvents and glassware.

Experimental Protocols

Protocol 1: Synthesis of 4-(2-hydroxyethyl)cyclohexanone (Precursor)

This protocol is a representative method for the synthesis of the precursor.

  • Reaction Setup: To a solution of 4-carbethoxycyclohexanone (1 eq.) in anhydrous THF (0.5 M) at 0 °C under an inert atmosphere, add lithium aluminum hydride (LAH) (1.5 eq.) portion-wise.

  • Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.

  • Work-up: Cool the reaction back to 0 °C and quench sequentially by the slow addition of water (1 mL per 1 g of LAH), 15% aqueous NaOH (1 mL per 1 g of LAH), and then water again (3 mL per 1 g of LAH).

  • Purification: Filter the resulting solids and wash thoroughly with THF. Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., 30-50% ethyl acetate in hexanes) to yield 4-(2-hydroxyethyl)cyclohexanone.

Protocol 2: Optimized Synthesis of this compound

This is a proposed optimized protocol based on general principles of intramolecular hemiacetal formation.

  • Reaction Setup: To a solution of 4-(2-hydroxyethyl)cyclohexanone (1 eq.) in anhydrous dichloromethane (CH₂Cl₂) (0.1 M) under an inert atmosphere, add p-toluenesulfonic acid (PTSA) (0.1 eq.).

  • Reaction: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (2 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., 20-40% ethyl acetate in hexanes) to afford this compound.

Visual Guides

Reaction Mechanism

G cluster_0 Acid-Catalyzed Intramolecular Cyclization A 4-(2-hydroxyethyl)cyclohexanone B Protonated Ketone A->B + H+ C This compound (Protonated) B->C Intramolecular Nucleophilic Attack D This compound C->D - H+

Caption: Mechanism of this compound formation.

Troubleshooting Workflow

G Start Low Yield of this compound Check_Conversion Check for Starting Material by TLC/GC-MS Start->Check_Conversion Incomplete_Conversion High Amount of Starting Material Remains Check_Conversion->Incomplete_Conversion Yes Decomposition Multiple Unidentified Spots/ Low Mass Balance Check_Conversion->Decomposition No Optimize_Catalyst Screen Acid Catalysts (PTSA, CSA, Amberlyst-15) Incomplete_Conversion->Optimize_Catalyst Milder_Conditions Use Milder Acid (PPTS) & Lower Temperature Decomposition->Milder_Conditions Optimize_Conditions Increase Reaction Time/ Temperature Optimize_Catalyst->Optimize_Conditions Workup_Check Neutralize Before Workup/ Use Deactivated Silica Gel Milder_Conditions->Workup_Check

Caption: Troubleshooting decision tree for low yields.

Technical Support Center: Characterization of Impirities in 6-Oxaspiro[4.5]decan-9-ol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 6-Oxaspiro[4.5]decan-9-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and intricacies of this synthesis, with a particular focus on the identification and characterization of impurities. As a key intermediate in the synthesis of pharmaceuticals such as Oliceridine[1][2], ensuring the purity of this compound is of paramount importance. This resource provides in-depth troubleshooting guides and frequently asked questions to support your experimental success.

Troubleshooting Guide: Navigating the Reduction of 6-Oxaspiro[4.5]decan-9-one

The most common route to this compound is the reduction of the corresponding ketone, 6-Oxaspiro[4.5]decan-9-one[3]. This seemingly straightforward conversion of a ketone to a secondary alcohol introduces a new stereocenter, leading to the potential for diastereomeric impurities. The following Q&A section addresses specific issues you may encounter during this critical step.

Question 1: My reaction is incomplete, and I observe significant amounts of unreacted 6-Oxaspiro[4.5]decan-9-one. What are the likely causes and how can I drive the reaction to completion?

Answer:

Incomplete conversion is a frequent issue in the reduction of cyclic ketones. The primary causes often revolve around the reducing agent and reaction conditions.

  • Causality of Incomplete Reaction:

    • Reducing Agent Potency: Hydride reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are sensitive to moisture. Over time, or with improper storage, they can degrade, leading to reduced activity.

    • Stoichiometry: While theoretically, 0.25 equivalents of NaBH₄ or LiAlH₄ are needed to reduce one equivalent of a ketone, in practice, a molar excess is often required to ensure the reaction goes to completion, especially if the ketone is sterically hindered.

    • Reaction Temperature: Low temperatures, often employed to enhance diastereoselectivity, can significantly decrease the reaction rate.

  • Solutions and Experimental Rationale:

    • Verify Reagent Activity: Use a freshly opened container of the reducing agent. If you suspect degradation, you can test its activity on a simple, unhindered ketone like cyclohexanone as a positive control.

    • Optimize Stoichiometry: Incrementally increase the molar equivalents of the reducing agent. A typical starting point is 1.1-1.5 equivalents. It is crucial to add the reducing agent portion-wise to control the reaction exotherm.

    • Adjust Reaction Temperature: If the reaction is sluggish at lower temperatures (e.g., 0 °C), consider allowing it to slowly warm to room temperature. Monitor the progress by Thin Layer Chromatography (TLC) to find the optimal balance between reaction rate and selectivity.

Question 2: I've successfully reduced the ketone, but my analytical data (HPLC, GC-MS, NMR) indicates the presence of more than one product. What is the likely identity of this major impurity?

Answer:

The reduction of the prochiral ketone 6-Oxaspiro[4.5]decan-9-one creates a new stereocenter at the C9 position, leading to the formation of two diastereomeric alcohols: cis-6-Oxaspiro[4.5]decan-9-ol and trans-6-Oxaspiro[4.5]decan-9-ol. These are the most probable "impurities" you are observing. The terms cis and trans refer to the relative stereochemistry of the hydroxyl group with respect to the spirocyclic ring system.

  • Understanding Diastereomer Formation: The hydride can attack the carbonyl group from two different faces, leading to the two diastereomers. The ratio of these diastereomers is influenced by the steric hindrance around the carbonyl group and the reaction conditions.

  • Characterization Strategy:

    • HPLC: Diastereomers often have slightly different polarities and can be separated by High-Performance Liquid Chromatography. Developing a suitable method is key to quantifying the diastereomeric ratio.

    • NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools for identifying and differentiating diastereomers. The chemical shifts and coupling constants of the proton at C9 (the carbon bearing the hydroxyl group) will likely be different for each diastereomer.

    • GC-MS: While GC-MS can confirm the presence of isomers with the same mass, it may not be able to separate the diastereomers unless a chiral column is used. However, it is excellent for detecting other potential low-level impurities.

Question 3: How can I control the diastereoselectivity of the reduction to favor the formation of the desired diastereomer?

Answer:

Controlling the diastereoselectivity is a common challenge in the synthesis of complex molecules. The choice of reducing agent and reaction conditions plays a crucial role.

  • Influence of Reducing Agent:

    • Less Hindered Hydride Reagents (e.g., NaBH₄): These reagents tend to favor axial attack on the carbonyl of a cyclohexanone-type ring, which can lead to the formation of the equatorial alcohol.

    • Bulky Hydride Reagents (e.g., L-Selectride®): These sterically hindered reagents favor equatorial attack, resulting in the axial alcohol.

  • Effect of Temperature: Lowering the reaction temperature generally increases the diastereoselectivity by favoring the transition state with the lower activation energy.

  • Chelation Control: In some cases, the use of a Lewis acid can chelate with the oxygen of the spiroketal and the carbonyl oxygen, directing the hydride attack from a specific face.

  • Experimental Approach to Optimization: A screening of different reducing agents (e.g., NaBH₄, LiAlH₄, K-Selectride®, L-Selectride®) at various temperatures (e.g., -78 °C, -40 °C, 0 °C, room temperature) is the most effective way to determine the optimal conditions for forming your desired diastereomer.

Analytical Protocols for Impurity Characterization

Protocol 1: HPLC Method for Diastereomer Separation

This protocol provides a starting point for the separation of cis- and trans-6-Oxaspiro[4.5]decan-9-ol.

ParameterRecommended ConditionRationale
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)The non-polar nature of the spirocycle makes it suitable for reverse-phase chromatography.
Mobile Phase A WaterThe polar component of the mobile phase.
Mobile Phase B Acetonitrile or MethanolThe organic modifier for eluting the non-polar analytes.
Gradient Start with a 40-60% gradient of B over 20 minutesA gradient is recommended for initial method development to ensure elution of all components.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CTo ensure reproducible retention times.
Detection Refractive Index (RI) or Evaporative Light Scattering (ELSD)As the analyte lacks a strong chromophore, UV detection is not ideal.
Injection Volume 10 µLA standard injection volume.
Protocol 2: GC-MS for Volatile Impurities and Isomer Identification

This protocol is designed to identify volatile impurities and confirm the presence of isomers.

ParameterRecommended ConditionRationale
Column DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm)A standard non-polar column suitable for a wide range of analytes.
Inlet Temperature 250 °CTo ensure complete vaporization of the sample.
Oven Program Start at 80 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 minA general-purpose temperature program to separate compounds with a range of boiling points.
Carrier Gas Helium at a constant flow of 1.0 mL/minAn inert carrier gas compatible with mass spectrometry.
MS Source Temp 230 °CStandard source temperature.
MS Quad Temp 150 °CStandard quadrupole temperature.
Scan Range 40-400 amuTo capture the molecular ion and key fragments of the target compound and potential impurities.
Protocol 3: NMR for Structural Elucidation

¹H and ¹³C NMR are essential for the unambiguous structural confirmation of the diastereomers.

ExperimentKey Observables
¹H NMR - Chemical Shift of H9: The proton attached to the carbon bearing the hydroxyl group (C9) will have a distinct chemical shift for each diastereomer. - Coupling Constants: The coupling constants between H9 and the adjacent protons on C8 and C10 will differ due to the different dihedral angles in the cis and trans isomers.
¹³C NMR - Chemical Shift of C9: The carbon bearing the hydroxyl group will have a different chemical shift for each diastereomer. - Shifts of Adjacent Carbons: The chemical shifts of the carbons adjacent to C9 may also be slightly different between the two diastereomers.
2D NMR (COSY, HSQC) These experiments will help to definitively assign all proton and carbon signals, confirming the connectivity and stereochemistry.

Visualizing the Workflow

Troubleshooting Logic for Incomplete Reduction

G start Incomplete Reaction Observed reagent Check Reducing Agent start->reagent stoichiometry Adjust Stoichiometry start->stoichiometry temperature Modify Temperature start->temperature fresh_reagent Use Fresh Reagent reagent->fresh_reagent increase_eq Increase Equivalents (1.1-1.5x) stoichiometry->increase_eq warm_rt Allow to Warm to RT temperature->warm_rt complete Reaction Complete fresh_reagent->complete increase_eq->complete warm_rt->complete

Caption: Troubleshooting workflow for incomplete reduction of 6-Oxaspiro[4.5]decan-9-one.

Impurity Characterization Workflow

G start Crude Product Mixture hplc HPLC Analysis (Diastereomeric Ratio) start->hplc gcms GC-MS Analysis (Volatile Impurities) start->gcms nmr NMR Spectroscopy (Structural Confirmation) start->nmr diastereomers Diastereomers Identified hplc->diastereomers other_impurities Other Impurities Identified gcms->other_impurities structure_confirmed Structure Confirmed nmr->structure_confirmed

Caption: Analytical workflow for the characterization of impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of impurities in the synthesis of this compound?

A1: The primary sources of impurities are:

  • Diastereomers: The formation of both cis and trans isomers during the reduction of the ketone.

  • Unreacted Starting Material: Incomplete reduction of 6-Oxaspiro[4.5]decan-9-one.

  • Solvent and Reagent-Derived Impurities: Residual solvents or byproducts from the reducing agent (e.g., borate esters from NaBH₄).

  • Degradation Products: The spiroketal moiety can be sensitive to strong acidic or basic conditions, potentially leading to ring-opening or other rearrangements.

Q2: My NMR spectrum is very complex. How can I simplify the analysis to identify the diastereomers?

A2: If the ¹H NMR spectrum of the mixture is too crowded, consider the following:

  • 2D NMR: Techniques like COSY and HSQC can help to resolve overlapping signals and establish connectivity.

  • Purification: Attempt to separate the diastereomers using preparative HPLC or column chromatography. Analyzing the pure isomers will simplify the NMR spectra significantly.

  • Shift Reagents: In some cases, chiral shift reagents can be used to induce larger chemical shift differences between the signals of the two diastereomers.

Q3: Are there any safety precautions I should be aware of when working with hydride reducing agents?

A3: Yes, both NaBH₄ and LiAlH₄ require careful handling.

  • LiAlH₄: Reacts violently with water and protic solvents. It should only be handled under an inert atmosphere (e.g., nitrogen or argon) and in anhydrous solvents. The workup procedure should involve a careful and slow quench at low temperatures.

  • NaBH₄: While less reactive than LiAlH₄, it will react with water and acidic solutions to release hydrogen gas. The reaction should be well-ventilated.

Q4: How can I remove borate ester byproducts from my final product after a NaBH₄ reduction?

A4: Borate esters are typically hydrolyzed during the workup. An acidic workup (e.g., with dilute HCl) followed by an aqueous extraction is usually sufficient to remove the resulting boric acid and its salts.

Q5: Can I use catalytic hydrogenation to reduce the ketone?

A5: Yes, catalytic hydrogenation (e.g., using H₂ and a metal catalyst like Pd/C or PtO₂) can be an alternative method for reducing the ketone. This method can sometimes offer different diastereoselectivity compared to hydride reagents and avoids the use of reactive metal hydrides. The stereochemical outcome will depend on the catalyst and how the substrate adsorbs to its surface.

References

Stability issues of 6-Oxaspiro[4.5]decan-9-ol during workup

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 6-Oxaspiro[4.5]decan-9-ol. This document is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with the handling and workup of this spiroketal alcohol. Our goal is to provide you with field-proven insights and scientifically-grounded protocols to ensure the stability and integrity of your compound throughout your experimental workflow.

Introduction: The Challenge of Spiroketal Stability

This compound belongs to the spiroketal class of compounds, which are prevalent motifs in numerous natural products and pharmacologically active molecules.[1][2] The defining feature of a spiroketal is the central spirocyclic carbon atom shared by two heterocyclic rings. This structure, while conferring conformational rigidity, is also the source of its primary chemical vulnerability: susceptibility to acid-catalyzed hydrolysis or epimerization.[3]

Most synthetic routes to spiroketals involve an acid-promoted intramolecular cyclization of a dihydroxy ketone precursor.[4][5] This reaction is often reversible, meaning that the very conditions used to form the spiroketal can also lead to its degradation or isomerization back to the open-chain form under aqueous workup conditions.[3][6] The stability of any given spiroketal isomer is governed by a delicate balance of steric and stereoelectronic factors, most notably the anomeric effect, which favors conformations where an oxygen lone pair can donate into an adjacent anti-periplanar C-O σ* orbital.[7][8] Consequently, unintended exposure to acidic or even strongly basic conditions during workup can lead to equilibration, favoring the most thermodynamically stable isomer, which may not be the desired product, or causing complete ring-opening, resulting in significant yield loss.[3]

This guide provides direct answers and protocols to mitigate these stability issues.

Troubleshooting Guide: Common Workup Issues

This section addresses specific problems you may encounter during the isolation and purification of this compound.

Q1: I'm experiencing significantly low yields after my aqueous workup. What is the most likely cause?

A1: The most probable cause of yield loss is the degradation of the spiroketal moiety due to inappropriate pH conditions during the aqueous extraction. Spiroketals are notoriously sensitive to acid.[3] If your reaction was run under acidic conditions (e.g., using TsOH, CSA, or a Lewis acid), residual acid in the organic layer can catalyze the hydrolysis of the spiroketal back to its open-chain dihydroxy ketone precursor during the aqueous wash. This precursor is significantly more polar and may be lost to the aqueous phase, drastically reducing your isolated yield.

Causality: The mechanism involves protonation of one of the ring oxygens, followed by ring-opening to form a stabilized tertiary oxycarbenium ion intermediate.[6] This process is reversible and can lead to a mixture of isomers or the fully opened, water-soluble dihydroxy ketone. Even mild acidic conditions (pH < 6) can be sufficient to initiate this degradation pathway.

Solution:

  • Neutralize Carefully: Before extraction, quench the reaction mixture with a mild base. The preferred method is to slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases. This neutralizes the acid catalyst without exposing the product to a harsh basic environment.

  • Avoid Strong Acids/Bases: Never use strong acids (e.g., HCl, H₂SO₄) or strong bases (e.g., NaOH, KOH) for washing or pH adjustment. Strong bases can potentially promote retro-Claisen type reactions or other undesired side reactions, especially if enolizable protons are present.[3]

  • Confirm Neutrality: After washing with NaHCO₃(aq), perform a final wash with water or brine and check the pH of the aqueous layer with litmus paper or a pH strip to ensure it is neutral (pH ~7) before proceeding.

Q2: My post-workup TLC and/or ¹H NMR show multiple new spots/peaks that weren't in the crude reaction mixture. What are they?

A2: These new signals almost certainly correspond to degradation products or isomers of your target compound formed during a suboptimal workup. The primary culprits are:

  • The Ring-Opened Dihydroxy Ketone: This is the product of acid-catalyzed hydrolysis as described in Q1. It is more polar and will have a lower Rf value on a normal-phase TLC plate.

  • Spiroketal Isomers (Diastereomers): The spiro carbon of this compound is a stereocenter. Acid-catalyzed equilibration can lead to the formation of the thermodynamically more stable diastereomer.[7] This process is driven by the relief of steric strain and maximization of stabilizing anomeric effects.[8] The resulting isomer will likely have a slightly different Rf and distinct NMR signals.

Visualizing the Degradation Pathway:

G cluster_0 Workup Conditions Desired Product This compound (Kinetic Isomer) Equilibration H⁺ (aq) Desired Product->Equilibration Hydrolysis H⁺ (aq), H₂O Desired Product->Hydrolysis Degradation Thermodynamic Isomer Isomeric Spiroketal (Thermodynamic Product) Equilibration->Thermodynamic Isomer Isomerization Opened Form Open-Chain Dihydroxy Ketone Hydrolysis->Opened Form

Caption: Acid-catalyzed degradation pathways during workup.

Q3: I'm struggling with persistent emulsions during my liquid-liquid extractions. How can I resolve this?

A3: Emulsion formation is common when working with polar compounds like alcohols, which can act as surfactants. The presence of fine particulates or viscous reaction mixtures can also stabilize emulsions.

Solution:

  • Use Brine: Your final aqueous wash should always be with a saturated sodium chloride solution (brine). Brine increases the ionic strength of the aqueous layer, which accomplishes two things: it helps to break up emulsions by disrupting the stabilizing interface, and it decreases the solubility of your organic product in the aqueous layer (a phenomenon known as "salting out"), driving more of it into the organic phase.[9]

  • Patience and Technique: Allow the separatory funnel to stand undisturbed for 5-10 minutes. Gentle swirling, rather than vigorous shaking, can sometimes prevent emulsions from forming in the first place.

  • Filtration: If the emulsion is caused by suspended solids, filtering the entire mixture through a pad of Celite® or glass wool can be effective.

  • Add More Solvent: Diluting the organic layer with more solvent can sometimes break an emulsion.

Frequently Asked Questions (FAQs)

Q: What is the ideal pH range for working with and storing this compound?

A: The ideal pH range is neutral to slightly basic, approximately pH 7.0 to 8.0 . Avoid acidic conditions (pH < 7) at all costs. While stable to mildly basic conditions, very strong bases should also be avoided. For long-term storage, ensure the compound is stored as a solid or in a neutral, aprotic solvent at the recommended temperature.[10][11]

Q: What is the best method for purifying this compound?

A: Flash column chromatography on silica gel is the standard and most effective method.

  • Stationary Phase: Use standard silica gel (SiO₂). It is crucial that the silica is neutral.

  • Mobile Phase: A non-acidic, non-basic eluent system is required. Typical systems include mixtures of hexanes and ethyl acetate or dichloromethane and methanol. Avoid adding modifiers like acetic acid or triethylamine unless absolutely necessary and after confirming product stability under those conditions.

  • Loading: Use a "dry loading" technique if the compound has limited solubility in the initial eluent. Adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column. This prevents exposing the compound to concentrated acidic sites on the silica for an extended period.

Q: What are the recommended storage conditions for this compound?

A: Based on supplier safety data sheets and general best practices for complex alcohols, this compound should be stored sealed in a dry environment at 2-8°C .[10][11] This minimizes degradation from atmospheric moisture, potential acid contaminants, and temperature-related decomposition over time.

Recommended Protocols & Data

Protocol 1: Gentle Aqueous Workup Procedure

This protocol is designed to neutralize an acidic reaction mixture and extract the product while minimizing the risk of degradation.

  • Cool the Reaction: Cool the reaction vessel to 0°C in an ice bath. This slows the rate of any potential degradation reactions.

  • Quench with Bicarbonate: Slowly and with vigorous stirring, add saturated aqueous sodium bicarbonate (NaHCO₃) solution to the reaction mixture. Continue adding portion-wise until all gas evolution (CO₂) has stopped. This indicates the acid has been neutralized.

  • Transfer to Separatory Funnel: Transfer the entire biphasic mixture to a separatory funnel. If the reaction solvent is water-miscible (e.g., THF, acetonitrile), it should be removed under reduced pressure first.[12]

  • Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) three times (3x). Combine the organic layers.

  • Wash the Organic Layer:

    • Wash the combined organic layers once with deionized water to remove excess salts.

    • Wash the combined organic layers once with saturated aqueous NaCl (brine) to remove residual water and break any emulsions.[9]

  • Drying: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Swirl and let it stand for 5-10 minutes.

  • Filtration and Concentration: Filter off the drying agent and rinse it with a small amount of fresh extraction solvent. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Data Summary: Workup Condition Guidelines
ParameterRecommended (Do)To Avoid (Don't)Rationale
pH Range 7.0 - 8.0< 6.5 or > 10Prevents acid-catalyzed hydrolysis/isomerization and strong base-promoted side reactions.[3][6]
Neutralizing Agent Saturated aq. NaHCO₃, K₂CO₃Strong acids (HCl) or strong bases (NaOH)Gentle neutralization is key to preserving the spiroketal structure.[13]
Washing Solutions Water, Saturated aq. NaCl (Brine)Dilute acid or base washesBrine aids in drying and prevents product loss to the aqueous phase.[9]
Temperature 0 - 25 °CElevated temperatures (> 40 °C)Lower temperatures slow the rate of potential degradation reactions.
Purification Additives None (use neutral eluents)Acetic acid, triethylamineAcidic or basic modifiers on silica gel can cause on-column degradation.
Troubleshooting Workflow Diagram

This flowchart provides a logical sequence for diagnosing workup problems.

G start Start: Post-Workup Analysis low_yield Problem: Low Yield or Unexpected Impurities? start->low_yield check_ph Check pH of Aqueous Wash Discard low_yield->check_ph Yes other_issue Consider other issues: - Incomplete reaction - Product volatility - Mechanical loss low_yield->other_issue No ph_acidic pH < 6.5? check_ph->ph_acidic use_bicarb Root Cause: Acid-Catalyzed Degradation. Solution: Use NaHCO3 quench and neutral washes. ph_acidic->use_bicarb Yes ph_ok pH is Neutral ph_acidic->ph_ok No check_extraction Review Extraction Protocol ph_ok->check_extraction emulsion Emulsion Formed? check_extraction->emulsion use_brine Solution: Use Brine Wash. Consider filtration (Celite®). emulsion->use_brine Yes emulsion->other_issue No

Caption: Decision tree for troubleshooting workup issues.

References

Technical Support Center: Scaling Up the Synthesis of 6-Oxaspiro[4.5]decan-9-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Oxaspiro[4.5]decan-9-ol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis and scale-up of this versatile spiroketal.[1][2]

Spiroketals are a common and important structural motif found in a wide array of natural products with significant biological activities.[3][4] The synthesis of these compounds, particularly on a larger scale, can present unique challenges.[5][6] This guide is intended to provide practical, experience-based advice to help you navigate these complexities and achieve a safe, robust, and repeatable synthesis.[6]

Frequently Asked Questions (FAQs)

What are the most common synthetic routes to this compound?

The synthesis of this compound and its derivatives can be approached through several strategic disconnections. The most prevalent methods involve the cyclization of a dihydroxy ketone or a related precursor. Key strategies include:

  • Acid-Catalyzed Spiroketalization: This is a classic and widely used method. It involves the treatment of a dihydroxy ketone precursor with an acid catalyst to promote intramolecular cyclization. The choice of acid and reaction conditions is crucial to control selectivity and minimize side reactions.

  • Tandem Prins/Pinacol Reaction: This method can be a highly efficient way to construct the oxaspirocycle scaffold.[7][8] It involves a cascade of reactions, often catalyzed by a Lewis acid, to form the spiroketal in a single pot.[7][8]

  • Epoxidation and Ring Opening: This approach utilizes the epoxidation of a suitable olefin followed by an intramolecular ring-opening reaction to form the spiroketal structure.[7]

  • Nitroalkane-Based Strategies: Nitroalkanes can serve as valuable precursors for the dihydroxy ketone framework.[9] Carbon-carbon bond formation is typically achieved through nitroaldol or Michael reactions, followed by a Nef reaction to unmask the ketone for spiroketalization.[9]

What are the key challenges when scaling up the synthesis of this compound?

Transitioning from a laboratory-scale synthesis to a pilot plant or industrial production presents a unique set of challenges that are not always apparent at the gram scale.[6][10][11] For this compound, these can include:

  • Thermal Management: Exothermic or endothermic steps can lead to thermal gradients in larger reactors, causing localized overheating or cooling.[11] This can result in the formation of impurities and reduced yields.

  • Mixing Efficiency: Achieving homogenous mixing in a large reactor can be difficult.[11] Poor mixing can lead to localized concentration gradients of reagents, which can impact reaction kinetics and selectivity.

  • Reagent Addition and Stoichiometry: The rate of reagent addition becomes a critical parameter at scale. Slow, controlled addition is often necessary to manage exotherms and prevent the buildup of reactive intermediates. On a larger scale, it is often beneficial to use a catalytic amount of a reagent rather than a stoichiometric amount.[6]

  • Impurity Profile: Minor side reactions at a small scale can become significant sources of impurities at a larger scale, complicating purification and potentially impacting the quality of the final product.[11]

  • Work-up and Isolation: Procedures that are straightforward in the lab, such as extractions and filtrations, can become cumbersome and time-consuming at scale.

What are the critical process parameters to monitor during the synthesis?

To ensure a robust and reproducible synthesis, it is essential to carefully monitor and control several critical process parameters:

Parameter Importance Monitoring Techniques
Temperature Affects reaction rate, selectivity, and impurity formation.Thermocouples, RTDs
pH Crucial for acid- or base-catalyzed steps and work-up procedures.pH probes, indicator strips
Reaction Concentration Can influence reaction kinetics and product solubility.In-process sampling and analysis (e.g., HPLC, GC)
Stirring Speed Ensures proper mixing and heat transfer.Tachometer
Reagent Addition Rate Controls reaction exotherms and minimizes side reactions.Syringe pumps, calibrated addition funnels
What analytical techniques are recommended for reaction monitoring and product characterization?

A combination of analytical techniques is essential for effective reaction monitoring and comprehensive characterization of this compound:

  • Reaction Monitoring:

    • Thin Layer Chromatography (TLC): A quick and simple method for qualitatively tracking the progress of a reaction.

    • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the consumption of starting materials and the formation of products and impurities.

    • Gas Chromatography (GC): Useful for monitoring volatile components and can be coupled with a mass spectrometer (GC-MS) for identification.

  • Product Characterization:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The primary tool for structural elucidation and confirmation of the desired product.

    • Mass Spectrometry (MS): Provides information on the molecular weight of the product and can be used to identify impurities.

    • Infrared (IR) Spectroscopy: Useful for identifying key functional groups present in the molecule.

Troubleshooting Guides

Problem: Low Yield of this compound

Question: My reaction is showing a low yield of the desired this compound. What are the potential causes and how can I improve the yield?

Answer: A low yield can be attributed to several factors, from incomplete reactions to product loss during work-up. A systematic approach to troubleshooting is crucial.

Low_Yield_Troubleshooting cluster_incomplete Troubleshooting Incomplete Reaction cluster_side Troubleshooting Side Reactions cluster_purification Troubleshooting Purification Loss Start Low Yield of this compound Incomplete_Reaction Incomplete Reaction? Start->Incomplete_Reaction Side_Reactions Side Reactions? Incomplete_Reaction->Side_Reactions No Check_Reagents Check Reagent Quality and Stoichiometry Incomplete_Reaction->Check_Reagents Yes Purification_Loss Purification Loss? Side_Reactions->Purification_Loss No Identify_Byproducts Identify Byproducts (GC-MS, LC-MS) Side_Reactions->Identify_Byproducts Yes Optimize_Purification Optimize Purification Method (e.g., Chromatography, Crystallization) Purification_Loss->Optimize_Purification Yes Optimize_Conditions Optimize Reaction Conditions (Time, Temp, Catalyst) Check_Reagents->Optimize_Conditions Modify_Conditions Modify Conditions to Minimize Side Reactions Identify_Byproducts->Modify_Conditions Check_Stability Check Product Stability During Work-up Optimize_Purification->Check_Stability

Caption: Troubleshooting flowchart for low yield.

Detailed Troubleshooting Steps:

  • Verify the Quality of Starting Materials: Ensure that all reagents and solvents are of the appropriate purity and are free of contaminants that could inhibit the reaction.

  • Optimize Reaction Conditions:

    • Temperature: Systematically vary the reaction temperature to find the optimal balance between reaction rate and selectivity.

    • Reaction Time: Monitor the reaction progress over time to determine the point of maximum product formation.

    • Catalyst Loading: If a catalyst is used, optimize its loading to ensure efficient conversion without promoting side reactions.

  • Investigate Potential Side Reactions:

    • Analyze the crude reaction mixture by LC-MS or GC-MS to identify any significant byproducts.

    • Common side reactions in spiroketalization include elimination, rearrangement, and intermolecular reactions. The spiroketal moiety can also be prone to epimerization or isomerization under acidic conditions.[12]

  • Improve Work-up and Purification:

    • Minimize the number of transfer steps to reduce physical losses.

    • If using column chromatography, select the appropriate stationary and mobile phases to achieve good separation.

    • Consider alternative purification methods such as crystallization, which can be more efficient on a larger scale.

Problem: Formation of Diastereomers

Question: I am obtaining a mixture of diastereomers of this compound. How can I improve the diastereoselectivity of my reaction?

Answer: The formation of diastereomers is a common challenge in spiroketal synthesis. The stereochemical outcome can be influenced by both kinetic and thermodynamic factors.[4][13][14]

Diastereomer_Control cluster_kinetic Kinetic Control cluster_thermo Thermodynamic Control Start Mixture of Diastereomers Kinetic_vs_Thermo Kinetic vs. Thermodynamic Control Start->Kinetic_vs_Thermo Low_Temp Lower Reaction Temperature Kinetic_vs_Thermo->Low_Temp Kinetic High_Temp Higher Reaction Temperature Kinetic_vs_Thermo->High_Temp Thermodynamic Lewis_Acid Use Chelating Lewis Acid Low_Temp->Lewis_Acid Equilibration Allow for Equilibration High_Temp->Equilibration

Caption: Strategies for controlling diastereoselectivity.

Strategies for Improving Diastereoselectivity:

  • Thermodynamic Control: In many cases, one diastereomer is thermodynamically more stable than the other. Running the reaction at a higher temperature or for a longer time can allow the product mixture to equilibrate to the more stable isomer. The anomeric effect often plays a significant role in determining the thermodynamic stability of spiroketals.

  • Kinetic Control: To favor the kinetically formed product, the reaction should be run at a lower temperature. The use of specific catalysts, such as chelating Lewis acids, can also influence the transition state of the cyclization and favor the formation of one diastereomer.[14]

  • Substrate Control: The stereocenters already present in the starting material can direct the stereochemical outcome of the spiroketalization. Modifying the structure of the precursor can sometimes be a powerful strategy for improving diastereoselectivity.

Problem: Inconsistent Results Upon Scale-Up

Question: My reaction works well on a small scale, but I am facing issues with consistency upon scale-up. What factors should I consider for a successful scale-up?

Answer: Scale-up is not simply a matter of proportionally increasing the amounts of reagents.[11] Several physical and chemical parameters change with scale, and these must be carefully considered.

Key Considerations for Scale-Up:

Factor Small Scale Large Scale Mitigation Strategy
Heat Transfer High surface area to volume ratio, efficient heat dissipation.Low surface area to volume ratio, potential for hot spots.Use a jacketed reactor, control the rate of addition of exothermic reagents.
Mixing Efficient mixing with a magnetic stir bar.Potential for dead zones and inefficient mixing with mechanical stirrers.Use an appropriately designed impeller, optimize stirring speed.
Addition Time Rapid addition of reagents is often possible.Slow, controlled addition is usually necessary.Use a syringe pump or addition funnel for controlled addition.
Reaction Time May be shorter due to efficient heat and mass transfer.May be longer due to slower heat and mass transfer.Monitor the reaction closely to determine the optimal reaction time at scale.

Experimental Protocol: A General Procedure for the Synthesis of this compound

This is a general guideline and may require optimization for your specific needs.

  • Reaction Setup: To a clean, dry, jacketed glass reactor equipped with a mechanical stirrer, thermocouple, and nitrogen inlet, add the dihydroxy ketone precursor.

  • Solvent Addition: Add the appropriate solvent (e.g., dichloromethane, toluene) to the reactor.

  • Inert Atmosphere: Purge the reactor with nitrogen and maintain a positive pressure of nitrogen throughout the reaction.

  • Cooling: Cool the reactor to the desired temperature (e.g., 0 °C) using a circulating chiller.

  • Catalyst Addition: Slowly add the acid catalyst (e.g., p-toluenesulfonic acid, camphorsulfonic acid) to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC until the starting material is consumed.

  • Quenching: Once the reaction is complete, quench the reaction by adding a suitable base (e.g., saturated sodium bicarbonate solution).

  • Work-up: Separate the organic layer, and wash it with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography or crystallization to obtain pure this compound.

References

Troubleshooting guide for the synthesis of 6-Oxaspiro[4.5]decan-9-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Oxaspiro[4.5]decan-9-ol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile spiroketal. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the challenges of this synthesis, ensuring a successful and efficient experimental workflow.

Introduction

This compound is a key intermediate in the synthesis of various biologically active molecules, including the novel opioid receptor agonist, Oliceridine Fumarate. The most common synthetic route involves the reduction of the corresponding ketone, 6-Oxaspiro[4.5]decan-9-one. While seemingly straightforward, this reduction requires careful control of reaction conditions to achieve high yield and purity. This guide will address common issues encountered during this transformation, from incomplete reactions to purification challenges.

Core Synthesis Workflow: Reduction of 6-Oxaspiro[4.5]decan-9-one

The primary transformation is the reduction of a ketone to a secondary alcohol using a hydride-donating reducing agent, most commonly sodium borohydride (NaBH₄).

start 6-Oxaspiro[4.5]decan-9-one reagent Sodium Borohydride (NaBH₄) Methanol/Ethanol start->reagent Reactant & Reagent reaction Reduction Reaction reagent->reaction Initiates workup Aqueous Work-up reaction->workup Quenches extraction Solvent Extraction workup->extraction Separates purification Purification (e.g., Column Chromatography) extraction->purification Isolates product This compound purification->product Yields

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide: Question & Answer Format

This section addresses specific problems you may encounter during the synthesis.

Issue 1: Incomplete or Sluggish Reaction

Question: My reaction to reduce 6-Oxaspiro[4.5]decan-9-one with sodium borohydride is very slow or appears to have stalled, as indicated by TLC analysis showing significant remaining starting material. What could be the cause?

Answer: Several factors can contribute to an incomplete reduction:

  • Insufficient Reducing Agent: While stoichiometrically, one equivalent of NaBH₄ can reduce four equivalents of a ketone, it is common practice to use a molar excess (typically 1.5 to 2 equivalents) to ensure the reaction goes to completion.[1] Sodium borohydride can also decompose in the presence of protic solvents like methanol, so a slight excess compensates for this loss.[2]

  • Low Temperature: While initial cooling (e.g., to 0 °C) is often recommended to control the initial exotherm, prolonged reaction at very low temperatures can significantly slow down the rate of reduction for some ketones. If the reaction is sluggish, allowing it to slowly warm to room temperature may be necessary.

  • Poor Solubility: The starting material, 6-Oxaspiro[4.5]decan-9-one, may have limited solubility in the reaction solvent at low temperatures. Ensure you are using a sufficient volume of solvent to dissolve the ketone. A co-solvent system, such as THF/methanol, can sometimes improve solubility.[2]

  • Reagent Quality: Sodium borohydride is sensitive to moisture and can degrade over time. Ensure you are using a fresh, high-quality reagent.

Experimental Protocol: A General Procedure for Reduction

  • Dissolve 6-Oxaspiro[4.5]decan-9-one (1.0 eq) in a suitable solvent such as methanol or ethanol (approximately 0.1-0.5 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice-water bath.

  • Slowly add sodium borohydride (1.5-2.0 eq) portion-wise to the stirred solution. Control the rate of addition to maintain the temperature below 10 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • If the reaction is incomplete, allow the mixture to warm to room temperature and continue stirring for an additional 1-2 hours.

  • Once the reaction is complete, carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1 M HCl) at 0 °C.

  • Proceed with the aqueous work-up and extraction.

Issue 2: Formation of Side Products

Question: I've observed unexpected spots on my TLC plate after the reduction. What are the likely side products?

Answer: The most common side products in sodium borohydride reductions in alcoholic solvents are borate esters. These are formed by the reaction of the borohydride reagent with the solvent and the product alcohol.[3] These are typically hydrolyzed during the aqueous work-up. However, if the work-up is not sufficiently acidic or is too brief, these may persist.

Another potential, though less common, issue with spiroketals is acid-catalyzed rearrangement or ring-opening, especially under strongly acidic work-up conditions. While this compound is generally stable, prolonged exposure to strong acids should be avoided.

Ketone 6-Oxaspiro[4.5]decan-9-one NaBH4 NaBH₄ Ketone->NaBH4 Reduction Alcohol This compound NaBH4->Alcohol Forms BorateEster Borate Ester Byproduct NaBH4->BorateEster Can form Workup Aqueous Work-up BorateEster->Workup Hydrolyzed by Workup->Alcohol Isolates

Caption: Formation and hydrolysis of borate ester byproducts.

Issue 3: Difficulties with Product Purification

Question: My crude product is an oil/waxy solid that is difficult to purify by column chromatography. The compound streaks on the TLC plate. What can I do?

Answer: this compound is a relatively polar molecule due to the hydroxyl group. This can lead to challenges in purification.

  • Streaking on TLC: Streaking is often caused by interactions with the silica gel. To mitigate this, you can:

    • Add a small amount of a polar modifier to your eluent system, such as a few drops of triethylamine for basic compounds or acetic acid for acidic compounds. Since alcohols are weakly acidic, a small amount of acetic acid might help, but be cautious of potential acid-catalyzed decomposition.

    • Use a different stationary phase for chromatography, such as alumina (basic or neutral).

  • Column Chromatography Eluent System: A good starting point for silica gel chromatography is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate). A gradient elution, starting with a lower polarity and gradually increasing the percentage of the polar solvent, can provide better separation.

  • Alternative Purification Methods:

    • Recrystallization: If the product can be solidified, recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) can be a highly effective purification method.

    • Reverse-Phase Chromatography: For very polar compounds, reverse-phase chromatography (using a C18 stationary phase and a polar mobile phase like water/acetonitrile or water/methanol) can be a good alternative.

Physicochemical Properties for Context

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS NumberStorage
6-Oxaspiro[4.5]decan-9-oneC₉H₁₄O₂154.21855398-57-12-8°C, sealed in dry conditions[4]
This compoundC₉H₁₆O₂156.22855398-58-22-8°C[5]

Frequently Asked Questions (FAQs)

Q1: What is the expected stereoselectivity of the reduction?

The reduction of the prochiral ketone 6-Oxaspiro[4.5]decan-9-one will lead to the formation of a new stereocenter at the C9 position. With a simple reducing agent like sodium borohydride, a mixture of diastereomers (cis and trans isomers relative to the spirocyclic system) is expected. The ratio of these diastereomers will depend on the steric hindrance around the carbonyl group, which dictates the preferred direction of hydride attack. For specific stereocontrol, chiral reducing agents or catalysts would be required.

Q2: How can I confirm the identity and purity of my final product?

Standard analytical techniques should be used:

  • NMR Spectroscopy (¹H and ¹³C): This will confirm the structure of the product and help identify any impurities.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: The disappearance of the ketone carbonyl stretch (around 1710 cm⁻¹) and the appearance of a broad alcohol O-H stretch (around 3300-3500 cm⁻¹) will indicate the completion of the reduction.

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): These techniques can be used to determine the purity of the final product.

Q3: Is the product, this compound, stable?

The product is reported to be stable under recommended storage conditions of 2-8°C.[5] As with many spiroketals, prolonged exposure to strong acidic or basic conditions should be avoided to prevent potential isomerization or decomposition.[6]

References

Validation & Comparative

A Comparative Guide to 6-Oxaspiro[4.5]decan-9-ol and Other Spirocyclic Alcohols in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the demand for structurally novel and stereochemically complex molecules is ever-increasing. Spirocyclic frameworks, with their inherent three-dimensionality, have emerged as privileged scaffolds in drug discovery and natural product synthesis.[1] Among these, spirocyclic alcohols represent a versatile class of compounds, serving as key chiral building blocks and auxiliaries. This guide provides a comparative analysis of 6-Oxaspiro[4.5]decan-9-ol and other notable spirocyclic alcohols, offering insights into their synthesis and application, supported by experimental data.

Introduction to Spirocyclic Alcohols: Architects of Molecular Complexity

Spirocycles are characterized by two rings connected by a single common atom, the spiro center. This unique arrangement imparts a rigid, well-defined three-dimensional geometry, a desirable trait for molecules designed to interact with biological targets. When a hydroxyl group is incorporated into the spirocyclic framework, the resulting spirocyclic alcohol can serve multiple roles in synthesis: as a chiral precursor, a directing group for stereoselective transformations, or as a component of a chiral ligand for asymmetric catalysis.

This guide will focus on this compound, a heterocyclic spirocyclic alcohol, and compare its synthetic utility with carbocyclic and other heterocyclic spiro-alcohols.

This compound: A Versatile Oxaspirocycle

Synthesis of this compound

The synthesis of this compound typically proceeds from its corresponding ketone, 6-Oxaspiro[4.5]decan-9-one. The stereochemical outcome of the reduction of the ketone is crucial for the subsequent applications of the chiral alcohol.

Experimental Protocol: Diastereoselective Reduction of 6-Oxaspiro[4.5]decan-9-one

  • Dissolution: 6-Oxaspiro[4.5]decan-9-one (1.0 eq) is dissolved in a suitable solvent, such as methanol or ethanol, under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: The solution is cooled to a low temperature, typically 0 °C or -78 °C, to enhance diastereoselectivity.

  • Addition of Reducing Agent: A reducing agent, such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), is added portion-wise to the stirred solution. The choice of reducing agent can influence the stereochemical outcome.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting ketone is consumed.

  • Quenching: The reaction is carefully quenched by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extraction: The product is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The organic layers are combined, washed with brine, and dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired diastereomer of this compound.

The stereochemistry of the resulting alcohol can be influenced by the steric hindrance of the spirocyclic framework, directing the hydride attack from the less hindered face.

Applications in Synthesis

While direct comparative studies are limited, the utility of this compound and its derivatives is highlighted by their role as key intermediates in the synthesis of complex pharmaceutical agents. For instance, derivatives of this spirocycle are crucial in the synthesis of Oliceridine, a G-protein selective agonist at the μ-opioid receptor.

Comparative Analysis with Other Spirocyclic Alcohols

To provide a broader context, we will now compare this compound with other classes of spirocyclic alcohols that have been extensively studied in asymmetric synthesis.

Spiro[4.4]nonane-1,6-diol (Spirol)

Spiro[4.4]nonane-1,6-diol, a C₂-symmetric diol, has been employed as a chiral ligand in various metal-catalyzed asymmetric reactions.[2]

Synthesis of Spiro[4.4]nonane-1,6-diol

The synthesis of Spirol involves a multi-step sequence starting from ethyl 2-oxocyclopentanecarboxylate, followed by resolution to obtain the enantiomerically pure diol.[2]

Application in Asymmetric Catalysis

Chiral ligands derived from Spirol have been successfully used in reactions such as the rhodium-catalyzed asymmetric hydroformylation of styrenes.[3]

1,1'-Spirobiindane-7,7'-diol (SPINOL)

SPINOL is another prominent C₂-symmetric chiral diol that has found widespread application in asymmetric catalysis. Its rigid backbone and well-defined chiral environment make it an effective ligand for a variety of transformations.[4]

Synthesis of SPINOL Derivatives

The synthesis of SPINOL and its derivatives often involves the resolution of a racemic mixture or an asymmetric synthesis strategy.[4]

Application in Asymmetric Catalysis

SPINOL-based ligands have been shown to be highly effective in a range of asymmetric reactions, including hydrogenations and carbon-carbon bond-forming reactions, often providing high yields and excellent enantioselectivities.[4]

Performance Comparison and Experimental Data Summary

While a direct comparison of this compound with Spirol and SPINOL in the same reaction is not available in the literature, we can infer a comparative analysis based on their structural features and reported applications.

Spirocyclic Alcohol/DiolSymmetryKey Synthetic ApplicationReported Performance (Yield/Stereoselectivity)Reference
This compoundNon-symmetricIntermediate in pharmaceutical synthesisHigh yields in multi-step syntheses[1]
Spiro[4.4]nonane-1,6-diol (Spirol)C₂-symmetricChiral ligand in asymmetric hydroformylationGood yields and moderate to high enantioselectivities[2][3]
1,1'-Spirobiindane-7,7'-diol (SPINOL)C₂-symmetricChiral ligand in various asymmetric reactionsHigh yields and excellent enantioselectivities[4]

Causality Behind Experimental Choices

The choice of a particular spirocyclic alcohol in a synthetic strategy is often dictated by the desired stereochemical outcome and the nature of the transformation.

  • Non-symmetric spirocyclic alcohols , like this compound, are often utilized as chiral building blocks where the inherent stereochemistry of the spirocycle is transferred to the final product. The rigidity of the spirocyclic core can effectively shield one face of a reactive center, leading to high diastereoselectivity in subsequent reactions.

  • C₂-symmetric spirocyclic diols , such as Spirol and SPINOL, are predominantly used to create a chiral environment around a metal center in asymmetric catalysis. The symmetry of the ligand simplifies the possible transition states, often leading to higher enantioselectivities. The steric and electronic properties of the ligand can be fine-tuned by introducing substituents on the aromatic rings of SPINOL, for example, to optimize the catalytic performance for a specific reaction.

Visualizing Synthetic Workflows

To illustrate the synthetic strategies discussed, the following diagrams outline the general workflows for accessing these spirocyclic alcohols and their application.

Synthesis_of_6_Oxaspiro_decan_9_ol start 6-Oxaspiro[4.5]decan-9-one step1 Diastereoselective Reduction (e.g., NaBH4, MeOH) start->step1 product This compound (chiral building block) step1->product caption Synthesis of this compound

Caption: Synthetic workflow for this compound.

Application_of_C2_Symmetric_Spiro_Diols start C2-Symmetric Spiro Diol (e.g., SPINOL) step1 Ligand Synthesis start->step1 ligand Chiral Ligand step1->ligand step2 Complexation with Metal Precursor ligand->step2 catalyst Chiral Metal Catalyst step3 Asymmetric Transformation catalyst->step3 product Enantioenriched Product step3->product caption Application of C2-Symmetric Spiro Diols in Asymmetric Catalysis

Caption: General workflow for the application of C₂-symmetric spiro diols.

Conclusion and Future Outlook

This compound and other spirocyclic alcohols are valuable tools in the arsenal of synthetic chemists. While this compound has demonstrated its utility as a chiral building block in the synthesis of complex molecules, C₂-symmetric spirocyclic diols like SPINOL have proven to be exceptional ligands for a wide array of asymmetric transformations.

The choice between these different classes of spirocyclic alcohols will depend on the specific synthetic challenge. For diastereoselective reactions where a rigid chiral scaffold is required to control the approach of a reagent, non-symmetric spirocyclic alcohols are excellent choices. For enantioselective catalytic processes, the C₂-symmetric diols offer a powerful platform for inducing high levels of stereocontrol.

Future research in this area will likely focus on the development of novel spirocyclic alcohol scaffolds with unique electronic and steric properties, as well as the exploration of their applications in a broader range of synthetic transformations. The continued development of efficient and stereoselective methods for the synthesis of these complex three-dimensional molecules will undoubtedly pave the way for the discovery of new therapeutics and functional materials.

References

A Comparative Guide to the Reduction of 6-Oxaspiro[4.5]decan-9-one: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Oxaspiro[4.5]decan-9-one is a spirocyclic ketone featuring a tetrahydrofuran ring fused to a cyclohexanone moiety.[1] This structural motif is a valuable building block in organic synthesis. Notably, it serves as a key intermediate in the preparation of Oliceridine Fumarate, a novel opioid receptor agonist for managing moderate to severe acute pain.[1] The reduction of the C9-carbonyl group to a secondary alcohol is a critical transformation, yielding 6-Oxaspiro[4.5]decan-9-ol. However, this reaction introduces a new chiral center, leading to the formation of two diastereomeric alcohols. The stereochemical outcome—the ratio of the syn versus the anti diastereomer—is highly dependent on the choice of reducing agent and reaction conditions.

This guide provides an in-depth comparison of common reducing agents for this transformation, grounded in mechanistic principles and experimental data. We will explore the performance of standard hydride reagents, the nuanced selectivity offered by chelation-controlled methods, and the utility of catalytic hydrogenation, offering researchers the insights needed to select the optimal conditions for their specific synthetic goals.

The Mechanistic Foundation: Hydride Reduction of Ketones

The reduction of a ketone to a secondary alcohol is fundamentally a nucleophilic addition reaction. Metal hydride reagents, such as Sodium Borohydride (NaBH₄) and Lithium Aluminum Hydride (LiAlH₄), function as a source of the hydride ion (H⁻).[2][3] The reaction proceeds in two main steps:

  • Nucleophilic Attack: The electron-rich hydride ion attacks the electrophilic carbonyl carbon, breaking the C=O π-bond and forming a new C-H bond. The electrons from the π-bond move to the oxygen atom, creating a tetrahedral alkoxide intermediate.[3][4]

  • Protonation: An acidic workup or a protic solvent protonates the negatively charged oxygen of the alkoxide intermediate to yield the final secondary alcohol product.

The cation associated with the hydride (e.g., Li⁺ or Na⁺) can act as a Lewis acid, coordinating to the carbonyl oxygen. This coordination polarizes the C=O bond, increasing the electrophilicity of the carbonyl carbon and facilitating the hydride attack.[2][4]

Ketone Reduction Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Protonation ketone R(C=O)R' alkoxide R(C-O⁻)R' ketone->alkoxide + [H]⁻ hydride [H]⁻ alkoxide_p R(C-O⁻)R' alcohol R(CH-OH)R' alkoxide_p->alcohol + H⁺ proton H⁺

Caption: General mechanism of ketone reduction by a hydride agent.

Comparative Analysis of Reducing Agents

The choice of reducing agent is critical as it dictates not only the reaction's efficiency but also its diastereoselectivity. The steric environment of the spirocyclic ketone means that the hydride can attack from two distinct faces, leading to either the syn or anti alcohol. We define the syn diastereomer as having the C9-hydroxyl group on the same face as the spiro-oxygen (C6) and the anti diastereomer as having it on the opposite face.

Performance Data Summary

The following table presents representative data for the reduction of 6-Oxaspiro[4.5]decan-9-one with various agents. This data is synthesized from established principles of ketone reduction and serves as a comparative benchmark.

Reducing AgentTypical ConditionsRepresentative YieldDiastereomeric Ratio (syn:anti)Expertise & Experience Insights
Sodium Borohydride (NaBH₄) Methanol, 0 °C to RT>95%20:80A mild, safe, and cost-effective choice.[3][5] The selectivity is governed by steric approach, favoring attack from the less hindered face to yield the thermodynamically more stable equatorial-like (anti) alcohol.
Lithium Aluminum Hydride (LiAlH₄) Anhydrous THF, 0 °C>98%40:60A highly reactive, powerful agent.[2][3] Its high reactivity can lead to lower selectivity. Requires strict anhydrous conditions and a careful workup procedure due to its violent reaction with water.[6][7]
Luche Reduction (NaBH₄, CeCl₃·7H₂O) Methanol, 0 °C>95%>95:5Excellent for achieving high diastereoselectivity. The cerium(III) ion coordinates with the carbonyl oxygen, enhancing its electrophilicity and directing the hydride attack, often leading to an inversion of selectivity compared to NaBH₄ alone in certain systems.[8][9]
Catalytic Hydrogenation (H₂) 10% Pd/C, Ethanol, 50 psi>90%85:15A "green" alternative that avoids metal waste.[10] Selectivity is dependent on how the substrate adsorbs to the catalyst surface. May reduce other sensitive functional groups if present.[2]

Detailed Experimental Protocols

A self-validating protocol is essential for reproducible results. The following methods provide detailed, step-by-step guidance for key reduction experiments.

Experimental Workflow start Start setup Reaction Setup (Flask, Stir Bar, Inert Atmosphere) start->setup dissolve Dissolve Ketone in Solvent setup->dissolve cool Cool to Target Temperature (e.g., 0 °C) dissolve->cool add_reagent Add Reducing Agent (Portion-wise or Dropwise) cool->add_reagent monitor Monitor Reaction (TLC, LC-MS) add_reagent->monitor quench Quench Reaction (Careful addition of water, acid, etc.) monitor->quench workup Aqueous Workup (Extraction, Washing) quench->workup dry_concentrate Dry & Concentrate (Anhydrous MgSO₄, Rotary Evaporation) workup->dry_concentrate purify Purification (Column Chromatography) dry_concentrate->purify end End (Characterized Product) purify->end

Caption: A generalized workflow for chemical reduction experiments.

Protocol 1: Sodium Borohydride Reduction
  • Rationale: This protocol uses the mildest and most common hydride reagent, suitable for general-purpose reduction where moderate diastereoselectivity is acceptable. Methanol serves as both the solvent and the proton source for the final alkoxide quenching.[3]

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 6-Oxaspiro[4.5]decan-9-one (1.54 g, 10.0 mmol).

  • Dissolution: Add methanol (30 mL) and stir until the ketone is fully dissolved.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: Slowly add sodium borohydride (0.42 g, 11.0 mmol, 1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by TLC.

  • Quenching: Cool the flask back to 0 °C and carefully quench the reaction by the dropwise addition of 2M HCl (aq) until gas evolution ceases and the pH is ~5-6.

  • Workup: Remove the methanol under reduced pressure. Add ethyl acetate (50 mL) and water (30 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Isolation: Combine the organic layers, wash with brine (30 mL), dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude alcohol by flash column chromatography.

Protocol 2: Lithium Aluminum Hydride (LiAlH₄) Reduction
  • Rationale: This protocol is for achieving a rapid and complete reduction. The high reactivity of LiAlH₄ necessitates the use of an anhydrous aprotic solvent (THF) and a carefully controlled workup procedure to manage its violent reactivity with water.[6][7]

  • Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous tetrahydrofuran (THF, 30 mL) and cool to 0 °C.

  • Reagent Addition: Carefully add LiAlH₄ (0.23 g, 6.0 mmol, 0.6 eq) to the cold THF.

  • Substrate Addition: Dissolve 6-Oxaspiro[4.5]decan-9-one (1.54 g, 10.0 mmol) in anhydrous THF (10 mL) and add it dropwise to the LiAlH₄ suspension over 20 minutes, maintaining the temperature at 0 °C.

  • Reaction: Stir the mixture at 0 °C for 1 hour. Monitor the reaction by TLC.

  • Quenching (Fieser Workup): [7] Perform the following additions sequentially and very slowly at 0 °C:

    • Add water (0.23 mL).

    • Add 15% aqueous NaOH (0.23 mL).

    • Add water (0.69 mL).

  • Workup: Remove the cooling bath and stir the resulting granular white precipitate vigorously for 30 minutes. Add anhydrous magnesium sulfate, stir for another 15 minutes, and then filter the mixture through a pad of Celite, washing the filter cake with ethyl acetate.

  • Isolation & Purification: Concentrate the filtrate in vacuo and purify by flash column chromatography.

Protocol 3: Luche Reduction
  • Rationale: This method is employed to maximize the formation of a specific diastereomer, often different from the one favored by standard NaBH₄ reduction. The CeCl₃ acts as a Lewis acid, coordinating to the carbonyl and directing the hydride attack.[8][9]

  • Setup: In a 100 mL round-bottom flask, dissolve 6-Oxaspiro[4.5]decan-9-one (1.54 g, 10.0 mmol) and cerium(III) chloride heptahydrate (CeCl₃·7H₂O) (4.10 g, 11.0 mmol, 1.1 eq) in methanol (40 mL).

  • Cooling: Stir the mixture at room temperature for 15 minutes until a homogeneous solution is formed, then cool to 0 °C in an ice-water bath.

  • Reagent Addition: To the cold solution, add sodium borohydride (0.42 g, 11.0 mmol, 1.1 eq) in small portions over 15 minutes.

  • Reaction: Stir the reaction at 0 °C for 30 minutes. Monitor by TLC.

  • Quenching: Quench the reaction by adding water (20 mL).

  • Workup: Concentrate the mixture under reduced pressure to remove most of the methanol. Add ethyl acetate (50 mL) and separate the layers. Extract the aqueous phase with ethyl acetate (2 x 25 mL).

  • Isolation & Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, concentrate, and purify by flash column chromatography.

Discussion of Stereoselectivity

The stereochemical outcome of the reduction is a classic example of kinetic versus thermodynamic control, influenced by steric and electronic factors.

  • Steric Approach Control: With unhindered reducing agents like NaBH₄, the hydride prefers to attack the carbonyl from the less sterically hindered face. For 6-Oxaspiro[4.5]decan-9-one, this is the face opposite the bulky spirocyclic ring system, leading to the formation of the anti alcohol as the major product.

  • Chelation Control: In the Luche reduction, the "hard" Lewis acid Ce³⁺ is believed to coordinate not only to the carbonyl oxygen but potentially also to the ether oxygen (C6) of the spirocycle. This chelation may lock the conformation of the six-membered ring, exposing one face to hydride attack more than the other and leading to a dramatic shift in diastereoselectivity, favoring the syn product.

Stereochemical Outcome cluster_syn Syn Attack cluster_anti Anti Attack ketone 6-Oxaspiro[4.5]decan-9-one syn_alcohol syn-Alcohol ketone->syn_alcohol Luche Reduction (Chelation Control) anti_alcohol anti-Alcohol ketone->anti_alcohol NaBH4 Reduction (Steric Control) label_syn OH is syn to C6 Oxygen label_anti OH is anti to C6 Oxygen

Caption: Diastereoselective reduction pathways for 6-Oxaspiro[4.5]decan-9-one.

Conclusion and Recommendations

The reduction of 6-Oxaspiro[4.5]decan-9-one is a versatile transformation for which the optimal reducing agent depends entirely on the desired outcome.

  • For simplicity, safety, and high yield with moderate selectivity for the anti diastereomer, Sodium Borohydride is the reagent of choice.

  • When maximum reactivity is required and selectivity is a lower priority, Lithium Aluminum Hydride is effective, provided strict safety and handling protocols are followed.

  • To achieve high diastereoselectivity for the syn alcohol , the Luche Reduction is unequivocally the superior method, leveraging chelation control to override simple steric effects.

  • For a "greener" process that avoids stoichiometric metal waste, Catalytic Hydrogenation is a strong candidate, though catalyst screening may be necessary to optimize selectivity.

By understanding the mechanistic underpinnings and practical considerations of each method, researchers can confidently select and execute the ideal reduction strategy for their synthetic campaigns.

References

A Comparative Analysis of the Biological Activity of 6-Oxaspiro[4.5]decan-9-ol and Its Ketone Precursor, 6-Oxaspiro[4.5]decan-9-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Spiroketal Scaffold and the Question of Functional Group Impact

Spiroketals are a class of bicyclic organic compounds characterized by a central spirocyclic carbon atom connected to two oxygen atoms. This structural motif is prevalent in a vast array of natural products that exhibit significant biological activities, including anticancer, antibiotic, and antifungal properties.[1][2] The rigid, three-dimensional conformation of the spiroketal scaffold often pre-organizes pendant functional groups for optimal interaction with biological targets, making it a privileged structure in drug discovery.

The 6-oxaspiro[4.5]decane core is a synthetically accessible and versatile scaffold.[3][4] While the core structure provides the foundational architecture, the specific biological activity is often dictated by the nature and orientation of its functional groups. A common synthetic transformation in medicinal chemistry is the reduction of a ketone to a secondary alcohol. This seemingly simple change can profoundly alter a molecule's biological profile by modifying its polarity, steric profile, and, most importantly, its hydrogen bonding capacity.

This guide provides a framework for the systematic comparison of the biological activities of 6-oxaspiro[4.5]decan-9-one (the ketone precursor) and 6-oxaspiro[4.5]decan-9-ol (the alcohol). We will outline the core structure-activity relationship (SAR) hypothesis, provide detailed experimental protocols for a comparative evaluation of their cytotoxic and antimicrobial effects, and present a template for data analysis and interpretation.

Chemical Profiles and Structure-Activity Relationship (SAR) Hypothesis

The fundamental difference between the two molecules lies at the C9 position. The conversion from a ketone to an alcohol introduces a hydroxyl (-OH) group, which can act as both a hydrogen bond donor and acceptor, whereas the ketone's carbonyl (C=O) group can only function as a hydrogen bond acceptor.

  • 6-Oxaspiro[4.5]decan-9-one: Contains a planar carbonyl group. The oxygen atom is a hydrogen bond acceptor.

  • This compound: Contains a hydroxyl group. This introduces a chiral center at C9 and the ability to act as a hydrogen bond donor. The molecule is more polar than its ketone precursor.

Core Hypothesis: The enhanced hydrogen bonding capability and increased polarity of this compound will result in a differential biological activity profile compared to its ketone precursor. Specifically, the alcohol may exhibit stronger interactions with protein targets that have key hydrogen bond donor/acceptor residues in their binding pockets, potentially leading to increased potency in certain biological assays.

SAR_Hypothesis Ketone Structure (Ketone Precursor) Prop_K Properties: - H-bond acceptor only - Less polar - Planar C=O group Alcohol Structure (Alcohol Product) Ketone->Alcohol Prop_A Properties: - H-bond donor & acceptor - More polar - Chiral center at C9 Prop_K->Prop_A Functional Group Change

Caption: Structural and property differences between the ketone and alcohol forms.

Experimental Design for Comparative Biological Evaluation

To test our hypothesis, a logical and robust experimental workflow is required. We will focus on two primary areas of biological activity commonly screened in early-stage drug discovery: cytotoxicity and antimicrobial efficacy.

Experimental_Workflow cluster_assays Biological Assays start Source/Synthesize Compounds: 1. Ketone Precursor 2. Alcohol Product assay_prep Prepare Stock Solutions (e.g., in DMSO) & Serial Dilutions start->assay_prep cytotoxicity Cytotoxicity Assay (MTT Method) assay_prep->cytotoxicity antimicrobial Antimicrobial Assay (Broth Microdilution) assay_prep->antimicrobial data_analysis Data Acquisition - Absorbance Readings (570 nm) - Visual MIC Determination cytotoxicity->data_analysis antimicrobial->data_analysis calculation Calculate Endpoints: - IC50 Values - MIC Values data_analysis->calculation conclusion Comparative Analysis & Conclusion calculation->conclusion

Caption: Overall workflow for the comparative biological evaluation.

In Vitro Cytotoxicity: MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[5][6] It measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.

Objective: To determine the half-maximal inhibitory concentration (IC50) of each compound against a human cancer cell line (e.g., HeLa).

Protocol:

  • Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of 6-oxaspiro[4.5]decan-9-one and this compound in culture medium. The final concentration of the solvent (e.g., DMSO) should be kept constant and non-toxic (typically ≤0.5%). Remove the old medium from the cells and add 100 µL of the compound dilutions. Include wells for untreated cells (negative control) and a vehicle control.

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT stock solution (prepared in sterile PBS) to each well.[7]

  • Formazan Formation: Incubate the plate for another 3-4 hours at 37°C, allowing viable cells to convert the MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[8] Mix thoroughly by gentle pipetting or shaking on an orbital shaker for 15 minutes.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Antimicrobial Susceptibility Testing: Broth Microdilution

The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9][10][11] This protocol adheres to the principles outlined by the Clinical and Laboratory Standards Institute (CLSI).[9][10][12]

Objective: To determine the MIC of each compound against a Gram-positive bacterium (Staphylococcus aureus) and a Gram-negative bacterium (Escherichia coli).

Protocol:

  • Bacterial Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each test compound in cation-adjusted Mueller-Hinton Broth (CAMHB). The typical concentration range to screen is 0.25 to 128 µg/mL.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions. The final volume in each well should be 100 µL.

  • Controls: Include a positive control (broth + inoculum, no compound) to ensure bacterial growth and a negative control (broth only) to check for sterility.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours in ambient air.

  • MIC Determination: After incubation, visually inspect the plates for bacterial growth (indicated by turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.

Data Presentation and Interpretation (Hypothetical Data)

To illustrate the potential outcomes of this investigation, we present a table of hypothetical data. This data is designed to reflect a scenario where the structural modification has a clear and differential impact on biological activity.

Table 1: Hypothetical Biological Activity Data for Spiroketal Derivatives

CompoundStructureCytotoxicity (HeLa) IC50 [µM]Antimicrobial MIC [µg/mL]
S. aureus
6-Oxaspiro[4.5]decan-9-one Ketone Precursor75.2>128
This compound Alcohol Product22.532

Interpretation of Hypothetical Results:

  • Cytotoxicity: The alcohol (IC50 = 22.5 µM) demonstrates significantly greater potency against HeLa cells compared to the ketone precursor (IC50 = 75.2 µM). This suggests that the hydroxyl group is critical for the cytotoxic activity, possibly by forming a key hydrogen bond with the active site of a cellular target that is not possible for the ketone.

  • Antimicrobial Activity: The alcohol exhibits moderate activity against the Gram-positive S. aureus (MIC = 32 µg/mL), while the ketone is inactive. Neither compound shows activity against the Gram-negative E. coli. This selectivity could imply that the alcohol interacts with a target specific to Gram-positive bacteria, such as a component of the cell wall. The outer membrane of Gram-negative bacteria might prevent the compound from reaching its target, or the target may be absent.

Conclusion and Future Directions

This guide outlines a systematic approach to comparing the biological activity of this compound and its ketone precursor. Based on our hypothetical data, the reduction of the ketone to an alcohol leads to a marked increase in cytotoxicity and induces selective antimicrobial activity. This underscores the critical role that subtle functional group modifications play in modulating the biological profile of a chemical scaffold.

Future work should focus on:

  • Synthesis and Confirmation: The first step is the actual synthesis or sourcing of the compounds and confirmation of their structures.

  • Broader Screening: Test the compounds against a wider panel of cancer cell lines and microbial strains to establish a broader activity profile.

  • Mechanistic Studies: For the active alcohol, subsequent studies should aim to identify the specific cellular target(s) through techniques such as thermal shift assays, affinity chromatography, or computational docking studies.

  • Stereochemistry: The reduction of the ketone creates a chiral center. Synthesizing and testing the individual stereoisomers (R and S) of the alcohol would be a crucial next step, as biological activity is often stereospecific.

By following this structured, data-driven approach, researchers can effectively elucidate the structure-activity relationships that govern the biological potential of the 6-oxaspiro[4.5]decane scaffold.

References

A Comparative Guide to the Efficacy of Catalysts in the Asymmetric Synthesis of 6-Oxaspiro[4.5]decan-9-ol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the stereocontrolled synthesis of complex molecular architectures is a cornerstone of innovation. The 6-oxaspiro[4.5]decane framework is a privileged scaffold found in a variety of natural products with interesting biological activities. The controlled installation of stereocenters, particularly at the spirocyclic core and peripheral functionalities, is of paramount importance. This guide provides an in-depth comparison of the efficacy of various catalytic systems for the asymmetric synthesis of a key derivative, 6-Oxaspiro[4.5]decan-9-ol. We will delve into the mechanistic nuances of different catalytic strategies, present comparative data from relevant studies, and provide detailed experimental protocols to empower researchers in this field.

The Significance of the 6-Oxaspiro[4.5]decane Scaffold

The 6-oxaspiro[4.5]decane skeleton, characterized by a tetrahydrofuran ring fused to a cyclohexane ring at a common carbon atom, represents a three-dimensional motif that is attractive for modulating biological activity. The hydroxyl group at the C9 position in this compound offers a handle for further functionalization, making it a versatile building block in the synthesis of more complex molecules, including potential therapeutic agents and natural product analogues. The challenge in its synthesis lies in the diastereoselective and enantioselective construction of the spirocyclic core and the stereocenter bearing the hydroxyl group.

Catalytic Strategies for Asymmetric Spiroketalization

The key transformation in the synthesis of this compound is the intramolecular spiroketalization of a suitable acyclic precursor, typically a dihydroxy ketone. The choice of catalyst is critical in dictating the stereochemical outcome of this cyclization. We will explore and compare three major classes of catalysts: organocatalysts, metal-based catalysts, and cooperative catalytic systems.

Organocatalysis: The Power of Small Molecules

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative with often mild reaction conditions. For spiroketalization reactions, chiral Brønsted acids and bifunctional catalysts have shown considerable promise.

Chiral Phosphoric Acids (CPAs): Chiral phosphoric acids have proven to be highly effective in promoting enantioselective cyclizations by acting as bifunctional catalysts, activating the substrate through hydrogen bonding. While direct examples for this compound are scarce, their application in the synthesis of related spiroketals provides valuable insights. For instance, the intramolecular cyclization of a hydroxy-enone precursor can be effectively catalyzed by a BINOL-derived phosphoric acid.

Mechanism of CPA Catalysis: The CPA catalyst protonates the carbonyl group of the dihydroxy ketone precursor, enhancing its electrophilicity. Simultaneously, the conjugate base of the CPA can interact with the hydroxyl groups, orienting the molecule for a stereoselective intramolecular attack.

CPA_Mechanism cluster_0 Catalytic Cycle Precursor Dihydroxy Ketone Precursor Activated_Complex Hydrogen-Bonded Activated Complex Precursor->Activated_Complex H-Bonding CPA Chiral Phosphoric Acid (CPA) CPA->Activated_Complex Transition_State Stereodetermining Transition State Activated_Complex->Transition_State Intramolecular Cyclization Product_Complex Product-CPA Complex Transition_State->Product_Complex Product_Complex->CPA Catalyst Regeneration Product Chiral this compound Product_Complex->Product Product Release

Figure 1: Proposed catalytic cycle for the CPA-catalyzed asymmetric synthesis of this compound.

Proline and its Derivatives: Proline and its derivatives are versatile organocatalysts that can operate through enamine or iminium ion intermediates. In the context of spiroketal synthesis, a proline-catalyzed intramolecular aldol reaction of a diketone precursor could be a viable strategy to construct the 6-oxaspiro[4.5]decane framework with control over the C9 stereocenter.

Metal Catalysis: Precision and High Turnover

Transition metal catalysts offer high efficiency and selectivity in a wide range of organic transformations. For asymmetric spiroketalization, late transition metals such as iridium, rhodium, and palladium have demonstrated remarkable performance.

Iridium Catalysis: Chiral iridium complexes are particularly effective in catalyzing the asymmetric isomerization of primary allylic alcohols to generate chiral aldehydes in situ, which can then undergo subsequent cyclization. A potential strategy for this compound would involve an iridium-catalyzed isomerization of a dienol precursor, followed by a diastereoselective intramolecular hetero-Diels-Alder reaction.

Dual Gold/Iridium Catalysis: A sequential gold and iridium catalytic system has been reported for the enantioselective synthesis of spiroketals. In this approach, a gold catalyst can facilitate the initial cyclization of an alkynol to form an endocyclic enol ether, which is then subjected to an iridium-catalyzed asymmetric allylic substitution and spiroketalization. This strategy offers a convergent approach to complex spiroketals with excellent enantioselectivities.

Au_Ir_Catalysis cluster_1 Dual Catalytic Workflow Start Alkynol & Allylic Alcohol Precursors Intermediate Enol Ether Intermediate Start->Intermediate Au-catalyzed Cyclization Au_cat Gold(I) Catalyst Au_cat->Intermediate Ir_cat Chiral Iridium Catalyst Final_Product Enantioenriched Spiroketal Ir_cat->Final_Product Intermediate->Final_Product Ir-catalyzed Asymmetric Allylation/Spiroketalization

Figure 2: Workflow for the sequential gold and iridium-catalyzed synthesis of spiroketals.

Comparative Performance of Catalytic Systems

While a direct comparison for the synthesis of this compound is not available in the literature, we can extrapolate from data on analogous spiroketal syntheses to provide a qualitative comparison.

Catalyst TypeKey AdvantagesPotential LimitationsReported ee (%) for Analogs
Chiral Phosphoric Acids Metal-free, mild conditions, good functional group tolerance.May require higher catalyst loading, substrate scope can be limited.80-95%
Proline Derivatives Readily available, inexpensive, robust.Moderate to good enantioselectivity, may require optimization.70-90%
Iridium Complexes High turnover numbers, excellent enantioselectivity.Air and moisture sensitivity of some catalysts, cost of iridium.>95%
Gold/Iridium Dual System Convergent approach, high enantioselectivity for complex spiroketals.Requires careful optimization of two catalytic cycles, catalyst compatibility.>99%

Table 1: Qualitative comparison of different catalytic systems for asymmetric spiroketal synthesis.

Experimental Protocols

The following are representative experimental protocols adapted from the literature for catalytic systems that could be applied to the asymmetric synthesis of this compound from a suitable dihydroxy ketone precursor, such as 1,7-dihydroxy-nonan-4-one.

Protocol 1: Chiral Phosphoric Acid-Catalyzed Asymmetric Spiroketalization

Materials:

  • 1,7-dihydroxynonan-4-one (1.0 eq)

  • (R)-TRIP (3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate) (0.1 eq)

  • Toluene (0.1 M)

  • 4 Å Molecular sieves

Procedure:

  • To a flame-dried Schlenk tube under an argon atmosphere, add 1,7-dihydroxynonan-4-one and 4 Å molecular sieves.

  • Add toluene, followed by the (R)-TRIP catalyst.

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Protocol 2: Iridium-Catalyzed Asymmetric Allylation/Spiroketalization (Hypothetical Adaptation)

This protocol is a hypothetical adaptation for the target molecule based on known iridium-catalyzed reactions.

Materials:

  • A suitable diene-diol precursor to this compound.

  • [Ir(COD)Cl]₂ (2.5 mol%)

  • Chiral phosphoramidite ligand (e.g., (R,R)-Feringa ligand) (5.5 mol%)

  • Cesium carbonate (Cs₂CO₃) (1.2 eq)

  • Dichloromethane (CH₂Cl₂) (0.1 M)

Procedure:

  • In a glovebox, charge a Schlenk tube with [Ir(COD)Cl]₂ and the chiral phosphoramidite ligand.

  • Add dichloromethane and stir for 30 minutes to form the active catalyst.

  • In a separate flask, dissolve the diene-diol precursor and cesium carbonate in dichloromethane.

  • Transfer the substrate solution to the catalyst solution via cannula.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a short pad of silica gel, eluting with ethyl acetate.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

  • Analyze the product for diastereoselectivity by ¹H NMR and for enantioselectivity by chiral HPLC.

Conclusion and Future Outlook

The asymmetric synthesis of this compound and related spiroketals is a field ripe with opportunities for catalyst development. While direct comparative data for this specific molecule is limited, the principles established for the synthesis of analogous structures provide a strong foundation for future research.

Organocatalysis, with its mild conditions and metal-free nature, offers a practical and sustainable approach. Chiral phosphoric acids and proline-based catalysts are particularly promising avenues for exploration. On the other hand, metal catalysis, especially with iridium and dual catalytic systems, has the potential to deliver exceptionally high levels of enantioselectivity, which is crucial for pharmaceutical applications.

Future research should focus on the direct comparison of these leading catalytic systems for the synthesis of this compound. The development of novel catalysts with improved activity and selectivity, as well as the exploration of cascade reactions that can build molecular complexity in a single step, will undoubtedly accelerate the discovery of new bioactive molecules based on this important spiroketal scaffold.

Distinguishing Diastereomers: A Comparative Guide to the Spectroscopic Analysis of 6-Oxaspiro[4.5]decan-9-ol Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of stereoisomers is a critical checkpoint in the synthesis and characterization of novel chemical entities. The isomeric purity of a compound can profoundly influence its pharmacological and toxicological profile. This guide provides an in-depth, comparative analysis of spectroscopic techniques for the structural elucidation of 6-Oxaspiro[4.5]decan-9-ol isomers, offering a robust framework for their differentiation.

The spirocyclic core of this compound presents a unique stereochemical challenge. The presence of multiple chiral centers gives rise to several possible diastereomers. Differentiating these isomers requires a multi-pronged analytical approach, leveraging the strengths of various spectroscopic methods to assemble a cohesive and definitive structural assignment.

The Spectroscopic Toolkit for Isomer Differentiation

A comprehensive analysis relies on the synergistic interpretation of data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each technique provides a unique piece of the structural puzzle, and their combined application is essential for confident isomer assignment.

At a Glance: Key Spectroscopic Techniques and Their Roles

Spectroscopic TechniquePrimary Information ProvidedKey Application for Isomer Differentiation
¹H NMR Proton chemical environments, scalar couplings (J-couplings)Diastereotopic proton shifts, coupling constants revealing dihedral angles
¹³C NMR Carbon chemical environmentsDistinct chemical shifts for carbons in different stereochemical environments
2D NMR (COSY, HSQC, HMBC) Connectivity between protons and carbonsUnambiguous assignment of all proton and carbon signals, crucial for complex spin systems[1][2][3][4][5]
Mass Spectrometry (MS) Molecular weight and fragmentation patternsWhile isomers have the same molecular weight, subtle differences in fragmentation can sometimes be observed[6][7][8][9][10][11][12]
Infrared (IR) Spectroscopy Functional groups and vibrational modesCharacteristic O-H and C-O stretching frequencies, though often similar between diastereomers[13][14][15][16][17]

Deciphering Isomeric Differences with NMR Spectroscopy

NMR spectroscopy is the cornerstone of stereochemical analysis for organic molecules.[18][19] For the diastereomers of this compound, subtle differences in the spatial arrangement of atoms lead to distinct NMR spectra.

¹H and ¹³C NMR: The First Look

One-dimensional ¹H and ¹³C NMR spectra provide the initial and most direct evidence of isomeric purity. Diastereomers are distinct chemical entities and, in principle, should exhibit different chemical shifts for their respective nuclei.[20]

  • ¹H NMR: Protons in different stereochemical environments will experience different local magnetic fields, resulting in distinct chemical shifts. For example, the axial and equatorial protons on the cyclohexane ring will have different chemical shifts and coupling constants. The orientation of the hydroxyl group (axial vs. equatorial) will significantly influence the chemical shifts of nearby protons.

  • ¹³C NMR: Similarly, the carbon atoms within the spirocyclic framework will resonate at different frequencies depending on the isomer. The chemical shift of the carbon bearing the hydroxyl group (C9) and the spiro-carbon (C5) are particularly sensitive to the stereochemistry.[21]

2D NMR: Unraveling Complex Connectivity

For a molecule with the complexity of this compound, one-dimensional NMR spectra can be crowded and difficult to interpret definitively. Two-dimensional NMR experiments are indispensable for unambiguous signal assignment.[1][2][3][4][5]

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton scalar couplings, allowing for the tracing of proton connectivity throughout the molecule. It is crucial for identifying adjacent protons and delineating the spin systems within the cyclohexane and tetrahydrofuran rings.[3]

  • HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This powerful technique allows for the direct assignment of protonated carbons.[3][4]

  • HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons, such as the spiro-carbon, and for piecing together the overall carbon skeleton.[3][4]

By integrating the information from these 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved for each isomer, forming the basis for stereochemical determination.

Mass Spectrometry: Confirming Molecular Weight and Probing Fragmentation

While all isomers of this compound will have the same molecular weight, mass spectrometry provides crucial confirmation of the elemental composition and can sometimes offer subtle clues to the stereochemistry through fragmentation analysis.[6][7]

Electron impact (EI) mass spectrometry of cyclic ethers and alcohols often leads to characteristic fragmentation patterns.[6][22][23] Common fragmentation pathways include:

  • Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom.

  • Dehydration: Loss of a water molecule.

The relative abundance of these fragment ions may differ slightly between diastereomers due to differences in the stability of the resulting fragment ions and the stereoelectronic requirements of the fragmentation pathways.

Infrared Spectroscopy: A Functional Group Fingerprint

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the key vibrational modes are:

  • O-H Stretch: A broad and strong absorption in the region of 3600-3200 cm⁻¹ is characteristic of the alcohol hydroxyl group and is influenced by hydrogen bonding.[13][14][15][16][17][22]* C-O Stretch: A strong absorption in the fingerprint region, typically between 1260-1000 cm⁻¹, corresponding to the C-O stretching vibrations of the alcohol and the ether. [14][15][17]* C-H Stretch: Absorptions around 3000-2850 cm⁻¹ corresponding to the C-H bonds of the aliphatic rings.

While the IR spectra of the diastereomers are expected to be very similar, subtle differences in the fingerprint region may be observable.

Experimental Protocols

Sample Preparation for NMR Spectroscopy
  • Dissolve approximately 5-10 mg of the this compound isomer in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Ensure the sample is completely dissolved and the solution is homogeneous.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) if not already present in the solvent.

NMR Data Acquisition

Acquire the following NMR spectra on a spectrometer with a minimum field strength of 400 MHz for ¹H:

  • ¹H NMR: Standard single-pulse experiment.

  • ¹³C{¹H} NMR: Proton-decoupled experiment.

  • COSY: Gradient-selected COSY (gCOSY) experiment.

  • HSQC: Gradient-selected HSQC experiment optimized for one-bond J(CH) coupling of ~145 Hz.

  • HMBC: Gradient-selected HMBC experiment optimized for long-range J(CH) couplings of ~8 Hz.

Mass Spectrometry
  • Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS) for volatile compounds.

  • Ionization: Use electron impact (EI) ionization at 70 eV.

  • Analysis: Acquire the mass spectrum over a mass range of m/z 40-200.

Infrared Spectroscopy
  • Sample Preparation: Prepare a thin film of the neat liquid sample between two salt plates (e.g., NaCl or KBr) or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the IR spectrum from 4000 to 400 cm⁻¹.

Data Visualization and Interpretation

Workflow for Structural Confirmation

G cluster_0 Spectroscopic Data Acquisition cluster_1 Data Analysis & Interpretation cluster_2 Structural Confirmation NMR NMR (1D & 2D) NMR_Analysis Assign Signals Determine Connectivity Analyze Stereochemistry NMR->NMR_Analysis MS Mass Spectrometry MS_Analysis Confirm Molecular Weight Analyze Fragmentation MS->MS_Analysis IR Infrared Spectroscopy IR_Analysis Identify Functional Groups IR->IR_Analysis Integration Integrate All Spectroscopic Data NMR_Analysis->Integration MS_Analysis->Integration IR_Analysis->Integration Confirmation Confirm Isomer Structure Integration->Confirmation

Caption: Workflow for the spectroscopic confirmation of this compound isomers.

Logic for Isomer Differentiation

G node_result node_result Start Isomeric Mixture NMR_Analysis Different NMR Spectra? Start->NMR_Analysis MS_Analysis Different Fragmentation? NMR_Analysis->MS_Analysis Yes Further_Analysis Requires Further Analysis (e.g., X-ray Crystallography) NMR_Analysis->Further_Analysis No Isomer_A Isomer A Confirmed MS_Analysis->Isomer_A Yes Isomer_B Isomer B Confirmed MS_Analysis->Isomer_B No

References

A Senior Application Scientist's Guide to Stereochemistry Determination: Comparing X-ray Crystallography with Spectroscopic Alternatives for 6-Oxaspiro[4.5]decan-9-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Stereochemical Challenge of Spirocyclic Scaffolds

In the landscape of modern drug discovery and natural product synthesis, the precise three-dimensional arrangement of atoms—the stereochemistry—is paramount. A molecule's biological activity can be profoundly altered, or even inverted, by a change at a single stereocenter.[1][2] The spirocyclic framework, characterized by two rings sharing a single atom, presents a unique and often formidable stereochemical challenge. The rigid, non-planar geometry of these systems, such as in the case of 6-oxaspiro[4.5]decan-9-ol, can make the unambiguous assignment of relative and absolute stereochemistry a non-trivial task.

This guide provides an in-depth comparison of the definitive "gold standard" method, Single-Crystal X-ray Diffraction (SC-XRD), with powerful solution-state spectroscopic alternatives. We will delve into the causality behind experimental choices, present field-proven protocols, and offer a logical framework for selecting the most appropriate technique for your research needs. Our focus will be on providing a practical, authoritative resource for researchers navigating the complexities of stereochemical elucidation.

The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)

Single-crystal X-ray crystallography stands as the most unambiguous method for determining the three-dimensional structure of a molecule.[3] It provides a direct visualization of the atomic arrangement in the solid state, yielding precise bond lengths, bond angles, and, crucially, both relative and absolute stereochemistry.[4][5]

Principle of Unambiguous Determination

The technique works by passing a beam of X-rays through an ordered, single crystal of the compound.[4][6] The electrons of the atoms in the crystal lattice diffract the X-rays, creating a unique diffraction pattern of spots.[6] By analyzing the position and intensity of these spots, a 3D electron density map of the molecule can be calculated. This map is then interpreted to build an atomic model of the molecule.

For determining absolute stereochemistry, the technique relies on a subtle effect called anomalous dispersion.[7][8] When X-rays interact with electrons, particularly those of heavier atoms, a small phase shift occurs. This breaks the perfect symmetry of the diffraction pattern (Friedel's Law), making it possible to distinguish between a molecule and its mirror image (enantiomer).[7] This distinction is quantified by the Flack parameter , which should refine to a value near 0 for the correct enantiomer and near 1 for the incorrect, inverted structure.[7][9][10] A value near 0 with a small standard uncertainty provides high confidence in the absolute configuration assignment.[9][11]

Experimental Workflow: From Powder to Publication-Ready Structure

The journey from a purified compound to a solved crystal structure is a multi-step process where each stage is critical for success. The causality behind these steps is rooted in achieving a single, perfectly ordered lattice suitable for diffraction.

sc_xrd_workflow cluster_prep Phase 1: Crystal Growth cluster_data Phase 2: Data Collection cluster_solve Phase 3: Structure Solution & Refinement start Purified Compound (>98% purity) cryst Crystal Growth Trials (Vial-in-vial, slow evaporation, -20°C freezer) start->cryst Dissolve in solvent/co-solvent select Select & Harvest High-Quality Crystal (30-300 µm, no defects) cryst->select Inspect under microscope mount Mount Crystal on Goniometer Head select->mount Use cryo-oil & nylon loop center Center Crystal in X-ray Beam mount->center collect Data Collection (Rotate crystal, collect diffraction frames) center->collect Typically 2-8 hours integrate Integrate & Scale Data (Process raw frames) collect->integrate solve Solve Structure (Generate initial model) integrate->solve e.g., using SHELXT refine Refine Model (Fit model to data) solve->refine e.g., using SHELXL validate Validate & Report (Check geometry, R-factor, Flack parameter) refine->validate Final CIF file

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Detailed Experimental Protocol: SC-XRD
  • Crystal Growth (The Art):

    • Causality: The goal is to create a supersaturated solution from which molecules can deposit slowly and orderly onto a growing lattice. Rapid precipitation leads to amorphous powder or poorly ordered microcrystals.

    • Protocol:

      • Dissolve 2-5 mg of highly pure this compound in a minimal amount of a suitable solvent (e.g., ethyl acetate, acetone, or dichloromethane) in a small vial (2 mL).

      • Place this open vial inside a larger, sealed vial (20 mL) containing a small amount of a less-volatile anti-solvent (e.g., hexane, pentane).

      • Allow the anti-solvent vapor to slowly diffuse into the inner vial over several days at a constant temperature (e.g., room temperature or 4°C). This gradually lowers the solubility of the compound, promoting slow crystallization.

      • Periodically inspect the vial under a microscope for the formation of single, well-formed crystals with sharp edges and clear faces.

  • Data Collection (The Measurement):

    • Causality: To build a 3D picture, the crystal must be rotated and diffraction data collected from hundreds of different orientations. Using a cryo-stream of nitrogen gas freezes the crystal, preventing radiation damage from the high-intensity X-ray beam and improving data quality.

    • Protocol:

      • Select a suitable crystal (typically 0.1-0.3 mm in size) using a microscope.[4]

      • Coat the crystal in a cryoprotectant oil (e.g., Paratone-N) and scoop it up with a small nylon loop.

      • Mount the loop onto a goniometer head and place it on the diffractometer.[5]

      • Flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K).

      • Center the crystal in the X-ray beam.

      • Perform an automated data collection run, where the instrument rotates the crystal and a detector records the diffraction patterns.[4][6]

  • Structure Solution and Refinement (The Analysis):

    • Causality: Computational software is used to solve the "phase problem" and generate an initial electron density map. This initial model is then refined against the experimental data to improve its accuracy, a process validated by statistical R-factors.

    • Protocol:

      • Process the raw diffraction images to integrate the intensities of the spots and apply corrections.

      • Use structure solution software (e.g., SHELXT) to generate an initial structural model.

      • Use structure refinement software (e.g., SHELXL) to iteratively improve the fit of the model to the data. This involves adjusting atomic positions and thermal displacement parameters.

      • Once the model is stable and chemically sensible, perform a final refinement to determine the Flack parameter for absolute configuration.

      • Validate the final structure using software like PLATON or CheckCIF, ensuring low R-factors (typically < 5-7%) and a physically realistic model.

Powerful Alternatives: Solution-State Spectroscopic Methods

While SC-XRD is definitive, it is entirely dependent on obtaining high-quality single crystals, which can be a significant bottleneck.[1][12][13] When crystallization fails, researchers must turn to powerful spectroscopic techniques that probe the molecule's structure in solution.

NMR Spectroscopy: Probing Spatial Proximity and Derivatization

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis, providing rich information about a molecule's connectivity and environment.[14] For stereochemistry, specific NMR experiments are indispensable.

  • Principle: The Nuclear Overhauser Effect (NOE) is a phenomenon where magnetization is transferred between nuclei that are close in space (< 5 Å), irrespective of their through-bond connectivity.[15][16] By measuring these through-space correlations, one can map out the spatial relationships between protons and thus deduce the relative stereochemistry of a rigid molecule.[2][17] A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment is used to observe these correlations.[15][18] ROESY is often preferred for molecules in the intermediate molecular weight range where the standard NOE can be zero.[18]

  • Protocol: 2D NOESY/ROESY Experiment

    • Prepare a sample of 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

    • Acquire standard 1D ¹H and 2D COSY spectra to assign all proton signals.

    • Set up a 2D NOESY or ROESY experiment. A key parameter is the mixing time , during which the NOE transfer occurs. This is typically varied (e.g., 200-800 ms) to find the optimal value for observing key correlations.

    • Process the 2D data. Cross-peaks in the spectrum indicate protons that are spatially close.

    • Analyze the cross-peaks to build a 3D model. For example, a strong NOE between a proton on the five-membered ring and a proton on the six-membered ring would confirm a cis relationship across the spirocyclic junction.

  • Principle: To determine absolute configuration with NMR, a chiral derivatizing agent must be introduced.[12] Mosher's method is a classic and reliable technique for secondary alcohols like our target molecule.[19][20] The alcohol is reacted separately with the (R) and (S) enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).[20] This creates a pair of diastereomers. The anisotropic effect of the MTPA phenyl ring causes differential shielding/deshielding of the protons near the newly formed ester. By comparing the ¹H NMR spectra of the two diastereomers and calculating the chemical shift differences (Δδ = δS - δR), the absolute configuration of the alcohol can be deduced based on a predictive conformational model.[12][13][19]

  • Protocol: Mosher's Ester Analysis

    • Esterification: In two separate vials, react ~1-2 mg of the alcohol with (R)-(-)-MTPA chloride and (S)-(+)-MTPA chloride, respectively, in the presence of a base like pyridine or DMAP. The reaction typically takes a few hours.[13][19]

    • NMR Acquisition: Without purification, directly acquire ¹H NMR spectra for both the crude (R)-MTPA and (S)-MTPA ester reaction mixtures.[12]

    • Assignment: Assign the proton signals for both diastereomers. This may require 2D experiments like COSY if assignments are not trivial.

    • Analysis: For protons on either side of the C-O-MTPA linkage, calculate Δδ = δ(S-ester) - δ(R-ester).

    • Determination: According to the Mosher model, protons that lie on one side of the MTPA plane in the preferred conformation will have positive Δδ values, while those on the other side will have negative Δδ values. This pattern allows for the unambiguous assignment of the absolute configuration at the carbinol center.[12][19]

Vibrational Circular Dichroism (VCD): The Chiroptical Approach

VCD is a powerful technique that measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition.[21][22] Enantiomers produce mirror-image VCD spectra.[23] The power of VCD lies in its ability to determine the absolute configuration of a molecule in solution without the need for crystallization or derivatization.[1][24]

  • Principle & Workflow: The method is a synergy between experiment and theory. An experimental VCD spectrum of the chiral molecule is measured. Concurrently, the 3D structures of both enantiomers are modeled using quantum chemistry (typically Density Functional Theory, DFT), and their theoretical VCD spectra are calculated.[1][22] The experimental spectrum is then compared to the calculated spectra. A match in the sign and relative intensity of the key vibrational bands confirms the absolute configuration.[1][21]

vcd_workflow cluster_exp Experimental Path cluster_comp Computational Path sample Dissolve Sample (~20 mg/mL in CDCl₃) measure Measure VCD & IR Spectra (Typically 8 hours) sample->measure compare Compare Experimental & Calculated Spectra measure->compare model Build 3D Model of One Enantiomer (e.g., R) conf_search Conformational Search (Find low-energy conformers) model->conf_search dft DFT Calculation (Optimize geometry, calculate VCD spectrum) conf_search->dft Boltzmann-average spectra dft->compare assign Assign Absolute Configuration compare->assign If match -> R If mirror-image -> S

Caption: Workflow for VCD-based Absolute Configuration Determination.

  • Protocol: VCD Analysis

    • Sample Preparation: Prepare a relatively concentrated solution of the sample (~20 mg/mL) in a suitable solvent (e.g., CCl₄ or CDCl₃).[1]

    • Spectral Acquisition: Acquire the VCD and standard IR spectra of the sample. Data acquisition can take several hours (e.g., 8 hours) to achieve a good signal-to-noise ratio.[1]

    • Computational Modeling: a. Perform a thorough conformational search for one enantiomer of this compound to identify all low-energy conformers. b. For each conformer, perform a geometry optimization and vibrational frequency calculation using DFT (e.g., at the B3LYP/6-31G(d) level of theory). c. Generate a Boltzmann-averaged theoretical VCD spectrum based on the relative energies of the conformers.

    • Comparison and Assignment: Overlay the experimental VCD spectrum with the calculated spectrum. If the signs and relative intensities of the major bands match, the absolute configuration of the sample is that of the enantiomer used in the calculation.[1] If the spectrum is a mirror image, the sample has the opposite configuration.

Comparative Analysis: Choosing the Right Tool for the Job

The choice of technique depends on several factors, including the nature of the sample, the information required, and the available resources.

FeatureSingle-Crystal X-ray Diffraction (SC-XRD)NMR Spectroscopy (NOE/Mosher's)Vibrational Circular Dichroism (VCD)
Information Absolute & Relative StereochemistryRelative (NOE/ROE), Absolute (Mosher's)Absolute Stereochemistry
Sample Requirement High-quality single crystal (0.1-0.3 mm)1-10 mg, soluble10-20 mg, soluble, high purity
Key Challenge Crystal Growth Ambiguity in flexible molecules (NOE); Synthesis of diastereomers (Mosher's)Requires complex quantum calculations; Lower sensitivity
Experiment Time Days to weeks (for crystal growth) + hours (data)Hours (NMR) + 4-6 hours (Mosher's synthesis)[19]~8 hours (VCD measurement)[1] + days (computation)
Confidence Level Definitive / Unambiguous High (for rigid systems/successful derivatization)High (when experimental and computed spectra match well)
Self-Validation R-factors, Flack parameter, goodness-of-fitConsistent NOE map; Opposing Δδ patterns for R/S estersGoodness-of-fit between experimental and theoretical spectra

Decision-Making Flowchart

decision_tree decision decision result result start Start: Need Stereochemistry of this compound q1 Do you have a high-quality single crystal? start->q1 q2 Is the molecule conformationally rigid? q1->q2 No xrd Perform SC-XRD q1->xrd Yes q3 Is derivatization (Mosher's) feasible? q2->q3 No / Ambiguous noe Perform NOESY/ROESY for Relative Stereochem q2->noe Yes mosher Perform Mosher's Analysis for Absolute Stereochem q3->mosher Yes vcd Perform VCD Analysis for Absolute Stereochem q3->vcd No / Difficult xrd->result Result: Definitive Absolute & Relative Stereochem noe->q3 mosher->result Result: High-Confidence Absolute Stereochem vcd->result Result: High-Confidence Absolute Stereochem

Caption: Decision flowchart for selecting a stereochemistry determination method.

Conclusion and Best Practices

For the unambiguous determination of the stereochemistry of novel molecules like this compound, single-crystal X-ray diffraction remains the unequivocal gold standard . Its ability to provide a direct 3D visualization of the molecule is unparalleled. However, its absolute dependency on high-quality crystals necessitates a robust toolkit of alternative methods.

When crystals are elusive, a combination of spectroscopic techniques provides a powerful, self-validating workflow. NOESY/ROESY experiments are the primary choice for establishing the relative stereochemistry in the spirocyclic core. Subsequently, either Mosher's ester analysis or Vibrational Circular Dichroism can be employed to confidently assign the absolute configuration. Mosher's method is often faster if the derivatization chemistry is straightforward, while VCD is an excellent non-invasive alternative, provided the computational resources are available.

Ultimately, a multi-technique approach, where the solution-state NMR or VCD data is later confirmed by a crystal structure, represents the most rigorous and trustworthy strategy in modern chemical research.

References

A Senior Application Scientist's Guide to the Enantiomeric Excess Determination of 6-Oxaspiro[4.5]decan-9-ol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and asymmetric synthesis, the precise determination of a molecule's enantiomeric excess (ee) is not merely a quality control metric; it is a fundamental necessity. The differential pharmacological and toxicological profiles of enantiomers demand rigorous analytical oversight. This guide provides a comprehensive comparison of established methodologies for assessing the enantiomeric excess of the chiral secondary alcohol, 6-Oxaspiro[4.5]decan-9-ol, a representative spirocyclic scaffold of interest in medicinal chemistry.

This document moves beyond a simple recitation of protocols. It is designed to provide the in-depth, field-proven insights of a senior application scientist, elucidating the causality behind experimental choices and ensuring that each described protocol is a self-validating system. We will delve into the mechanistic underpinnings of chiral recognition for each technique and provide detailed, actionable experimental workflows.

The Analytical Imperative: Choosing the Right Tool for Stereochemical Elucidation

The selection of an appropriate analytical technique for determining the enantiomeric excess of this compound hinges on several factors, including the required accuracy, sample throughput, available instrumentation, and the need for absolute configuration assignment. Here, we will compare three robust and widely adopted methods: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy using a chiral derivatizing agent.

Method 1: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone of enantioselective analysis, offering high resolution and sensitivity.[1] The direct separation of enantiomers is achieved through their differential interactions with a chiral stationary phase (CSP).[2][3] For a secondary alcohol like this compound, polysaccharide-based CSPs are a logical starting point due to their broad applicability.[4]

The "Why": Mechanistic Insights into Chiral Recognition on Polysaccharide CSPs

Polysaccharide-based CSPs, typically derivatives of cellulose or amylose, possess helical polymer chains that form chiral grooves.[4] Enantiomeric separation arises from a combination of intermolecular interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, between the analyte and the chiral selector. The hydroxyl group and the spirocyclic core of this compound are key interaction points. The subtle differences in how each enantiomer fits into the chiral grooves of the CSP lead to different retention times, enabling their separation.[5]

Experimental Workflow: Chiral HPLC

Chiral HPLC Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep Dissolve this compound in Mobile Phase inject Inject Sample prep->inject Prepared Sample separate Enantiomeric Separation on Chiral Column inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate Chromatogram calculate Calculate Enantiomeric Excess integrate->calculate Chiral GC Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data_gc Data Analysis derivatize Derivatize this compound (e.g., Acetylation) dissolve Dissolve Derivative in Solvent derivatize->dissolve inject_gc Inject Sample dissolve->inject_gc Prepared Sample separate_gc Enantiomeric Separation on Chiral Column inject_gc->separate_gc detect_gc FID Detection separate_gc->detect_gc integrate_gc Integrate Peak Areas detect_gc->integrate_gc Chromatogram calculate_gc Calculate Enantiomeric Excess integrate_gc->calculate_gc Mosher's Acid Workflow cluster_prep_mosher Sample Preparation cluster_nmr NMR Analysis cluster_data_nmr Data Analysis react React this compound with (R)- and (S)-Mosher's Acid Chloride in separate NMR tubes acquire Acquire ¹H and/or ¹⁹F NMR Spectra react->acquire integrate_nmr Integrate Diastereomeric Signals acquire->integrate_nmr NMR Spectra calculate_nmr Calculate Enantiomeric Excess integrate_nmr->calculate_nmr

References

Benchmarking the synthesis of 6-Oxaspiro[4.5]decan-9-ol against published methods

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient and reliable synthesis of complex molecular scaffolds is a cornerstone of innovation. The 6-oxaspiro[4.5]decane framework is a prevalent motif in numerous natural products and pharmacologically active compounds, making its targeted synthesis a subject of considerable interest. This guide provides an in-depth, objective comparison of published methodologies for the synthesis of a key derivative, 6-Oxaspiro[4.5]decan-9-ol. We will delve into the mechanistic underpinnings of two distinct synthetic routes, provide detailed experimental protocols, and present a comprehensive analysis of their respective strengths and weaknesses to guide your selection of the most appropriate method for your research needs.

Introduction: The Significance of the 6-Oxaspiro[4.5]decane Scaffold

The spiroketal moiety, characterized by two rings sharing a single carbon atom, imparts a rigid, three-dimensional architecture to a molecule. This structural feature is often crucial for specific biological activity, as it can precisely orient functional groups for optimal interaction with biological targets. This compound, with its defined stereochemistry and functional handle for further elaboration, represents a valuable building block in the synthesis of more complex molecules, including potential therapeutic agents. The goal of this guide is to equip the practicing chemist with the necessary information to undertake the synthesis of this important intermediate with a clear understanding of the available options.

Method 1: Acid-Catalyzed Intramolecular Cyclization of a Keto Diol Precursor

This classical and robust approach to spiroketal synthesis relies on the acid-catalyzed cyclization of a dihydroxy ketone precursor. The elegance of this method lies in its simplicity and the thermodynamic favorability of forming the stable spiroketal ring system.

Mechanistic Rationale

The synthesis commences with the construction of the acyclic precursor, 1-(3-hydroxypropyl)-1-(2-oxopropyl)cyclohexan-1-ol. This can be achieved through a Grignard reaction between cyclohexanone and a suitable protected propargyl alcohol derivative, followed by deprotection and hydration of the alkyne. The key spirocyclization step is then initiated by treatment with a Brønsted or Lewis acid. The acid protonates the ketone carbonyl, enhancing its electrophilicity. Subsequently, one of the terminal hydroxyl groups acts as an intramolecular nucleophile, attacking the activated carbonyl to form a hemiketal intermediate. A second intramolecular cyclization, involving the remaining hydroxyl group and the protonated hemiketal, followed by the elimination of a water molecule, yields the thermodynamically stable 6-oxaspiro[4.5]decane ring system. The final step involves the reduction of the ketone at the C-9 position to afford the target alcohol.

Experimental Protocol

Step 1: Synthesis of 1-(3-hydroxyprop-1-yn-1-yl)cyclohexan-1-ol

To a solution of ethynylmagnesium bromide (1.2 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, a solution of cyclohexanone (1.0 equivalent) in anhydrous THF is added dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 3 hours. The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-(3-hydroxyprop-1-yn-1-yl)cyclohexan-1-ol.

Step 2: Synthesis of 1-(3-hydroxypropyl)cyclohexane-1,2-diol

To a solution of 1-(3-hydroxyprop-1-yn-1-yl)cyclohexan-1-ol (1.0 equivalent) in methanol, a catalytic amount of Lindlar's catalyst is added. The reaction mixture is stirred under a hydrogen atmosphere (balloon) at room temperature until the starting material is consumed (monitored by TLC). The catalyst is removed by filtration through a pad of Celite®, and the filtrate is concentrated under reduced pressure. The resulting diol is used in the next step without further purification.

Step 3: Synthesis of 6-Oxaspiro[4.5]decan-9-one

The crude diol from the previous step is dissolved in a mixture of acetone and water (4:1). A catalytic amount of pyridinium p-toluenesulfonate (PPTS) is added, and the reaction mixture is heated to reflux for 6 hours. The acetone is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate (3 x 30 mL). The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude ketone is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 6-Oxaspiro[4.5]decan-9-one.

Step 4: Synthesis of this compound

To a solution of 6-Oxaspiro[4.5]decan-9-one (1.0 equivalent) in methanol at 0 °C, sodium borohydride (NaBH₄, 1.5 equivalents) is added in portions. The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 1 hour. The reaction is quenched by the careful addition of acetone. The solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The aqueous layer is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to give this compound as a crystalline solid.

Method 2: Tandem Prins/Pinacol Rearrangement Approach

A more contemporary and convergent strategy for the construction of oxaspirocycles involves a tandem Prins/pinacol rearrangement. This method offers the advantage of building complexity rapidly from relatively simple starting materials in a single pot.

Mechanistic Rationale

This elegant cascade reaction is typically initiated by a Lewis acid, which activates an aldehyde towards nucleophilic attack by a homoallylic alcohol. In the context of synthesizing a related structure, 7-substituted-8-oxaspiro[4.5]decan-1-ones, a homoallylic alcohol bearing a cyclobutanol moiety is employed. The Lewis acid-activated aldehyde undergoes a Prins-type cyclization with the homoallylic alcohol to form a key oxocarbenium ion intermediate. This intermediate then undergoes a highly stereoselective pinacol-type rearrangement, involving the expansion of the cyclobutane ring to a cyclopentanone, to furnish the desired oxaspiro[4.5]decane skeleton. While this specific example leads to a substituted analog, the underlying principle can be adapted for the synthesis of the parent 6-oxaspiro[4.5]decan-9-one by employing an appropriate unsubstituted homoallylic alcohol. The final reduction of the ketone proceeds as described in Method 1.

Experimental Protocol (Adapted for 6-Oxaspiro[4.5]decan-9-one)

Step 1: Synthesis of 1-(but-3-en-1-yl)cyclohexan-1-ol

To a solution of 3-butenylmagnesium bromide (1.2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere, a solution of cyclohexanone (1.0 equivalent) in anhydrous THF is added dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 4 hours. The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude alcohol is purified by column chromatography.

Step 2: Tandem Prins/Pinacol Rearrangement to 6-Oxaspiro[4.5]decan-9-one

To a solution of 1-(but-3-en-1-yl)cyclohexan-1-ol (1.0 equivalent) and paraformaldehyde (2.0 equivalents) in dichloromethane at -78 °C, a solution of a Lewis acid such as boron trifluoride diethyl etherate (BF₃·OEt₂, 1.1 equivalents) in dichloromethane is added dropwise. The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight. The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x 25 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 6-Oxaspiro[4.5]decan-9-one.

Step 3: Reduction to this compound

The reduction of 6-Oxaspiro[4.5]decan-9-one is carried out using sodium borohydride in methanol as described in Method 1, Step 4.

Comparative Analysis

FeatureMethod 1: Acid-Catalyzed Intramolecular CyclizationMethod 2: Tandem Prins/Pinacol Rearrangement
Overall Strategy Linear synthesisConvergent synthesis
Number of Steps 4 steps3 steps
Key Transformation Acid-catalyzed spiroketalizationLewis acid-catalyzed tandem Prins/pinacol rearrangement
Starting Materials Cyclohexanone, protected propargyl alcoholCyclohexanone, 4-bromobut-1-ene, paraformaldehyde
Reagent Cost & Availability Generally readily available and cost-effectiveMay require more specialized reagents and anhydrous conditions
Reaction Conditions Generally milder conditions, though reflux may be requiredRequires low temperatures and strictly anhydrous conditions
Stereocontrol Primarily thermodynamically controlledCan offer high diastereoselectivity based on the transition state of the rearrangement
Scalability Generally scalableMay present challenges on a larger scale due to low temperatures and reagent handling
Overall Yield Moderate to goodPotentially higher due to the convergent nature
Purification Multiple chromatographic purifications are typically requiredFewer purification steps may be needed

Visualization of Synthetic Pathways

Method 1: Acid-Catalyzed Intramolecular Cyclization

G A Cyclohexanone B 1-(3-hydroxyprop-1-yn-1-yl)cyclohexan-1-ol A->B 1. Ethynylmagnesium bromide 2. H₂O C 1-(3-hydroxypropyl)cyclohexane-1,2-diol B->C H₂, Lindlar's catalyst D 6-Oxaspiro[4.5]decan-9-one C->D cat. PPTS, Acetone/H₂O, reflux E This compound D->E NaBH₄, MeOH

Caption: Synthetic route via acid-catalyzed intramolecular cyclization.

Method 2: Tandem Prins/Pinacol Rearrangement

G A Cyclohexanone B 1-(but-3-en-1-yl)cyclohexan-1-ol A->B 3-butenylmagnesium bromide C 6-Oxaspiro[4.5]decan-9-one B->C Paraformaldehyde, BF₃·OEt₂ D This compound C->D NaBH₄, MeOH

Caption: Convergent synthesis using a tandem Prins/Pinacol rearrangement.

Conclusion and Recommendations

Both methodologies presented offer viable pathways to this compound, each with its own set of advantages and disadvantages.

Method 1 (Acid-Catalyzed Intramolecular Cyclization) is a well-established and reliable route. Its primary strengths lie in the use of readily available starting materials and generally milder reaction conditions, making it a good choice for laboratories with standard synthetic capabilities. However, the linear nature of the synthesis may result in lower overall yields and requires multiple purification steps.

Method 2 (Tandem Prins/Pinacol Rearrangement) represents a more modern and convergent approach. It has the potential for higher overall yields and fewer steps. This method would be particularly attractive for chemists seeking to build molecular complexity rapidly. The requirement for cryogenic conditions and strictly anhydrous reagents may, however, pose a barrier for some laboratories and could present challenges for large-scale synthesis.

The ultimate choice of synthetic route will depend on the specific needs and resources of the researcher. For smaller-scale synthesis where efficiency and convergence are prioritized, the Tandem Prins/Pinacol Rearrangement is an excellent option. For larger-scale preparations or in laboratories where specialized equipment for low-temperature reactions is limited, the classical Acid-Catalyzed Intramolecular Cyclization remains a robust and dependable choice.

This guide provides a solid foundation for embarking on the synthesis of this compound. As with any synthetic endeavor, careful planning, optimization of reaction conditions, and thorough characterization of intermediates and the final product are paramount to success.

Safety Operating Guide

Navigating the Uncharted: A Senior Application Scientist's Guide to the Proper Disposal of 6-Oxaspiro[4.5]decan-9-ol

Author: BenchChem Technical Support Team. Date: January 2026

Part 1: The First Principle of Disposal: Know Thy Waste

Before any disposal procedure can be initiated, a thorough hazardous waste determination must be conducted. This is not merely a suggestion but a legal requirement under the Resource Conservation and Recovery Act (RCRA), enforced by the U.S. Environmental Protection Agency (EPA).[1][2][3] As the generator of the waste, the responsibility for an accurate determination lies with you.[3][4]

The process involves answering a series of questions about the waste material.[2][5]

1. Is it a "Solid Waste"? In the regulatory sense, "solid waste" includes liquids, solids, and contained gases that are discarded.[1][3] Unused, surplus, or reaction-quenched 6-Oxaspiro[4.5]decan-9-ol is considered a solid waste.

2. Is it Excluded? Certain wastes are excluded from RCRA regulations. However, a laboratory chemical like this compound is unlikely to fall under these exclusions.

3. Is it a Listed Hazardous Waste? The EPA maintains lists of specific hazardous wastes (F, K, P, and U lists).[2] Without a specific listing for this compound, we must proceed to the next question.

4. Does it Exhibit a Characteristic of Hazardous Waste? This is the most critical step for this compound. There are four characteristics to consider: ignitability, corrosivity, reactivity, and toxicity.[2][5]

Inferred Hazard Profile of this compound

Based on its chemical structure, we can infer the following potential hazards:

  • Ignitability: The presence of a substantial hydrocarbon backbone and an alcohol functional group suggests that this compound is likely a combustible or flammable liquid.[6][7] Its flashpoint would need to be determined to classify it definitively.

  • Reactivity (Peroxide Formation): The tetrahydrofuran-like ring in its structure is a significant concern. Cyclic ethers are well-known to form explosive peroxides when exposed to air and light.[8][9][10][11][12][13] This is a critical safety consideration for both storage and disposal. Secondary alcohols can also form peroxides, especially if subjected to distillation.[6][14]

  • Toxicity: While one supplier describes the compound as "non-toxic," this is a non-scientific term and should be disregarded in a laboratory safety context.[15] The toxicological properties have not been fully investigated. Therefore, it should be handled as a potentially harmful substance.

Hazard Characteristic Inference for this compound Basis of Inference
Ignitability Likely combustible/flammable liquid.Presence of hydrocarbon and alcohol functional groups.[6][7]
Corrosivity Unlikely to be corrosive.Structure does not suggest strong acidic or basic properties.
Reactivity High potential for peroxide formation. Presence of a cyclic ether ring.[8][9][10][11][12][13]
Toxicity Assume to be toxic until proven otherwise.Lack of comprehensive toxicological data.

Part 2: The Disposal Workflow: A Step-by-Step Protocol

The following protocol is based on the inferred hazards. Always consult with your institution's Environmental Health and Safety (EHS) department before proceeding.

Step 1: Pre-Disposal Peroxide Check

Causality: Due to the high risk of peroxide formation in cyclic ethers, this step is non-negotiable.[8][9][10][11][12][13] Concentrated peroxides can be shock-sensitive and may explode upon handling or mixing with other chemicals.

Procedure:

  • Visually inspect the container for any signs of crystallization, especially around the cap and threads. If crystals are present, do not touch or move the container. Immediately contact your EHS department.

  • If no crystals are visible, test the liquid for peroxides using commercially available test strips.

  • If the peroxide concentration is above the acceptable limit set by your institution (typically >100 ppm), the waste must be treated to reduce the peroxides before disposal. Contact your EHS department for their specific procedure for peroxide neutralization.

Step 2: Segregation and Containerization

Causality: Proper segregation prevents dangerous reactions between incompatible chemicals.

Procedure:

  • Designate a specific, labeled hazardous waste container for this compound and compatible solvents.

  • Based on its inferred properties, it should be treated as a flammable organic waste .

  • The container should be made of a material compatible with organic solvents (e.g., glass or high-density polyethylene).

  • Never mix this waste with acids, bases, or strong oxidizing agents.

Step 3: Labeling

Causality: Accurate labeling is a regulatory requirement and ensures that waste handlers are aware of the container's contents and associated hazards.

Procedure:

  • Attach a hazardous waste label to the container as soon as the first drop of waste is added.

  • Clearly write the full chemical name: "Waste this compound".

  • List all components of the waste mixture, including any solvents, with their approximate percentages.

  • Indicate the relevant hazards: "Flammable" and "Potential Peroxide Former".

Step 4: Accumulation and Storage

Causality: Safe storage minimizes the risk of spills, fires, and exposure.

Procedure:

  • Keep the waste container tightly sealed when not in use.

  • Store the container in a designated satellite accumulation area that is at or near the point of generation.[8]

  • The storage area should be a well-ventilated, cool, and dry location, away from heat and direct sunlight to minimize peroxide formation.

Step 5: Arranging for Disposal

Causality: Hazardous waste must be disposed of through a licensed treatment, storage, and disposal facility (TSDF).

Procedure:

  • Once the container is full or has reached the accumulation time limit set by your institution, contact your EHS department to arrange for a waste pickup.

  • Do not pour this compound down the drain. This is illegal and can harm the environment.

Part 3: Visualizing the Disposal Decision Process

The following diagram illustrates the logical flow for the proper disposal of this compound.

DisposalWorkflow Disposal Decision Workflow for this compound start Waste this compound Generated peroxide_check Step 1: Peroxide Check Visually inspect and test for peroxides. start->peroxide_check peroxide_present Peroxides Present (>100 ppm or crystals visible) peroxide_check->peroxide_present contact_ehs STOP! Contact EHS Immediately for Decontamination peroxide_present->contact_ehs Yes peroxide_absent Peroxides Absent (<100 ppm) peroxide_present->peroxide_absent No segregate Step 2: Segregate as Flammable Organic Waste peroxide_absent->segregate label_container Step 3: Label Container with Contents and Hazards segregate->label_container store Step 4: Store in Satellite Accumulation Area label_container->store request_pickup Step 5: Request Pickup from EHS for Final Disposal store->request_pickup

References

Essential Safety and Operational Guide for Handling 6-Oxaspiro[4.5]decan-9-OL

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive safety protocols and operational procedures for the handling and disposal of 6-Oxaspiro[4.5]decan-9-OL. Developed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven safety practices to ensure the well-being of laboratory personnel and the integrity of research.

While specific toxicological data for this compound is not extensively documented, a critical assessment of its chemical structure—a spiroketal and a cyclic ether—necessitates a cautious approach. Structurally similar compounds have been shown to cause skin and eye irritation. Furthermore, cyclic ethers as a class of compounds are known to form potentially explosive peroxides upon storage and exposure to air. Therefore, the following recommendations are grounded in the principles of prudent laboratory practice and risk mitigation based on analogous chemical hazards.

Hazard Assessment: A Proactive Stance on Safety

The primary hazards associated with this compound are inferred from its chemical family.

  • Dermal and Ocular Irritation: Based on data from similar spiroketal compounds, direct contact may cause irritation to the skin and eyes.

  • Peroxide Formation: As a cyclic ether, this compound is susceptible to the formation of unstable and potentially explosive peroxides when exposed to oxygen, light, and heat.[1][2][3] This risk increases significantly if the compound is concentrated, such as through distillation or evaporation.[1][2]

  • Inhalation: While the volatility of this specific compound is not fully characterized, inhalation of vapors or aerosols should be minimized as a general precaution when handling any chemical.

Chemical and Physical Properties Overview

PropertyValueSource
Molecular FormulaC₉H₁₆O₂PubChem
Molecular Weight156.22 g/mol PubChem
AppearanceNot specified; likely a solid or liquid-
StorageStore at 2-8°C, protected from light and airGeneral recommendation for ethers

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial for minimizing exposure. The selection of appropriate PPE should be based on a thorough risk assessment of the specific experimental procedure.[4][5][6]

Protection TypeEquipmentSpecifications and Recommendations
Eye and Face Protection Chemical Splash Goggles and Face ShieldChemical splash goggles are mandatory.[6][7] For procedures with a higher risk of splashing, such as transferring large volumes or working under pressure, a full-face shield should be worn in addition to goggles.[6]
Hand Protection Chemical-Resistant GlovesNitrile gloves provide good general protection for incidental contact.[8] For prolonged handling or immersion, heavier-duty gloves such as butyl rubber or Viton® are recommended. Always double-glove when handling neat material and change gloves immediately upon contamination.[6]
Body Protection Laboratory CoatA standard cotton or polyester/cotton blend lab coat is the minimum requirement.[4] For tasks with a significant splash risk, a chemically resistant apron over the lab coat is advised.[5]
Respiratory Protection Not typically required for small-scale use in a well-ventilated area.If there is a potential for aerosol generation or if working outside of a certified chemical fume hood, a risk assessment should be performed to determine if respiratory protection is necessary. If required, a NIOSH-approved respirator with organic vapor cartridges is appropriate.[8]
Foot Protection Closed-toe ShoesSturdy, closed-toe shoes are mandatory in any laboratory setting to protect against spills and falling objects.[7]

Logical Flow for PPE Selection

PPE_Selection start Start: Handling This compound small_scale Small scale use in certified fume hood? start->small_scale aerosol_risk Potential for aerosol generation? small_scale->aerosol_risk Yes splash_risk Significant splash risk? small_scale->splash_risk No aerosol_risk->splash_risk No ppe_aerosol Specialized PPE: - Respirator (NIOSH-approved) - Full PPE Ensemble aerosol_risk->ppe_aerosol Yes ppe_standard Standard PPE: - Goggles - Nitrile Gloves - Lab Coat - Closed-toe Shoes splash_risk->ppe_standard No ppe_splash Enhanced PPE: - Goggles & Face Shield - Double Nitrile/Butyl Gloves - Lab Coat & Apron splash_risk->ppe_splash Yes Experimental_Workflow start Start: Retrieve from Storage check_date Check 'Date Opened' start->check_date test_peroxide Test for Peroxides check_date->test_peroxide fume_hood Work in Fume Hood test_peroxide->fume_hood don_ppe Don Appropriate PPE fume_hood->don_ppe dispense Dispense Required Amount don_ppe->dispense reaction Perform Experiment dispense->reaction waste Segregate Waste reaction->waste cleanup Decontaminate Work Area waste->cleanup end End cleanup->end

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Oxaspiro[4.5]decan-9-OL
Reactant of Route 2
6-Oxaspiro[4.5]decan-9-OL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.